Acetophenone-d8
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,2-trideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLFJPFCHCOCG-JGUCLWPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369262 | |
| Record name | Acetophenone-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19547-00-3 | |
| Record name | Acetophenone-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19547-00-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Acetophenone-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Acetophenone-d8, a deuterated analog of acetophenone. This document is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who utilize deuterated compounds in their work. The information is presented to facilitate easy comparison and understanding of its key characteristics, with a focus on quantitative data, experimental methodologies, and logical workflows for characterization.
Core Chemical Properties
This compound, with the chemical formula C₆D₅COCD₃, is a stable, isotopically labeled form of acetophenone where all eight hydrogen atoms have been replaced with deuterium. This isotopic substitution imparts subtle but significant changes to its physicochemical properties due to the kinetic isotope effect, making it a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantitative analysis and in mechanistic studies of chemical reactions.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Chemical Formula | C₆D₅COCD₃ |
| Molecular Weight | 128.20 g/mol [1][2] |
| CAS Number | 19547-00-3[1][2] |
| Synonyms | 1-(Phenyl-2,3,4,5,6-d5)ethanone-2,2,2-d3, Octadeuteroacetophenone |
| Isotopic Purity | ≥98 atom % D[1] |
| Chemical Purity (Assay) | ≥99% (CP) |
| Appearance | Colorless liquid at temperatures above 20°C. |
| Melting Point | 19-20 °C |
| Boiling Point | 202 °C |
| Density | 1.098 g/mL at 25 °C |
| Refractive Index | n20/D 1.5322 |
| Flash Point | 76.00 °C (closed cup) |
| Solubility | Slightly soluble in water; soluble in most organic solvents. |
Experimental Protocols for Characterization
The determination of the chemical and physical properties of this compound involves a suite of standard analytical techniques. While specific, detailed protocols for this particular deuterated compound are not always published in exhaustive detail, the following sections outline the generally accepted methodologies for these key experiments.
Determination of Physical Properties
A general workflow for the physical characterization of a liquid sample like this compound is outlined below.
-
Melting Point: The melting point of this compound is determined using a capillary melting point apparatus. A small amount of the solidified sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts from a solid to a liquid is recorded as the melting point. For a pure substance, this range is typically narrow.
-
Boiling Point: The boiling point is measured by distillation. The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, causing the liquid to boil and the vapor to condense, is recorded as the boiling point.
-
Density: The density of liquid this compound is determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature (e.g., 25 °C), and the density is calculated as mass divided by volume.
-
Refractive Index: The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20 °C). This property is a measure of how much the path of light is bent, or refracted, when it enters the liquid and is a characteristic property of a pure substance.
Spectroscopic and Chromatographic Analysis
Spectroscopic and chromatographic methods are essential for confirming the identity, structure, and purity of this compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the high isotopic purity (≥98 atom % D), the proton NMR spectrum of this compound will show very small residual signals corresponding to the non-deuterated isotopologues. The absence of significant proton signals confirms the high degree of deuteration.
-
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing information about the positions and extent of deuteration.
-
¹³C NMR: The carbon-13 NMR spectrum will be similar to that of non-deuterated acetophenone, but the signals for deuterated carbons will be split into multiplets due to coupling with deuterium (a spin-1 nucleus). This provides further confirmation of the deuteration pattern. A typical protocol involves dissolving a small amount of the sample in a deuterated solvent (e.g., CDCl₃) and acquiring the spectrum on a high-field NMR spectrometer.
-
-
Mass Spectrometry (MS):
-
Methodology: Mass spectrometry is used to determine the molecular weight and isotopic distribution of this compound. The sample is introduced into the mass spectrometer, ionized (e.g., by electron ionization), and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Expected Fragmentation: The mass spectrum of this compound will show a molecular ion peak at m/z 128. The fragmentation pattern will be analogous to that of acetophenone, with characteristic losses of the deuterated methyl group (•CD₃, loss of 18 amu) to give a fragment at m/z 110 (C₆D₅CO⁺), and the loss of the deuterated phenyl group (•C₆D₅, loss of 82 amu) to give a fragment at m/z 46 (CD₃CO⁺). The presence of these deuterated fragments confirms the structure.
-
-
Gas Chromatography (GC):
-
Purpose: Gas chromatography is employed to assess the chemical purity of this compound.
-
Protocol: A small amount of the sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The sample is vaporized and carried through the column by an inert gas. The retention time, the time it takes for the compound to travel through the column, is a characteristic property. A flame ionization detector (FID) is commonly used for detection. The purity is determined by the relative area of the main peak corresponding to this compound.
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Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as harmful if swallowed and causes serious eye irritation. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Technical Guide to Acetophenone-d8: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Acetophenone-d8, a deuterated analog of acetophenone. Its applications are significant in areas requiring isotopic labeling, such as in metabolic studies, as an internal standard for mass spectrometry-based quantification, and in mechanistic studies of chemical reactions. The substitution of hydrogen with deuterium atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule, making it an invaluable tool in pharmaceutical research and development.
Molecular Structure and Formula
This compound is a stable isotopologue of acetophenone where all eight hydrogen atoms have been replaced by deuterium.
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Molecular Formula: C₈D₈O
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IUPAC Name: 2,2,2-trideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanone[3]
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Synonyms: 1-(Phenyl-d5)ethanone-2,2,2-d3, Octadeuteroacetophenone[1]
The structure consists of a deuterated phenyl group bonded to a carbonyl group, which is in turn attached to a deuterated methyl group.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value |
| CAS Number | 19547-00-3 |
| Molecular Weight | 128.20 g/mol [4] |
| Isotopic Purity | ≥98 atom % D |
| Assay | ≥99% (CP) |
| Melting Point | 19-20 °C |
| Boiling Point | 202 °C |
| Density | 1.098 g/mL at 25 °C |
| Refractive Index | n20/D 1.5322 |
| Flash Point | 76.00 °C (closed cup) |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective use in a research setting.
Synthesis via Friedel-Crafts Acylation
This compound can be synthesized by the Friedel-Crafts acylation of benzene-d6 with acetyl-d3 chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Experimental Procedure:
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Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture with a drying tube.
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Reagent Addition: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane. Cool the mixture in an ice bath (0-5 °C).
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Slowly add a solution of acetyl-d3 chloride (1.0 equivalent) in the anhydrous solvent to the stirred suspension via the dropping funnel.
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After the addition of acetyl-d3 chloride is complete, add benzene-d6 (1.0 equivalent) dropwise, maintaining the low temperature.
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Reaction Monitoring: Once the additions are complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.
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Separate the organic layer. Wash the organic layer sequentially with water, a 5% sodium hydroxide solution, and finally with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
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Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for confirming the purity of this compound and is essential when it is used as an internal standard.
Methodology:
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane). Create a series of dilutions to generate a calibration curve if quantitative analysis is required. For use as an internal standard, add a known concentration of this compound to the samples being analyzed.
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Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). A nonpolar capillary column (e.g., DB-5MS) is typically suitable.
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GC Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C for 1 minute, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas: Helium
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
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Scan Range: 30-300 amu
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-
Data Analysis: The mass spectrum of this compound will show a molecular ion (M+) peak at m/z 128. Key fragment ions will also be shifted by +8 mass units compared to unlabeled acetophenone. The purity is determined from the peak area in the chromatogram.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the isotopic enrichment and structural integrity of the molecule.
Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample.
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Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Even though the analyte is deuterated, a deuterated solvent is used for the instrument's lock system.
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If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
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Cap the NMR tube and label it appropriately.
Expected Spectral Features:
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¹H NMR: The proton NMR spectrum should show a significant reduction or complete absence of signals in the aromatic (δ 7.4–8.0 ppm) and methyl (δ ~2.6 ppm) regions, confirming high levels of deuteration. Residual signals from any remaining protons will appear in these regions.
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¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbonyl carbon and the aromatic carbons. The signals for deuterated carbons will appear as multiplets due to C-D coupling.
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²H NMR (Deuterium NMR): This is the most direct method to observe the deuterated positions and confirm the isotopic labeling pattern.
Applications in Drug Development and Research
The use of deuterated internal standards is a well-established practice in bioanalysis for ensuring the accuracy and precision of quantitative LC-MS or GC-MS methods.
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Internal Standard: this compound is an ideal internal standard for the quantification of acetophenone. Since it co-elutes with the unlabeled analyte, it effectively compensates for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.
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Metabolic Studies: In drug metabolism studies, deuterated compounds are used to trace the metabolic fate of a drug or molecule. The deuterium label allows for the easy distinction between the parent compound and its metabolites by mass spectrometry.
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Mechanistic Elucidation: The kinetic isotope effect, where the C-D bond is broken more slowly than a C-H bond, can be exploited using this compound to study the mechanisms of chemical reactions involving the cleavage of these bonds.
References
An In-depth Technical Guide to the Synthesis of Deuterated Acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing deuterated acetophenone, a valuable isotopically labeled compound used in mechanistic studies, as a standard in mass spectrometry, and as a building block in the synthesis of deuterated pharmaceutical ingredients. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the core chemical transformations.
Introduction
Deuterium-labeled compounds, such as deuterated acetophenone, are indispensable tools in modern chemical and pharmaceutical research. The substitution of protium with deuterium can significantly influence the pharmacokinetic and metabolic profiles of drug candidates due to the kinetic isotope effect. This guide explores the principal strategies for introducing deuterium into the acetophenone scaffold, focusing on methods that allow for selective labeling at the acetyl methyl group (α-position) and the aromatic ring.
The primary methods covered in this guide are:
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Synthesis from Deuterated Precursors via Friedel-Crafts Acylation: A classical and direct approach to introduce a deuterated acyl group or utilize a deuterated aromatic ring.
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Catalytic Hydrogen Isotope Exchange (HIE): Modern methods employing transition metal catalysts for direct C-H bond activation and deuteration.
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α-Deuteration of the Acetyl Group: Acid- and base-catalyzed methods that leverage the acidity of the α-protons for efficient deuterium exchange.
Synthesis from Deuterated Precursors: Friedel-Crafts Acylation
Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds to an aromatic ring. By using either a deuterated acylating agent or a deuterated aromatic substrate, specific isotopologues of acetophenone can be synthesized with high isotopic purity.
Synthesis of Acetophenone-d5
This method involves the acylation of benzene-d6 with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Pathway:
Caption: Friedel-Crafts acylation for Acetophenone-d5 synthesis.
Synthesis of Acetophenone-d3
In this variation, benzene is acylated with acetyl-d3 chloride.
Reaction Pathway:
Caption: Friedel-Crafts acylation for Acetophenone-d3 synthesis.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation[1][2]
Materials:
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Anhydrous aluminum chloride (AlCl₃)
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Benzene or Benzene-d6
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Acetyl chloride or Acetyl-d3 chloride
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Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) as solvent
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Concentrated hydrochloric acid (HCl)
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Ice
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5% Sodium hydroxide (NaOH) solution
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Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
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Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a calcium chloride drying tube.
Procedure:
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In a 250 mL three-neck flask, add anhydrous aluminum chloride (20.0 g, 0.15 mol) and 40 mL of the anhydrous solvent (e.g., DCM).[1]
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Cool the mixture in an ice bath.
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Slowly add a mixture of the aromatic substrate (benzene or benzene-d6, 0.45 mol) and the acetyl chloride (acetyl chloride or acetyl-d3 chloride, 0.06 mol) dropwise from the addition funnel with constant stirring.[1]
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for approximately 30 minutes, or until the evolution of HCl gas ceases.[1]
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of 50 mL of concentrated HCl and 50 g of crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of the solvent.
-
Combine the organic layers and wash sequentially with 5% NaOH solution and water.
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Dry the organic layer over anhydrous MgSO₄ or CaCl₂.
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Filter and remove the solvent by distillation.
-
Purify the crude product by vacuum distillation to obtain the deuterated acetophenone.
Quantitative Data
| Product | Aromatic Substrate | Acylating Agent | Typical Yield | Isotopic Purity | Reference |
| Acetophenone-d5 | Benzene-d6 | Acetyl chloride | 60-70% | >98% D | |
| Acetophenone-d3 | Benzene | Acetyl-d3 chloride | 60-70% | >99% D |
Catalytic Hydrogen Isotope Exchange (HIE)
Transition metal-catalyzed HIE has emerged as a powerful tool for the selective deuteration of organic molecules under mild conditions. Iridium and ruthenium catalysts are particularly effective for the deuteration of acetophenone.
Ruthenium-Catalyzed ortho- and α-Deuteration
Ruthenium catalysts can facilitate the deuteration of acetophenone at both the aromatic ortho-positions and the α-carbonyl position using D₂O as the deuterium source. The regioselectivity can be controlled by the choice of a transient directing group.
Catalytic Cycle:
Caption: Ruthenium-catalyzed deuteration via a transient directing group.
Iridium-Catalyzed ortho-Deuteration
Iridium catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, are highly effective for the ortho-selective deuteration of aromatic ketones via C-H activation.
Catalytic Cycle:
Caption: Iridium-catalyzed ortho-deuteration of acetophenone.
Experimental Protocols
Ruthenium-Catalyzed Deuteration:
Materials:
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Acetophenone
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[RuCl₂(p-cymene)]₂
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Aniline derivative (e.g., m-aminobenzotrifluoride) as transient directing group (TDG)
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Deuterium oxide (D₂O)
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Silver hexafluoroantimonate (AgSbF₆)
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1,2-Dichloroethane (DCE)
Procedure:
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To a reaction vial, add acetophenone (0.5 mmol), [RuCl₂(p-cymene)]₂ (5 mol%), AgSbF₆ (20 mol%), and the aniline TDG (20 mol%).
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Add D₂O (20 equivalents) and DCE (1 mL).
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Seal the vial and heat the mixture at 100 °C for the specified time (e.g., 20 hours).
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After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
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Dry the organic layer, concentrate, and purify by column chromatography.
Iridium-Catalyzed Deuteration:
Materials:
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Acetophenone
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Iridium catalyst (e.g., [Ir(COD)(IMes)(PPh₃)][PF₆])
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Anhydrous dichloromethane (DCM)
-
Deuterium gas (D₂)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve acetophenone (1.0 eq) and the iridium catalyst (e.g., 5 mol%) in anhydrous DCM.
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Subject the solution to three freeze-pump-thaw cycles.
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Introduce deuterium gas (1 atm) into the flask.
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Stir the reaction mixture at room temperature for the desired time (e.g., 1-2 hours).
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Vent the excess D₂ gas and remove the solvent under reduced pressure.
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Purify the residue by column chromatography.
Quantitative Data
| Method | Catalyst | Deuterium Source | Position(s) Deuterated | % D Incorporation | Reference |
| Ru-catalyzed HIE | [RuCl₂(p-cymene)]₂ / AgSbF₆ / TDG | D₂O | ortho- and α- | ortho: >95%, α: >95% | |
| Ir-catalyzed HIE | [Ir(COD)(IMes)(PPh₃)][PF₆] | D₂ | ortho- | >95% | |
| Ir-catalyzed HIE | Chiral Ir-NHC catalyst | D₂ (6 bar) | α- (stereogenic C) & methyl | >97% (stereogenic C), ~45% (methyl) |
α-Deuteration of the Acetyl Group
The protons on the carbon adjacent to the carbonyl group (α-protons) of acetophenone are acidic and can be readily exchanged for deuterium under either acidic or basic conditions.
Base-Catalyzed α-Deuteration
Base-catalyzed deuteration proceeds through the formation of an enolate intermediate, which is then quenched by a deuterium source.
Reaction Pathway:
Caption: Base-catalyzed α-deuteration via enolate formation.
Acid-Catalyzed α-Deuteration
Acid-catalyzed deuteration involves the formation of an enol intermediate, which then tautomerizes to the deuterated ketone.
Reaction Pathway:
Caption: Acid-catalyzed α-deuteration via enol formation.
Experimental Protocols
Base-Catalyzed α-Deuteration:
Materials:
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Acetophenone
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Deuterium oxide (D₂O)
-
Base catalyst (e.g., sodium deuteroxide (NaOD), potassium carbonate (K₂CO₃), or an organic base like pyrrolidine)
-
An appropriate solvent if needed (e.g., THF)
Procedure:
-
Dissolve acetophenone in D₂O.
-
Add the base catalyst.
-
Stir the mixture at room temperature or with gentle heating for a specified period. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the α-proton signal.
-
After the reaction is complete, neutralize the mixture with a suitable acid (e.g., DCl in D₂O).
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain the α-deuterated acetophenone.
Acid-Catalyzed α-Deuteration:
Materials:
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Acetophenone
-
Deuterium oxide (D₂O)
-
Acid catalyst (e.g., superacid precursor [Ph₃C]⁺[B(C₆F₅)₄]⁻ or Lewis acid B(C₆F₅)₃)
-
1,2-Dichloroethane (DCE) as solvent
Procedure:
-
To a reaction vial, add acetophenone (0.1 mmol) and the acid catalyst (5 mol%).
-
Add D₂O (55 equivalents) and DCE (1 mL).
-
Seal the vial and heat the mixture under an argon atmosphere at 100 °C for 10 hours.
-
After cooling, dilute with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify as needed.
Quantitative Data
| Method | Catalyst | Deuterium Source | Position Deuterated | % D Incorporation | Reference |
| Base-catalyzed | NaOD | D₂O | α- | >95% | |
| Acid-catalyzed | [Ph₃C]⁺[B(C₆F₅)₄]⁻ | D₂O | α- | up to 99% | |
| Acid-catalyzed | B(C₆F₅)₃ | D₂O | α- | up to >98% |
Summary and Comparison of Methods
| Method | Selectivity | Reagents | Conditions | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Specific to the deuterated starting material (aromatic ring or acyl group) | Deuterated benzene or acetyl chloride, Lewis acid | Anhydrous, often requires heating | High isotopic purity, well-established | Stoichiometric Lewis acid required, limited to available deuterated starting materials |
| Ru-catalyzed HIE | ortho- and α-positions | Ru catalyst, D₂O, TDG | Elevated temperature | Uses inexpensive D₂O, can achieve high deuteration at multiple sites | Requires catalyst and additives, may require optimization for selectivity |
| Ir-catalyzed HIE | Primarily ortho-position | Ir catalyst, D₂ gas | Mild (room temperature) | High selectivity for ortho-position, low catalyst loading | Requires D₂ gas, catalyst can be expensive |
| Base-catalyzed α-deuteration | α-position | Base, D₂O | Mild | Simple procedure, high incorporation at α-position | Not suitable for base-sensitive substrates |
| Acid-catalyzed α-deuteration | α-position | Acid catalyst, D₂O | Elevated temperature | High incorporation at α-position, tolerates various functional groups | Requires specific and sometimes expensive acid catalysts |
Conclusion
The synthesis of deuterated acetophenone can be achieved through several effective methodologies. The choice of method depends on the desired deuteration pattern, the availability of starting materials, and the scale of the synthesis. Friedel-Crafts acylation offers a direct route to specifically labeled isotopologues, while catalytic HIE methods provide powerful tools for selective C-H activation and deuteration. For α-deuteration, both acid- and base-catalyzed methods are highly efficient. This guide provides the necessary information for researchers to select and implement the most suitable method for their specific needs in the synthesis of deuterated acetophenone.
References
Acetophenone-d8: A Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the properties, analysis, and applications of Acetophenone-d8.
This guide provides comprehensive technical information on this compound, a deuterated analog of acetophenone. It is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of pharmaceuticals and analytical chemistry.
Core Chemical Identifiers and Properties
This compound is a stable, isotopically labeled form of acetophenone, where all eight hydrogen atoms have been replaced with deuterium. This substitution makes it an ideal internal standard for mass spectrometry-based quantitative analysis.
| Identifier | Value |
| CAS Number | 19547-00-3[1][2] |
| IUPAC Name | 2,2,2-trideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanone[3] |
| Synonyms | 1-(Phenyl-2,3,4,5,6-d5)ethanone-2,2,2-d3, Octadeuteroacetophenone[4] |
| Molecular Formula | C₆D₅COCD₃[2] |
| Molecular Weight | 128.20 g/mol |
Physicochemical and Safety Data
A summary of the key physical and chemical properties, along with essential safety information, is provided below.
| Property | Value |
| Appearance | Colorless to slightly yellowish liquid |
| Boiling Point | 202 °C (lit.) |
| Melting Point | 19-20 °C (lit.) |
| Density | 1.098 g/mL at 25 °C |
| Refractive Index | n20/D 1.5322 (lit.) |
| Isotopic Purity | ≥98 atom % D |
| Flash Point | 76.0 °C (closed cup) |
| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Irritation 2 |
| GHS Pictogram | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) |
Synthesis of this compound
The synthesis of this compound typically follows the principles of the Friedel-Crafts acylation, a fundamental reaction in organic chemistry for forming carbon-carbon bonds with aromatic rings.
Figure 1. Simplified workflow for the Friedel-Crafts acylation synthesis of this compound.
A general protocol involves the reaction of deuterated benzene (Benzene-d6) with deuterated acetyl chloride (Acetyl Chloride-d3) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion intermediate, which is then attacked by the deuterated benzene ring to form the final product.
Experimental Protocols
Detailed methodologies for the analysis of this compound are crucial for its application in research and drug development. Below are representative protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust technique for the quantification and purity assessment of acetophenone and its deuterated analog.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to prevent column clogging.
Instrumentation and Conditions:
-
System: Standard HPLC system with a UV detector.
-
Column: Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Retention Time: Approximately 5-7 minutes under these conditions. For Mass Spectrometry detection, phosphoric acid in the mobile phase should be replaced with formic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides high sensitivity and selectivity, making it ideal for the trace analysis of this compound, especially when used as an internal standard.
Sample Preparation:
-
For liquid samples, dissolve the analyte and this compound (as an internal standard) in a suitable solvent like ethyl acetate or methanol.
-
For complex matrices, a solid-phase extraction (SPE) may be necessary to clean up the sample.
Instrumentation and Conditions:
-
System: Standard GC-MS instrument.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent capillary column.
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Hold: Maintain 280 °C for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-400.
-
Selected Ion Monitoring (SIM) Ions for this compound: The molecular ion (m/z 128) and characteristic fragment ions would be monitored for quantification.
-
Application in Pharmacokinetic Studies
A primary application of this compound is as an internal standard in pharmacokinetic (PK) studies to ensure the accuracy and precision of the quantification of a target analyte.
Figure 2. Workflow for the use of this compound as an internal standard in a pharmacokinetic study.
The workflow involves adding a known amount of this compound to biological samples containing the analyte of interest. Both the analyte and the internal standard are then extracted and analyzed simultaneously. The ratio of the peak area of the analyte to the peak area of this compound is used to calculate the concentration of the analyte, which corrects for variations in sample preparation and instrument response.
References
Physical characteristics of Acetophenone-d8 (boiling point, melting point).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical characteristics of Acetophenone-d8, a deuterated analog of acetophenone. The information presented herein is intended to support research and development activities where this compound is utilized. This document outlines its boiling and melting points, supported by detailed experimental protocols for these determinations.
Core Physical Properties of this compound
This compound, with the chemical formula C₆D₅COCD₃, is a stable, isotopically labeled form of acetophenone. Its physical properties are crucial for its application in various scientific fields, including as an internal standard in mass spectrometry and in mechanistic studies of chemical reactions.
Quantitative Data Summary
The primary physical constants for this compound are summarized in the table below. These values are critical for predicting its behavior under various experimental conditions, ensuring proper handling, and for the design of synthetic and analytical procedures.
| Physical Property | Value (°C) |
| Boiling Point | 202 °C |
| Melting Point | 19-20 °C |
Experimental Protocols for Physical Characterization
Accurate determination of boiling and melting points is fundamental to verifying the identity and purity of a chemical substance. The following sections detail the standard laboratory methodologies for these measurements.
Determination of Melting Point
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[1]
Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature at which the substance transitions from a solid to a liquid is recorded.[1] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube setup[2]
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (mineral oil for Thiele tube)
-
Mortar and pestle (for sample preparation)
Procedure:
-
Sample Preparation: The sample must be completely dry and in a fine powdered form.[1] A small amount of the solid is introduced into the open end of a capillary tube. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup:
-
Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.
-
Thiele Tube: The capillary tube is attached to a thermometer using a rubber band, ensuring the band is above the level of the heating oil. The assembly is then placed in the Thiele tube containing mineral oil.
-
-
Heating and Observation:
-
A rapid initial heating can be performed to determine an approximate melting point.
-
For an accurate measurement, a second sample is heated slowly, at a rate of about 1-2°C per minute, starting from a temperature approximately 15-20°C below the approximate melting point.
-
-
Data Recording: Two temperatures are recorded to define the melting range:
-
The temperature at which the first drop of liquid appears.
-
The temperature at which the entire sample has turned into a clear liquid.
-
Determination of Boiling Point
The Thiele tube method is a common and efficient technique for determining the boiling point of a liquid, especially when only a small sample volume is available.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This method identifies this temperature by observing the point at which a continuous stream of vapor bubbles ceases and the liquid is drawn into an inverted capillary tube.
Apparatus:
-
Thiele tube
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating medium (e.g., mineral oil)
-
Bunsen burner or other heat source
Procedure:
-
Sample Preparation: A small amount of the liquid (about 0.5 mL) is placed into the small test tube. A capillary tube, with its sealed end pointing upwards, is then placed inside the test tube containing the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer with a rubber band. This entire setup is then inserted into the Thiele tube, ensuring the sample is positioned near the middle of the oil bath.
-
Heating: The side arm of the Thiele tube is gently and continuously heated with a small flame. This design promotes the circulation of the heating oil, ensuring a uniform temperature.
-
Observation and Data Recording:
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube as the trapped air and then the sample's vapor expand.
-
Heating is continued until a vigorous and continuous stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.
-
Workflow and Pathway Visualization
The logical flow for the physical characterization of a chemical substance like this compound is depicted in the following diagram.
Caption: Workflow for determining the physical characteristics of a chemical compound.
References
Solubility of Acetophenone-d8 in common laboratory solvents.
An In-depth Technical Guide on the Solubility of Acetophenone-d8 in Common Laboratory Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is the deuterated form of acetophenone, an organic compound and the simplest aromatic ketone.[1][2] With the chemical formula C₈D₈O, it is often used as an internal standard in analytical chemistry or as a building block in the synthesis of more complex deuterated molecules.[2] Understanding its solubility in various solvents is critical for its effective use in experimental design, particularly in drug development and metabolic studies.
Due to the limited availability of specific quantitative solubility data for this compound, this guide will primarily focus on the solubility of its non-deuterated counterpart, Acetophenone (C₈H₈O). The physical and chemical properties governing solubility are not expected to differ significantly between the two, making the data for Acetophenone a reliable proxy for this compound.
Acetophenone is a colorless to pale yellow, viscous liquid at room temperature with a sweet, floral odor.[3][4] It is soluble in most organic solvents and slightly soluble in water.
Quantitative Solubility Data
The solubility of Acetophenone in a range of common laboratory solvents is summarized in the table below. The data is presented at standard conditions unless otherwise specified.
| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |
| Water | H₂O | Polar Protic | 5.5 g/L | 25 |
| Water | H₂O | Polar Protic | 12.2 g/L | 80 |
| Ethanol | C₂H₅OH | Polar Protic | Freely Soluble | 20-25 |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble | 20-25 |
| Isopropanol | C₃H₈O | Polar Protic | Soluble | 20-25 |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Freely Soluble | 20-25 |
| Chloroform | CHCl₃ | Polar Aprotic | Freely Soluble/Slightly Soluble | 20-25 |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | 20-25 |
| n-Hexane | C₆H₁₄ | Non-polar | Soluble | 20-25 |
| Benzene | C₆H₆ | Non-polar | Soluble | 20-25 |
| Glycerol | C₃H₈O₃ | Polar Protic | Soluble | 20-25 |
*Note: Conflicting qualitative data exists for Methanol and Chloroform. While Acetophenone is generally considered soluble in most organic solvents, one source indicates only slight solubility for this compound in these two solvents. Further experimental verification is recommended.
Experimental Protocols for Solubility Determination
For precise quantitative solubility values, particularly for this compound, direct experimental determination is recommended. The following are standard methodologies for this purpose.
Gravimetric Method (Shake-Flask)
This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solute is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or agitator. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is fully saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved solid has settled. Centrifugation can be used to accelerate this process.
-
Sampling and Analysis: Carefully withdraw a known volume of the clear, saturated supernatant.
-
Solvent Evaporation: Transfer the aliquot of the supernatant to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.
-
Calculation: The solubility is calculated using the mass of the dissolved solid and the initial volume of the solvent, typically expressed in g/L or mg/mL.
UV-Vis Spectrophotometry Method
This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis region, which Acetophenone and its deuterated form do.
Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.
-
Sample Preparation and Equilibration: Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1 and 2).
-
Sampling and Dilution: After equilibration and phase separation, carefully withdraw a known volume of the supernatant. Dilute this aliquot with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the same λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a solid in a liquid.
Solubility Principle: "Like Dissolves Like"
Caption: Relationship between solute polarity and solvent polarity.
References
A Deep Dive into the Isotopic Purity of Acetophenone-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Acetophenone-d8, a deuterated analog of acetophenone. It is designed to be an essential resource for professionals in research and drug development who utilize deuterated compounds as internal standards in mass spectrometry-based bioanalysis, as tracers in metabolic studies, or as building blocks in the synthesis of complex deuterated molecules. This document will delve into the synthesis, analysis, and critical importance of isotopic purity for reliable and accurate experimental outcomes.
Introduction to this compound and the Significance of Isotopic Purity
This compound (C₆D₅COCD₃) is a stable isotope-labeled compound where all eight hydrogen atoms of the acetophenone molecule have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in a variety of scientific applications, primarily due to its distinct mass spectrometric signature compared to its non-deuterated counterpart.
The isotopic purity of this compound refers to the percentage of molecules in a given sample that are fully deuterated at all eight positions. In practice, achieving 100% isotopic purity is challenging, and commercial batches typically contain a distribution of isotopologues with varying degrees of deuteration (d₀ to d₇). High isotopic purity is paramount for several reasons:
-
Quantitative Accuracy: In quantitative mass spectrometry, this compound is often used as an internal standard. The presence of significant amounts of less-deuterated or non-deuterated species can lead to an overestimation of the analyte concentration.
-
Metabolic Studies: When used as a tracer, the presence of isotopic impurities can confound the interpretation of metabolic pathways and turnover rates.
-
Structural Elucidation: In NMR and MS-based structural analysis, impurities can complicate spectral interpretation.
This guide will provide detailed methodologies for assessing and understanding the isotopic purity of this compound, ensuring the integrity and reliability of your research data.
Synthesis of this compound and Potential Isotopic Impurities
The most common method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of deuterated benzene (benzene-d₆) with a deuterated acetylating agent, such as acetyl-d₃ chloride or acetic-d₆ anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Logical Workflow for the Synthesis of this compound:
Caption: Synthesis workflow for this compound via Friedel-Crafts acylation.
Sources of Isotopic Impurities:
The primary sources of isotopic impurities in this compound arise from the starting materials:
-
Incomplete Deuteration of Benzene: If the benzene-d₆ starting material contains residual proteated species (d₅, d₄, etc.), these will be incorporated into the final product.
-
Incomplete Deuteration of the Acetylating Agent: Similarly, impurities in the acetyl-d₃ chloride will lead to the formation of acetophenone molecules with a proteated methyl group.
-
Hydrogen-Deuterium Exchange: Although less common under anhydrous Friedel-Crafts conditions, exposure to moisture during the reaction or work-up can lead to back-exchange of deuterium for hydrogen.
Quantitative Data on this compound Isotopic Purity
Commercial suppliers of this compound typically provide a certificate of analysis that specifies the isotopic purity. This is often expressed as "atom % D," which represents the percentage of deuterium atoms at the labeled positions.
| Parameter | Typical Value | Supplier Example |
| Isotopic Purity (atom % D) | ≥98% | Sigma-Aldrich[1][2][3][4], ChemScene |
| Chemical Purity (Assay) | ≥99% (CP) | Sigma-Aldrich |
| Mass Shift | M+8 | Sigma-Aldrich |
Note: "CP" refers to chemically pure. Data is compiled from publicly available product information.
Experimental Protocols for Determining Isotopic Purity
The two primary analytical techniques for determining the isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for assessing isotopic purity by detecting the presence of residual protons.
Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add a deuterated solvent that does not have signals in the regions of interest (e.g., chloroform-d, acetone-d₆). The solvent should be of high isotopic purity to avoid interference.
-
Add a known amount of a high-purity, non-deuterated internal standard with a singlet resonance in a clear region of the spectrum (e.g., 1,3,5-trichlorobenzene).
-
-
Instrumental Parameters:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio for the small signals from residual protons.
-
Ensure a long relaxation delay (D1) to allow for full relaxation of all protons for accurate integration.
-
-
Data Analysis:
-
Integrate the area of the residual proton signals corresponding to the aromatic and methyl protons of acetophenone.
-
Integrate the area of the signal from the internal standard.
-
Calculate the amount of each residual proteated species relative to the internal standard.
-
The isotopic purity can be estimated by comparing the integrals of the residual proton signals to the expected integral for a fully proteated standard.
-
Logical Workflow for NMR-based Isotopic Purity Determination:
Caption: Workflow for determining the isotopic purity of this compound by ¹H NMR.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to resolve and quantify the different isotopologues of this compound.
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The concentration should be optimized to avoid detector saturation.
-
-
Instrumental Parameters:
-
Infuse the sample directly into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an appropriate ionization source (e.g., ESI or APCI).
-
Acquire a high-resolution mass spectrum in the mass range of the molecular ion of this compound and its isotopologues.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different isotopologues of this compound (d₀ to d₈).
-
Determine the relative intensity of each isotopic peak.
-
The isotopic purity is calculated as the percentage of the intensity of the d₈ peak relative to the sum of the intensities of all isotopologue peaks. It is important to correct for the natural abundance of ¹³C.
-
Logical Workflow for MS-based Isotopic Purity Determination:
Caption: Workflow for determining the isotopic purity of this compound by Mass Spectrometry.
Conclusion
A thorough understanding and verification of the isotopic purity of this compound are critical for its effective use in research and development. While commercial sources provide products with high isotopic enrichment, it is best practice for researchers to independently verify the purity using the NMR and MS methodologies outlined in this guide, especially for regulated bioanalysis or sensitive quantitative studies. By carefully considering the synthesis, potential impurities, and analytical characterization of this compound, scientists can ensure the accuracy, precision, and reliability of their experimental results.
References
A Technical Guide to Acetophenone-d8: Sourcing and Applications for Researchers
For researchers, scientists, and professionals in drug development, sourcing high-purity deuterated compounds is a critical step in ensuring the accuracy and reliability of experimental results. Acetophenone-d8, a deuterated analog of acetophenone, serves as a valuable tool in various research applications, from a stable isotope-labeled internal standard in mass spectrometry to a starting material in the synthesis of complex deuterated molecules. This technical guide provides an in-depth overview of commercial suppliers, purchasing options, and key technical data for this compound, alongside a representative experimental protocol for its application.
Commercial Suppliers and Purchasing Options
A variety of chemical suppliers offer this compound, catering to diverse research and development needs. Purchasing options typically range from small research quantities (milligrams to grams) to bulk quantities for larger-scale applications. When selecting a supplier, it is crucial to consider factors such as isotopic purity, chemical purity, available documentation (e.g., Certificate of Analysis), and packaging options.
Below is a summary of prominent commercial suppliers for this compound:
| Supplier | Noted For | Available Documentation |
| Sigma-Aldrich (Merck) | A comprehensive portfolio of chemicals and reagents for research and pharmaceutical applications.[1][2][3] | Certificate of Analysis, Certificate of Origin.[1][3] |
| Selleck Chemicals | Specializes in inhibitors, agonists, and other bioactive compounds for cell signaling research. | Datasheet, SDS. |
| ChemScene | A supplier of building blocks, intermediates, and research chemicals for drug discovery. | Purity data, shipping information. |
| LGC Standards | A provider of reference materials, proficiency testing schemes, and genomics reagents. | Analyte data, CAS number information. |
| ZEOtope | Specializes in deuterated compounds, including NMR solvents and stable isotope-labeled products. | Product details, Material Safety Data Sheets. |
Quantitative Data and Physical Properties
The following tables summarize the key quantitative and physical properties of this compound, compiled from various suppliers. This data is essential for experimental planning, safety assessments, and data analysis.
Table 1: General and Chemical Properties
| Property | Value | Source |
| CAS Number | 19547-00-3 | |
| Molecular Formula | C₆D₅COCD₃ | |
| Molecular Weight | 128.20 g/mol | |
| Synonyms | 1-(Phenyl-2,3,4,5,6-d5)ethanone-2,2,2-d3, Octadeuteroacetophenone | |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity (Assay) | ≥99% (CP) |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source |
| Appearance | Colorless to slightly yellowish liquid | |
| Boiling Point | 202 °C (lit.) | |
| Melting Point | 19-20 °C (lit.) | |
| Density | 1.098 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5322 (lit.) | |
| Mass Shift (M+) | M+8 | |
| SMILES String | [2H]C1=C([2H])C([2H])=C([2H])C([2H])=C1C(C([2H])([2H])[2H])=O | |
| InChI Key | KWOLFJPFCHCOCG-JGUCLWPXSA-N |
Applications in Research and Drug Development
Deuterated compounds like this compound are instrumental in modern pharmaceutical research. The primary applications include:
-
Metabolic Studies: The substitution of hydrogen with deuterium can alter the rate of metabolic processes. This "kinetic isotope effect" allows researchers to investigate the metabolic fate of drug candidates and identify sites of metabolic attack.
-
Internal Standards in Quantitative Analysis: Due to its similar chemical properties to the non-deuterated analog and its distinct mass, this compound is an ideal internal standard for quantitative mass spectrometry (MS) assays. It co-elutes with the analyte of interest but is detected at a different mass-to-charge ratio, enabling precise and accurate quantification.
-
Synthesis of Deuterated Drug Analogs: this compound can serve as a building block for the synthesis of more complex deuterated molecules, including active pharmaceutical ingredients (APIs). This allows for the development of "deuterated drugs" which may exhibit improved pharmacokinetic profiles.
Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS Analysis
The following is a generalized protocol for the use of this compound as an internal standard for the quantification of a target analyte in a biological matrix. This protocol should be adapted and optimized for the specific analyte and matrix being studied.
Objective: To accurately quantify a target analyte in a plasma sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
Materials:
-
This compound (as internal standard, IS)
-
Target analyte (for calibration curve)
-
Control biological matrix (e.g., human plasma)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol or ACN) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound (IS) in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Working Solutions:
-
Prepare a series of working solutions of the target analyte by serial dilution of the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare a working solution of the IS at a concentration that will yield a consistent and robust signal in the LC-MS/MS analysis (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or calibration standard or quality control sample), add 10 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Optimize to achieve good separation of the analyte and IS from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion > product ion) and collision energies for both the target analyte and this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for the target analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the target analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for use with Graphviz.
References
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Acetophenone-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Acetophenone-d8. It includes a detailed presentation of expected spectral data, experimental protocols for data acquisition, and logical diagrams to illustrate key concepts and workflows.
Introduction to this compound NMR Spectroscopy
This compound is a deuterated analog of acetophenone where all eight hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard in mass spectrometry and a subject of interest in NMR spectroscopic studies. Due to the substitution of protons with deuterium, the ¹H NMR spectrum of a pure, fully deuterated this compound is expected to be silent. Any observed signals would typically arise from residual protons in the sample or the deuterated solvent. The ¹³C NMR spectrum, however, provides a characteristic fingerprint of the carbon skeleton.
¹H NMR Spectral Data
Theoretically, a pure sample of this compound will not produce any signals in a ¹H NMR spectrum because all hydrogen atoms have been replaced by deuterium. Deuterium nuclei resonate at a much different frequency than protons and are not detected in a standard ¹H NMR experiment.
In practice, small residual peaks may be observed due to:
-
Incomplete Deuteration: Trace amounts of non-deuterated or partially deuterated acetophenone.
-
Solvent Impurities: Residual protonated solvent molecules in the deuterated NMR solvent (e.g., a small peak for CHCl₃ in CDCl₃ at ~7.26 ppm).
-
Water: A peak corresponding to H₂O or HOD, which can be present in the sample or solvent.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is very similar to that of its non-deuterated counterpart, acetophenone. The chemical shifts are largely unaffected by the deuterium substitution, although minor isotopic shifts (a slight upfield shift) and changes in peak multiplicity (due to C-D coupling) may be observed in high-resolution spectra. The following table summarizes the typical ¹³C NMR chemical shifts for the carbon atoms in this compound, referenced from data for acetophenone.[1][2][3][4][5]
| Carbon Atom | Chemical Shift (δ) in ppm | Multiplicity (Proton Decoupled) |
| Carbonyl (C=O) | ~198.1 | Singlet |
| Quaternary Aromatic (C-C=O) | ~137.1 | Singlet |
| Para Aromatic (CH) | ~133.0 | Singlet |
| Ortho Aromatic (CH) | ~128.5 | Singlet |
| Meta Aromatic (CH) | ~128.2 | Singlet |
| Methyl (CH₃) | ~26.5 | Singlet |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Experimental Protocols
Acquiring high-quality NMR spectra for this compound requires careful sample preparation and instrument setup.
Sample Preparation
-
Analyte Preparation : For a solid sample of this compound, weigh approximately 50-100 mg for ¹³C NMR spectroscopy. For liquid this compound, use a micropipette to measure an appropriate volume.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Common choices include chloroform-d (CDCl₃), acetone-d₆, and benzene-d₆. The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in ¹H NMR and to provide a deuterium signal for the spectrometer's lock system.
-
Dissolution : Dissolve the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Filtering : To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.
-
Internal Standard : An internal standard such as tetramethylsilane (TMS) can be added for precise chemical shift referencing, although the residual solvent peak is often used as a secondary reference.
-
Capping and Labeling : Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
-
Instrument Setup : The NMR spectrometer should be configured for the desired nucleus (¹H or ¹³C).
-
Sample Insertion : The NMR tube is placed in a spinner turbine and inserted into the magnet of the spectrometer.
-
Locking and Shimming : The spectrometer's lock system will use the deuterium signal from the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.
-
Acquisition : A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.
-
Data Processing : The FID is converted from the time domain to the frequency domain via a Fourier Transform to generate the NMR spectrum.
-
Phasing and Baseline Correction : The spectrum is phased to ensure all peaks are in the correct absorptive mode, and the baseline is corrected to be flat.
Visualizations
This compound Structure and ¹³C NMR Correlation
Caption: Correlation of this compound structure with its expected ¹³C NMR signals.
Experimental Workflow for NMR Spectroscopy
Caption: A typical experimental workflow for acquiring NMR data.
References
An In-depth Technical Guide to the Core Differences Between Acetophenone and Acetophenone-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the fundamental distinctions between Acetophenone and its deuterated isotopologue, Acetophenone-d8. The replacement of hydrogen atoms with deuterium isotopes induces significant changes in the molecule's physicochemical properties, which are leveraged in various scientific applications, from mechanistic studies to quantitative analysis. This document outlines these differences through comparative data, detailed experimental protocols, and explanatory diagrams.
Core Distinctions: An Overview
The primary difference between Acetophenone (C₈H₈O) and this compound (C₈D₈O) is the isotopic substitution of all eight hydrogen (¹H) atoms with deuterium (²H or D), a stable, heavier isotope of hydrogen.[1] This substitution, while seemingly minor, results in a cascade of differences in molecular weight, spectroscopic behavior, and chemical reactivity.
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Caption: Isotopic relationship between Acetophenone and this compound.
While their basic chemical structures are identical, the increased mass and stronger carbon-deuterium (C-D) bond in this compound are the sources of its unique properties and applications.[2]
Comparative Physicochemical Data
The following table summarizes the key quantitative differences between the two compounds. While macroscopic properties like boiling and melting points are similar, the molecular weight difference is significant and directly impacts mass-dependent analytical techniques.
| Property | Acetophenone | This compound |
| Molecular Formula | C₈H₈O[3] | C₈D₈O or C₆D₅COCD₃ |
| Molecular Weight | 120.15 g/mol [3] | 128.20 g/mol |
| Monoisotopic Mass | 120.057515 Da | 128.107729 Da |
| Melting Point | 19-20 °C | 19-20 °C |
| Boiling Point | 202 °C | 202 °C |
| Density | 1.028 g/mL at 25 °C | 1.098 g/mL at 25 °C |
| Refractive Index (n20/D) | ~1.5372 | ~1.5322 |
| Isotopic Purity | Not Applicable | ≥98 atom % D |
Spectroscopic and Analytical Differences
The most critical distinctions for researchers arise in spectroscopic analysis, where this compound serves as an invaluable tool.
Mass Spectrometry (MS)
In mass spectrometry, this compound is readily distinguished from its non-deuterated counterpart by a significant mass shift. The molecular ion peak (M+) for this compound appears at m/z 128, which is 8 mass units higher than that of Acetophenone (m/z 120). This clear mass difference makes this compound an excellent internal standard for quantitative MS-based assays (e.g., GC-MS or LC-MS), as it co-elutes with the analyte but does not interfere with its mass signal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a ¹H NMR spectrum, Acetophenone shows characteristic signals for the aromatic protons and the methyl protons. In contrast, a highly pure sample of this compound will be "silent" in the ¹H NMR spectrum, as it lacks protons. This property is useful for solvent-locking or for studying proton exchange mechanisms.
-
²H (Deuterium) NMR: this compound will produce a signal in a ²H NMR experiment, confirming the presence and location of deuterium atoms.
-
¹³C NMR: While the chemical shifts of the carbon atoms are minimally affected, the coupling patterns change. In Acetophenone, carbon signals are split by attached protons (C-H coupling). In this compound, these signals are instead split by deuterium (C-D coupling), which has a different coupling constant. Furthermore, the nuclear Overhauser effect (NOE) enhancement from protons is absent, potentially leading to lower signal intensity for deuterated carbons.
The Kinetic Isotope Effect (KIE)
A profound difference in chemical reactivity is observed due to the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step of a reaction.
This phenomenon (kH/kD > 1) is known as a primary KIE and is a powerful tool for elucidating reaction mechanisms. For example, in the bromination of acetone, a deuterated version of the ketone shows a significantly slower reaction rate, confirming that C-H bond breaking is part of the rate-determining step. Similar studies can be performed with this compound to probe mechanisms involving the cleavage of its alpha-carbon or aromatic C-H bonds.
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Caption: The Kinetic Isotope Effect (KIE) explained.
Experimental Protocols
Synthesis of Acetophenone via Friedel-Crafts Acylation
This protocol describes the standard synthesis of Acetophenone, which can be adapted to produce this compound by using deuterated starting materials.
Objective: To synthesize Acetophenone by the acylation of benzene.
Reaction: C₆H₆ + CH₃COCl --(AlCl₃)--> C₆H₅COCH₃ + HCl
Materials:
-
Anhydrous benzene (or Benzene-d6 for Acetophenone-d6)
-
Acetyl chloride (or Acetyl-d3 chloride for methyl deuteration)
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid
-
5% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Set up a three-necked flask with a reflux condenser and a dropping funnel. Protect the apparatus from moisture using calcium chloride tubes.
-
In the flask, combine anhydrous benzene and anhydrous aluminum trichloride.
-
Cool the flask in an ice bath.
-
Slowly add acetyl chloride from the dropping funnel while stirring. Control the addition rate to keep the reaction from becoming too vigorous.
-
After the addition is complete, heat the mixture in a water bath (reflux) for approximately 30 minutes or until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.
-
Slowly and carefully pour the reaction mixture into the ice-acid mixture with constant stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with a 5% NaOH solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the resulting liquid via distillation, collecting the fraction boiling around 198-202 °C.
Adaptation for this compound: To synthesize fully deuterated this compound (C₆D₅COCD₃), both Benzene-d6 and Acetyl-d3 chloride would be required as starting materials.
Use of this compound as an Internal Standard for Quantitative Analysis
Objective: To accurately quantify the concentration of Acetophenone in a sample using this compound as an internal standard with GC-MS.
Methodology:
-
Preparation of Calibration Standards: Prepare a series of calibration standards containing known concentrations of Acetophenone (the analyte). To each standard, add a fixed, known concentration of this compound (the internal standard, IS).
-
Sample Preparation: To the unknown sample, add the same fixed concentration of this compound as was added to the calibration standards.
-
GC-MS Analysis: Inject the prepared standards and the sample into the GC-MS system.
-
The gas chromatograph will separate the components. Acetophenone and this compound will have nearly identical retention times.
-
The mass spectrometer will be set to monitor specific ions for both the analyte and the IS (e.g., m/z 120 for Acetophenone and m/z 128 for this compound).
-
-
Data Analysis:
-
For each injection, determine the peak area for both the analyte and the IS.
-
Calculate the Response Ratio (Analyte Area / IS Area) for each calibration standard.
-
Construct a calibration curve by plotting the Response Ratio against the known concentration of the analyte.
-
Calculate the Response Ratio for the unknown sample. Use the calibration curve to determine the concentration of Acetophenone in the unknown sample.
-
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Caption: Workflow for quantification using a deuterated internal standard.
Conclusion
The key differences between Acetophenone and this compound stem directly from isotopic substitution. While their bulk physical properties are largely similar, the increased mass and greater strength of the C-D bond in this compound give rise to distinct spectroscopic signatures and altered chemical reactivity. These differences are not mere curiosities; they form the basis of powerful analytical techniques and mechanistic investigations. For professionals in research and drug development, understanding and leveraging the unique characteristics of deuterated compounds like this compound is essential for achieving precision in quantification, clarifying reaction pathways, and enhancing the metabolic stability of pharmaceuticals.
References
Unveiling the Past: A Technical Guide to the Historical Context and Early Research of Acetophenone-d8
For researchers, scientists, and professionals in drug development, an in-depth understanding of the historical context and early research surrounding key chemical tools is invaluable. This technical guide delves into the origins of Acetophenone-d8, a deuterated analogue of acetophenone, exploring its initial synthesis, characterization, and early applications that paved the way for its modern uses, particularly as an internal standard in mass spectrometry and a tool in mechanistic studies.
While the precise seminal publication detailing the first-ever synthesis of octadeuterated acetophenone (this compound) remains elusive in readily available literature, its use in scientific research can be traced back to at least the late 1960s. The existence of studies involving partially deuterated acetophenone, such as acetophenone-d3, in this period strongly suggests that the synthetic capabilities for producing highly deuterated analogues were emerging.
Early Synthesis and Characterization
The synthesis of this compound (C₆D₅COCD₃) would have relied on the availability of deuterated precursors. The general synthetic strategy involves the Friedel-Crafts acylation of deuterated benzene (benzene-d6) with a deuterated acetylating agent, such as acetyl-d3 chloride or acetic-d3 anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.
Hypothetical Early Synthesis Protocol:
Based on established Friedel-Crafts acylation methods of the era, a likely early synthesis protocol would have involved the following steps:
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing calcium chloride), and an addition funnel would be charged with anhydrous aluminum chloride and deuterated benzene (benzene-d6).
-
Addition of Acetylating Agent: Deuterated acetyl chloride (acetyl-d3 chloride) would be dissolved in a fresh portion of deuterated benzene and added dropwise to the stirred suspension of aluminum chloride in benzene-d6 at a controlled temperature, typically below 10°C.
-
Reaction Progression: After the addition was complete, the reaction mixture would be allowed to warm to room temperature and then gently refluxed for a period to ensure complete reaction.
-
Workup: The reaction mixture would be cooled in an ice bath and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer would be separated, and the aqueous layer extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts would be washed with a dilute sodium bicarbonate solution and then with water, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent removed by distillation. The resulting crude this compound would then be purified by fractional distillation under reduced pressure.
The characterization of the synthesized this compound in early studies would have relied on the analytical techniques of the time, including:
-
Mass Spectrometry: To confirm the molecular weight and the degree of deuteration by observing the mass-to-charge ratio (m/z) of the molecular ion.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency, which would be slightly shifted compared to the non-deuterated compound, and to observe the C-D stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While proton NMR would show the absence of signals, early deuterium (²H) NMR could have been used to confirm the presence and chemical environment of the deuterium atoms.
Early Applications: A Tool for Mechanistic Elucidation and Quantification
The primary impetus for synthesizing deuterated compounds like this compound was their utility in two key areas of chemical research: mechanistic studies through the kinetic isotope effect and as internal standards for quantitative analysis.
Kinetic Isotope Effect Studies
The replacement of hydrogen with deuterium can significantly alter the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable insights into reaction mechanisms. A notable early example is the work of J.R. Jones in 1969 on the bromination of acetophenone-d3. This study, while not on the fully deuterated molecule, demonstrated the use of deuterated acetophenone to probe the mechanism of enolization, a fundamental process in organic chemistry. The slower rate of reaction for the deuterated compound confirmed that the abstraction of a proton from the methyl group was the rate-limiting step.
Internal Standards in Analytical Chemistry
The development of gas chromatography-mass spectrometry (GC-MS) in the mid-20th century created a need for reliable internal standards for accurate quantification. An ideal internal standard should have similar chemical and physical properties to the analyte but be distinguishable by the detector. Deuterated compounds are nearly perfect for this role. This compound, with its identical chromatographic behavior to acetophenone but a distinct mass spectrum (a molecular ion at m/z 128 versus 120 for the non-deuterated form), would have been an excellent candidate for an internal standard in early GC-MS methods for the analysis of acetophenone and related compounds.
The use of a deuterated internal standard corrects for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, leading to more accurate and precise quantitative results.
Quantitative Data from Early Research
| Parameter | Typical Early Measurement Technique | Significance |
| Isotopic Purity | Mass Spectrometry | To determine the percentage of molecules that are fully deuterated (d8) versus those with lower degrees of deuteration (d0-d7). |
| Chemical Purity | Gas Chromatography, Melting Point | To ensure the absence of starting materials or byproducts from the synthesis. |
| Reaction Yield | Gravimetric Analysis | To assess the efficiency of the synthetic method. |
| Kinetic Isotope Effect (kH/kD) | Reaction Rate Measurements (e.g., by spectroscopy) | To provide quantitative data on the effect of deuteration on the reaction rate, aiding in mechanistic interpretation. |
Experimental Workflows and Logical Relationships
The logical progression from the synthesis of this compound to its application in research can be visualized as follows:
This diagram illustrates the logical flow from the starting materials, through the synthesis and purification process, to the characterization and subsequent use of this compound in fundamental chemical research.
Conclusion
While the exact origins of this compound are not chronicled in a single, easily identifiable publication, its emergence in the scientific literature of the late 1960s marks a significant step in the application of stable isotope labeling. The development of this and other deuterated compounds provided chemists with powerful tools to unravel reaction mechanisms through kinetic isotope effect studies and to achieve new levels of accuracy in quantitative analysis with the advent of mass spectrometric techniques. The principles established during this early period of research continue to be fundamental in modern analytical chemistry and drug development, where deuterated standards are indispensable for reliable bioanalysis.
The Role of Acetophenone-d8 in Advancing Chemical Research: A Technical Guide
For researchers, scientists, and professionals in drug development, the pursuit of precision and accuracy in quantitative analysis is paramount. In this context, isotopically labeled compounds have become indispensable tools. Acetophenone-d8, a deuterated form of acetophenone, serves as a critical internal standard and tracer in a variety of chemical research applications, particularly in mass spectrometry-based methods. This technical guide explores the core applications of this compound, providing detailed methodologies and quantitative data to support its use in the laboratory.
Introduction to this compound
This compound (C₆D₅COCD₃) is a synthetic organic compound where eight hydrogen atoms in the acetophenone molecule have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically and physically very similar to its non-deuterated counterpart but has a distinct, higher molecular weight. This mass difference is the key to its utility in modern analytical techniques.
The primary application of this compound is as an internal standard for isotope dilution mass spectrometry (IDMS) in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses.[1] Its use helps to correct for analyte loss during sample preparation and variations in instrument response, thereby significantly improving the accuracy and precision of quantitative measurements.
Core Applications in Chemical Research
The utility of this compound spans several areas of chemical research, from environmental analysis to metabolic studies.
Internal Standard in Quantitative Mass Spectrometry
The most prominent application of this compound is as an internal standard. In a typical quantitative workflow, a known amount of this compound is added to a sample containing the analyte of interest (in this case, non-deuterated acetophenone or a structurally similar compound). Because the deuterated standard has nearly identical chemical and physical properties to the analyte, it experiences similar losses during extraction, derivatization, and injection.
In the mass spectrometer, the analyte and the internal standard are separated by their mass-to-charge ratio (m/z). The ratio of the analyte's signal to the internal standard's signal is then used to calculate the analyte's concentration. This method effectively cancels out variations that can occur during the analytical process.
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Caption: Logical workflow for using this compound as an internal standard.
Tracer in Metabolic and Environmental Fate Studies
This compound can also be used as a tracer to study the metabolic fate of acetophenone or related compounds in biological systems.[1] By introducing this compound into a system, researchers can track its transformation into various metabolites using mass spectrometry. The distinct mass of the deuterated compound allows its metabolites to be easily distinguished from endogenous, non-deuterated molecules.
Similarly, in environmental studies, this compound can be used to trace the degradation and transport of acetophenone in soil, water, and air.[2] This is crucial for understanding the environmental impact and persistence of such compounds.
Quantitative Data and Physical Properties
The physical and chemical properties of this compound are critical for its application. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈D₈O | [3][4] |
| Molecular Weight | 128.20 g/mol | |
| Isotopic Purity | ≥98 atom % D | |
| Mass Shift (M+) | +8 | |
| Boiling Point | 202 °C (lit.) | |
| Melting Point | 19-20 °C (lit.) | |
| Density | 1.098 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5322 (lit.) |
Table 2: Mass Spectrometry Data for Acetophenone and this compound
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Acetophenone | 120.15 | 120 (M+), 105, 77 |
| This compound | 128.20 | 128 (M+), 110, 82 |
Experimental Protocol: Quantification of Acetophenone in a Solution using GC-MS
This section provides a detailed protocol for the quantification of acetophenone in a solution using this compound as an internal standard, based on common practices for volatile organic compound analysis.
Materials and Reagents
-
Acetophenone (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
2 mL GC vials with PTFE-lined caps
-
Micropipettes
Preparation of Standard Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of acetophenone and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Spiking: To each calibration standard and sample, add a fixed amount of the internal standard stock solution to achieve a final concentration of 10 µg/mL of this compound.
Sample Preparation
-
If the sample is not already in a miscible solvent, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane.
-
Take 1 mL of the sample solution (or extract) and transfer it to a 2 mL GC vial.
-
Spike the sample with the internal standard as described in step 4.2.4.
GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Acetophenone: m/z 120, 105, 77
-
This compound: m/z 128, 110, 82
-
Data Analysis
-
Calibration Curve: Plot the ratio of the peak area of the analyte (acetophenone) to the peak area of the internal standard (this compound) against the concentration of the analyte for each calibration standard.
-
Quantification: Calculate the peak area ratio for the unknown sample and determine its concentration using the linear regression equation from the calibration curve.
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Caption: Experimental workflow for GC-MS quantification using this compound.
Conclusion
This compound is a powerful and versatile tool in modern chemical research. Its primary role as an internal standard in mass spectrometry-based quantitative analysis provides a robust solution for overcoming experimental variability, leading to highly accurate and precise results. The detailed properties and methodologies presented in this guide underscore its importance for researchers and professionals in drug development, environmental science, and beyond, who require reliable and high-quality analytical data. As analytical instrumentation continues to advance in sensitivity and resolution, the use of stable isotope-labeled standards like this compound will remain a cornerstone of rigorous scientific investigation.
References
Methodological & Application
Application Note: High-Throughput Quantification of Volatile Organic Compounds Using Acetophenone-d8 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the use of Acetophenone-d8 as an internal standard (IS) for the accurate and precise quantification of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a robust method to compensate for variations in sample preparation and instrument response, leading to improved data quality.[1][2][3] This document outlines the principles of internal standard selection, detailed experimental procedures, data analysis, and method validation parameters. The provided protocols are intended as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4] In quantitative analysis, achieving high accuracy and precision is paramount. However, various factors such as sample matrix effects, injection volume variations, and fluctuations in instrument performance can introduce errors.[3] The use of an internal standard is a widely accepted technique to correct for these potential sources of error.
An ideal internal standard should be a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples. Deuterated compounds are often excellent internal standards for GC-MS analysis because they have nearly identical chemical and physical properties to their non-deuterated counterparts, and thus co-elute or elute very closely. However, they are distinguishable by the mass spectrometer due to their mass difference.
This compound (C₆D₅COCD₃) is a deuterated analog of acetophenone, a common volatile organic compound. Its properties make it a suitable internal standard for the quantification of a range of aromatic and carbonyl-containing VOCs. This application note will focus on the practical application of this compound in a GC-MS workflow.
Principle of Internal Standard Method
The internal standard method involves adding a known and constant amount of the internal standard to all calibration standards, quality control samples, and unknown samples. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Figure 1: A logical workflow diagram illustrating the key steps in the internal standard method for GC-MS analysis.
Experimental Protocols
This section provides a detailed protocol for the quantification of a representative analyte, 2-Aminoacetophenone (a key off-flavor compound in some food products), using this compound as the internal standard. This protocol can be adapted for other similar volatile organic compounds.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (all HPLC or GC grade)
-
Analytes: 2-Aminoacetophenone (≥98% purity)
-
Internal Standard: this compound (98 atom % D)
-
Reagents: Anhydrous sodium sulfate
-
Vials: 2 mL amber glass GC vials with PTFE/silicone septa
Preparation of Standard Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Aminoacetophenone and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into volumetric flasks and diluting with methanol. Add a constant amount of the working internal standard solution to each calibration standard to achieve a final concentration of 1 µg/mL of this compound.
| Calibration Level | Analyte Concentration (µg/mL) | This compound (IS) Concentration (µg/mL) |
| 1 | 0.1 | 1.0 |
| 2 | 0.5 | 1.0 |
| 3 | 1.0 | 1.0 |
| 4 | 5.0 | 1.0 |
| 5 | 10.0 | 1.0 |
| 6 | 20.0 | 1.0 |
Table 1: Example of calibration standard concentrations for the analysis of 2-Aminoacetophenone with this compound as the internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To 5 mL of a liquid sample (e.g., wine, fruit juice), add 10 µL of the 10 µg/mL this compound working internal standard solution.
-
Add 2 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a 2 mL GC vial for analysis.
Figure 2: A workflow diagram for the liquid-liquid extraction sample preparation protocol.
GC-MS Parameters
The following are typical GC-MS parameters that can be used as a starting point for method development.
| GC Parameter | Setting |
| Instrument | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial: 50 °C, hold for 2 min |
| Ramp 1: 10 °C/min to 150 °C | |
| Ramp 2: 20 °C/min to 280 °C, hold for 5 min | |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Recommended GC-MS instrument parameters.
Selected Ion Monitoring (SIM) Parameters
For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended. The following ions should be monitored:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2-Aminoacetophenone | 120 | 135 | 92 |
| This compound | 128 | 110 | 82 |
Table 3: Suggested quantifier and qualifier ions for 2-Aminoacetophenone and this compound in SIM mode.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the quantifier ions for both 2-Aminoacetophenone and this compound in the chromatograms of the calibration standards and samples.
-
Response Factor Calculation: For each calibration level, calculate the response factor (RF) using the following formula: RF = (AreaAnalyte / AreaIS) / (ConcentrationAnalyte / ConcentrationIS)
-
Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS) against the corresponding analyte concentration for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.
-
Quantification of Unknowns: Calculate the concentration of the analyte in the unknown samples using the calibration curve equation.
Method Validation
A summary of typical method validation parameters is provided below. These values should be established in your laboratory for your specific matrix and instrumentation.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Table 4: Representative method validation data for the quantification of 2-Aminoacetophenone using this compound as an internal standard.
Conclusion
The use of this compound as an internal standard provides a reliable and robust method for the quantification of volatile organic compounds, such as 2-Aminoacetophenone, by GC-MS. This approach effectively compensates for variations in sample preparation and instrument performance, leading to improved accuracy and precision of the analytical results. The detailed protocols and parameters provided in this application note serve as a valuable starting point for the development and validation of quantitative GC-MS methods in research, quality control, and drug development settings.
References
Application Note: Quantitative Analysis of Acetophenone in Biological Matrices using Acetophenone-d8 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenone is a simple aromatic ketone used as a fragrance, a flavoring agent, and a specialty solvent. In the context of pharmaceutical research and development, it can be a metabolic byproduct or a starting material for synthesis. Accurate and precise quantification of acetophenone in biological matrices is often necessary for toxicological, pharmacokinetic, and metabolic studies.
This application note details a robust and reliable method for the quantitative analysis of acetophenone in a biological matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Acetophenone-d8, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1] The principle of isotope dilution mass spectrometry, where a known amount of a deuterated standard is added to the sample, allows for the accurate determination of the analyte concentration.[1]
Experimental Protocols
Materials and Reagents
-
Acetophenone (Analytical Standard)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Human Plasma (or other relevant biological matrix)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standard and Spiking Solutions
2.3.1. Primary Stock Solutions (1 mg/mL): Prepare primary stock solutions of acetophenone and this compound individually by dissolving the appropriate amount of each standard in acetonitrile.
2.3.2. Intermediate Standard and Internal Standard Spiking Solutions: Prepare a series of intermediate standard solutions of acetophenone by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. Prepare an internal standard (IS) spiking solution of this compound at a concentration of 100 ng/mL in the same diluent.
2.3.3. Calibration Curve and Quality Control Samples: Prepare calibration curve standards by spiking the appropriate amount of the intermediate acetophenone standard solutions into the blank biological matrix. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation
-
To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard spiking solution and vortex briefly.[1]
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
2.5.1. Liquid Chromatography Conditions: A reverse-phase separation is employed to resolve acetophenone from matrix components.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-0.5 min: 20% B, 0.5-2.5 min: 20-80% B, 2.5-3.0 min: 80% B, 3.0-3.1 min: 80-20% B, 3.1-4.0 min: 20% B |
2.5.2. Mass Spectrometry Conditions: The mass spectrometer is operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions: The molecular ion of acetophenone is m/z 121.15. Upon fragmentation, it primarily loses the methyl group (CH3) resulting in a fragment of m/z 105.1, or the entire acetyl group (COCH3) resulting in a phenyl fragment of m/z 77.1. For this compound, with a molecular weight of approximately 128.20, the precursor and product ions will be shifted accordingly.
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of acetophenone and its deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Acetophenone | 121.2 | 105.1 | 0.1 | 20 | 15 |
| 121.2 | 77.1 | 0.1 | 20 | 25 | |
| This compound | 129.2 | 110.1 | 0.1 | 20 | 15 |
| 129.2 | 82.1 | 0.1 | 20 | 25 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Acetophenone.
Caption: Principle of using a deuterated internal standard for accurate quantification.
References
Application of Acetophenone-d8 in Environmental Sample Analysis: A Specialized Approach
Application Note
Introduction
The accurate quantification of organic contaminants in complex environmental matrices is a critical challenge for researchers and environmental scientists. The use of stable isotope-labeled internal standards, in a technique known as isotope dilution mass spectrometry (IDMS), is a widely accepted approach to enhance the accuracy and precision of these measurements. Deuterated compounds, such as Acetophenone-d8, are ideal internal standards as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, but are distinguishable by their mass-to-charge ratio in a mass spectrometer. This allows for the correction of analyte loss during sample preparation and instrumental analysis.
While this compound is not widely listed as a standard surrogate or internal standard in routine U.S. Environmental Protection Agency (EPA) methods for broad-spectrum semi-volatile organic compound analysis, its application holds significant value in targeted, research-oriented studies. It is the ideal internal standard for the quantitative analysis of its non-deuterated analog, acetophenone, a compound found in the environment from industrial uses and as a byproduct of other chemical processes. Furthermore, its properties make it a suitable candidate for use as an internal standard for other structurally similar aromatic ketones and polar emerging contaminants where a labeled analog is not commercially available.
This document provides a detailed protocol for the application of this compound as an internal standard for the analysis of acetophenone in water and soil/sediment samples using Gas Chromatography-Mass Spectrometry (GC/MS).
Principle of Isotope Dilution
The core of this application lies in the principle of isotope dilution. A known amount of this compound is added to the environmental sample prior to any extraction or cleanup steps. It is assumed that any loss of the target analyte (acetophenone) during these procedures will be mirrored by a proportional loss of the internal standard (this compound). By determining the ratio of the native analyte to the isotopically labeled internal standard in the final extract using GC/MS, and comparing this to a calibration curve, an accurate quantification of the analyte in the original sample can be achieved, irrespective of extraction efficiency or matrix effects.
Experimental Protocols
Analysis of Acetophenone in Water Samples
This protocol outlines the use of this compound as an internal standard for the determination of acetophenone in water samples via liquid-liquid extraction followed by GC/MS analysis.
Methodology:
-
Sample Collection and Preservation: Collect water samples in 1-liter amber glass bottles with Teflon-lined caps. Preserve the samples by acidifying to a pH < 2 with sulfuric acid and store at 4°C.
-
Internal Standard Spiking:
-
Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.
-
Allow the water sample to equilibrate to room temperature.
-
To a 1-liter water sample, add a known amount of the this compound stock solution to achieve a final concentration of 10 µg/L.
-
-
Liquid-Liquid Extraction:
-
Transfer the spiked water sample to a 2-liter separatory funnel.
-
Add 60 mL of dichloromethane to the funnel.
-
Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the layers to separate for a minimum of 10 minutes.
-
Drain the lower (organic) layer into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane, combining the extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a drying column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
-
-
GC/MS Analysis:
-
Analyze the 1 mL extract by GC/MS. The instrumental conditions should be optimized for the separation and detection of acetophenone and this compound.
-
DOT Diagram: Workflow for Water Sample Analysis
Application Notes and Protocols: Acetophenone-d8 as a Tracer for Elucidating Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing Acetophenone-d8 as a tracer in the study of reaction mechanisms. The kinetic isotope effect (KIE) observed when hydrogen is replaced by deuterium provides valuable insights into reaction pathways, rate-determining steps, and transition state geometries.
Introduction to this compound as a Tracer
This compound (C₆D₅COCD₃) is a deuterated analog of acetophenone where all eight hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a powerful tool for mechanistic studies due to the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point energy than the C-H bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. By comparing the reaction rates of acetophenone and this compound, researchers can infer the involvement of specific C-H bonds in the mechanism.
Key Applications:
-
Elucidation of Reaction Mechanisms: Determining whether a C-H bond is broken in the rate-determining step.
-
Kinetic Isotope Effect (KIE) Studies: Quantifying the effect of isotopic substitution on reaction rates.
-
Understanding Transition State Structures: Providing information about the geometry of the transition state.
-
Probing Photocatalytic and Hydrogenation Reactions: Tracing the transfer of hydrogen/deuterium atoms in complex catalytic cycles.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing deuterated acetophenone analogs to investigate reaction mechanisms. While specific data for this compound is limited in publicly available literature, the principles are directly transferable, and data from closely related deuterated species provide excellent comparative benchmarks.
Table 1: Kinetic Isotope Effects in the Reduction of Acetophenone using Deuterated Isopropanol [1]
This table presents the kinetic isotope effects observed in the reduction of acetophenone with deuterated 2-propanol, indicating the involvement of C-H/O-H bonds in the rate-determining step.
| Deuterated Reactant | Kinetic Isotope Effect (kH/kD) | Implication |
| (CH₃)₂CD(OH) | 1.6 | C-H bond cleavage at the 2-position of isopropanol is part of the rate-determining step. |
| (CH₃)₂CH(OD) | 2.0 | O-H bond cleavage of isopropanol is part of the rate-determining step. |
Table 2: Deuterium Incorporation in the Catalytic Deuteration of Acetophenone
This table illustrates the efficiency of deuterium incorporation into acetophenone under specific catalytic conditions, a crucial aspect for tracer studies.
| Position of Deuteration | Deuterium Incorporation (%) | Catalyst System |
| Stereogenic Carbon | >97 | Chiral iridium carbene-oxazoline catalyst |
| Methyl Group | ≈45 | Chiral iridium carbene-oxazoline catalyst |
Experimental Protocols
The following are detailed methodologies for key experiments involving deuterated acetophenone as a tracer.
Protocol for Studying the Kinetic Isotope Effect in the Reduction of Acetophenone
This protocol is adapted from studies on the reduction of acetophenone using deuterated alcohols and is applicable for comparing the reaction rates of Acetophenone and this compound.
Objective: To determine the kinetic isotope effect for the reduction of the carbonyl group of acetophenone.
Materials:
-
Acetophenone
-
This compound
-
Isopropanol (as hydrogen source)
-
Deuterated isopropanol (e.g., 2-propanol-d8, as a control and deuterium source)
-
Cu-Zn-Al catalyst (or other suitable reduction catalyst)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Reaction vessel (e.g., sealed tube or autoclave)
-
Standard laboratory glassware and reagents for workup and analysis.
Procedure:
-
Catalyst Preparation: Prepare or procure the Cu-Zn-Al catalyst. Ensure it is activated according to the manufacturer's or literature procedure.
-
Reaction Setup:
-
In a clean, dry reaction vessel, add the catalyst (e.g., 2 wt% relative to acetophenone).
-
Add acetophenone (or this compound) and isopropanol in a defined molar ratio (e.g., 1:10).
-
Seal the reaction vessel.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 150 °C).
-
Stir the reaction mixture at a constant rate.
-
Take aliquots of the reaction mixture at regular time intervals using a syringe through a septum.
-
-
Sample Analysis:
-
Quench the reaction in each aliquot by cooling and adding a suitable quenching agent if necessary.
-
Extract the products with an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the samples by GC-MS to determine the concentration of the reactant (acetophenone or this compound) and the product (1-phenylethanol or its deuterated analog).
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time for both the non-deuterated and deuterated reactions.
-
Determine the initial reaction rates (kH for acetophenone and kD for this compound) from the slope of the concentration-time curves.
-
Calculate the kinetic isotope effect as KIE = kH / kD.
-
Protocol for Monitoring H/D Exchange in Acetophenone
This protocol describes a general procedure for studying hydrogen-deuterium exchange reactions, which is fundamental to understanding reaction intermediates and pathways.
Objective: To monitor the exchange of protons for deuterons in the methyl group of acetophenone.
Materials:
-
Acetophenone
-
Deuterium oxide (D₂O) or Deuterium gas (D₂)
-
Suitable catalyst (e.g., Iridium(I) complex, Raney Nickel)
-
Appropriate solvent (e.g., THF, DCM)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
Reaction Setup:
-
In an inert atmosphere (e.g., under Argon), dissolve acetophenone and the catalyst (e.g., 5 mol%) in the chosen solvent.
-
Introduce the deuterium source. If using D₂O, add it to the reaction mixture. If using D₂ gas, purge the reaction vessel with D₂ and maintain it under a D₂ atmosphere (e.g., 1 atm).
-
-
Reaction Execution:
-
Stir the reaction at a specific temperature (e.g., room temperature) for a defined period (e.g., 16 hours).
-
Monitor the reaction progress by taking small aliquots at different time points.
-
-
Sample Analysis:
-
Quench the reaction in the aliquots.
-
Remove the solvent under reduced pressure.
-
Analyze the residue by ¹H NMR and ²H NMR to determine the extent and position of deuterium incorporation.
-
Confirm the mass increase and isotopic distribution using Mass Spectrometry.
-
-
Data Analysis:
-
Calculate the percentage of deuterium incorporation at different positions by integrating the corresponding signals in the NMR spectra.
-
Analyze the mass spectra to determine the distribution of different deuterated species (M+1, M+2, etc.).
-
Visualizations
Logical Workflow for a Kinetic Isotope Effect Experiment
Caption: Workflow for a kinetic isotope effect experiment.
Proposed Mechanism for Acetophenone Reduction
References
Application Notes and Protocols for Acetophenone-d8 in Pharmacokinetic and Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Acetophenone-d8 in pharmacokinetic (PK) and drug metabolism studies. Given that deuterated compounds like this compound are most commonly employed as internal standards for quantitative bioanalysis, these protocols will focus on its application in this context for the study of the non-deuterated (parent) compound, Acetophenone.
Introduction
Acetophenone is an organic compound that serves as a precursor in the synthesis of various pharmaceuticals.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development and safety assessment. This compound, a deuterated analog of Acetophenone, is an ideal internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. Its almost identical chemical and physical properties to Acetophenone, but distinct mass, allow for accurate quantification of the parent drug in biological matrices by correcting for variability in sample preparation and instrument response.
Physicochemical Properties of Acetophenone and this compound
A summary of the relevant physicochemical properties is presented in Table 1.
| Property | Acetophenone | This compound |
| Chemical Formula | C₈H₈O | C₈D₈O[2] |
| Molecular Weight | 120.15 g/mol [3] | ~128.20 g/mol [4] |
| Boiling Point | 202 °C | 202 °C |
| Melting Point | 19-20 °C | 19-20 °C |
| Appearance | Colorless liquid | Colorless liquid |
| Odor | Sweet, flowery | Not specified, expected to be similar to Acetophenone |
Pharmacokinetics of Acetophenone
Acetophenone can be absorbed through inhalation, ingestion, and skin contact. Following absorption, it is distributed throughout the body via the bloodstream. The primary site of metabolism is the liver, where it undergoes oxidation and conjugation reactions before being eliminated, mainly in the urine.
Drug Metabolism of Acetophenone
The metabolic pathway of Acetophenone primarily involves two key steps:
-
Oxidation: Acetophenone is oxidized to phenylacetate. In some biological systems, an oxygen-insertion reaction catalyzed by acetophenone oxygenase can form phenyl acetate.
-
Conjugation: Phenylacetate is then conjugated with glycine to form hippurate, which is subsequently excreted in the urine. Phenyl acetate can be hydrolyzed to phenol and acetate.
A proposed biosynthetic pathway, the β-oxidative pathway, suggests that trans-cinnamic acid can be converted to β-hydroxy-phenyl propionic acid (HPPA), then to β-oxo-phenyl propionic acid (OPPA), which can be degraded into acetophenone.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rodents to determine the plasma concentration-time profile of Acetophenone using this compound as an internal standard.
5.1.1. Materials and Reagents
-
Acetophenone
-
This compound (Internal Standard)
-
Vehicle for dosing (e.g., saline, corn oil)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
5.1.2. Experimental Workflow
References
- 1. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]
- 2. This compound | ZEOTOPE [zeotope.com]
- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H8O | CID 2724856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis Using Acetophenone-d8 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative analytical chemistry, particularly within chromatographic and mass spectrometric methods, achieving accuracy and precision is paramount. An internal standard is a substance added in a constant amount to all samples, blanks, and calibration standards in an analysis.[1] This helps to correct for variations that can occur during sample preparation, injection, and instrumental analysis.[1][2] Deuterated compounds, which are stable isotope-labeled analogs of the target analyte, are often considered the gold standard for use as internal standards due to their similar chemical and physical properties to the analyte of interest.[2]
Acetophenone-d8 (C₆D₅COCD₃) is the deuterated form of acetophenone.[3] Its increased mass (M+8) allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its chemical behavior is nearly identical. This makes it an excellent internal standard for the quantification of acetophenone and structurally similar compounds, improving the reliability and reproducibility of results. This document provides a detailed protocol for the preparation of standard solutions and the generation of calibration curves using this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆D₅COCD₃ | |
| Molecular Weight | 128.20 g/mol | |
| CAS Number | 19547-00-3 | |
| Density | 1.098 g/mL (at 25 °C) | |
| Boiling Point | 202 °C | |
| Melting Point | 19-20 °C | |
| Isotopic Purity | ≥98 atom % D |
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation (Eye Irritation 2).
-
Hazard Codes: H302, H319.
-
Precautionary Codes: P264, P280, P301+P312, P305+P351+P338.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible liquid.
Experimental Protocols
This section details the step-by-step methodology for preparing standard solutions and generating a calibration curve. It is crucial to use high-purity solvents and calibrated volumetric equipment for all preparations. Note that some sources suggest solutions of this compound may be unstable and should be prepared fresh.
Protocol 1: Preparation of this compound Internal Standard (IS) Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound (e.g., 1000 µg/mL).
-
Materials:
-
This compound (≥98% purity)
-
High-purity solvent (e.g., Methanol, Acetonitrile, DMSO)
-
Analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 25 mL)
-
Calibrated pipettes
-
-
Procedure:
-
Allow the this compound container to equilibrate to room temperature before opening.
-
Accurately weigh approximately 10 mg of this compound using an analytical balance.
-
Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the compound completely.
-
Once dissolved, fill the flask to the calibration mark with the solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Calculate the exact concentration of the stock solution based on the actual weight.
-
Transfer the solution to a labeled, amber glass vial and store at -20°C. While powdered this compound is stable for years when stored at -20°C, solutions should be prepared fresh for optimal results.
-
Protocol 2: Preparation of Analyte Stock and Working Standard Solutions
-
Objective: To prepare a stock solution of the non-labeled analyte (e.g., Acetophenone) and a series of serially diluted working standards for the calibration curve.
-
Procedure:
-
Analyte Stock Solution: Following the same procedure as in Protocol 1, prepare a 1000 µg/mL stock solution of the non-labeled analyte.
-
Serial Dilutions: Prepare a series of calibration standards by serially diluting the analyte stock solution. An example is provided in the table below.
-
Pipette the required volume of the higher concentration standard into a new volumetric flask.
-
Dilute to the mark with the solvent.
-
Mix thoroughly.
-
-
| Standard Level | Concentration (µg/mL) | Volume of Stock/Previous Std. | Final Volume (mL) |
| Working Stock | 100 | 1 mL of 1000 µg/mL Stock | 10 |
| Std 1 | 0.5 | 50 µL of 100 µg/mL Working Stock | 10 |
| Std 2 | 1.0 | 100 µL of 100 µg/mL Working Stock | 10 |
| Std 3 | 5.0 | 500 µL of 100 µg/mL Working Stock | 10 |
| Std 4 | 10.0 | 1 mL of 100 µg/mL Working Stock | 10 |
| Std 5 | 25.0 | 2.5 mL of 100 µg/mL Working Stock | 10 |
| Std 6 | 50.0 | 5 mL of 100 µg/mL Working Stock | 10 |
Protocol 3: Preparation of Calibration Curve Standards
-
Objective: To create the final set of standards for analysis, each containing a constant concentration of the internal standard.
-
Procedure:
-
Prepare a working solution of the this compound internal standard (e.g., 10 µg/mL) by diluting the IS stock solution.
-
Label a set of analysis vials corresponding to each calibration standard level (e.g., Std 1 to Std 6) and a blank.
-
Into each vial, add a constant volume of the IS working solution (e.g., 100 µL). The concentration of the internal standard should be similar to the expected concentration of the analytes.
-
To each corresponding vial, add an equal volume of the analyte working standard (e.g., 100 µL of Std 1, Std 2, etc.).
-
For the blank, add 100 µL of the solvent instead of the analyte standard.
-
Bring all vials to a final, constant volume with the appropriate matrix or solvent if necessary.
-
These are the final solutions to be injected into the analytical instrument (e.g., GC-MS or LC-MS).
-
Data Presentation and Calibration Curve
After instrumental analysis, the peak areas (or heights) for both the analyte and the internal standard (this compound) are measured. A response ratio is then calculated.
Response Ratio Calculation: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
A calibration curve is generated by plotting the response ratio (y-axis) against the concentration of the analyte (x-axis). A linear regression is applied to the data points. An ideal calibration curve will have a coefficient of determination (R²) value close to 1.000.
Example Calibration Data:
| Standard Level | Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio |
| Blank | 0 | 50 | 1,510,000 | 0.00003 |
| Std 1 | 0.5 | 75,500 | 1,490,000 | 0.0507 |
| Std 2 | 1.0 | 152,000 | 1,520,000 | 0.1000 |
| Std 3 | 5.0 | 745,000 | 1,480,000 | 0.5034 |
| Std 4 | 10.0 | 1,550,000 | 1,530,000 | 1.0131 |
| Std 5 | 25.0 | 3,780,000 | 1,500,000 | 2.5200 |
| Std 6 | 50.0 | 7,600,000 | 1,515,000 | 5.0165 |
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Relationship between standards, instrument response, and the calibration curve.
References
Application of Acetophenone-d8 in Quantitative Metabolomics and Proteomics Research
Application Note and Protocol
Introduction
In the fields of metabolomics and proteomics, accurate and precise quantification of small molecules and peptides is paramount for understanding biological systems and for the development of new therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such quantitative analyses due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards is a critical component of robust LC-MS/MS methodologies, as they effectively compensate for variations in sample preparation, chromatographic separation, and mass spectrometric ionization.[1][2]
Acetophenone-d8, a deuterated analog of acetophenone, serves as an excellent internal standard for the quantification of a variety of small aromatic molecules. Its physicochemical properties are nearly identical to its non-labeled counterpart, ensuring that it behaves similarly during the analytical process. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling accurate normalization of the target analyte's signal. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of a representative small aromatic analyte in a biological matrix.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for quantification that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This "internal standard" co-elutes with the endogenous analyte and experiences the same matrix effects and variations in sample handling.[3][4] By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, even in the presence of signal suppression or enhancement. Deuterated standards like this compound are widely used for this purpose.
Experimental Design and Workflow
A typical workflow for the quantitative analysis of a small molecule analyte using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing. The following diagram illustrates the general experimental workflow.
Protocol: Quantification of a Small Aromatic Analyte in Human Plasma
This protocol describes a method for the quantification of a hypothetical small aromatic ketone, "Analyte X," in human plasma using this compound as an internal standard.
Materials and Reagents
-
Human plasma (K2EDTA)
-
Analyte X analytical standard
-
This compound (≥98% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials
Stock and Working Solutions
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve Analyte X in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte X Working Solutions: Prepare a series of working solutions by serially diluting the Analyte X stock solution with 50% methanol to create calibration standards.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution in 50% methanol.
Sample Preparation
The following diagram outlines the sample preparation procedure.
LC-MS/MS Parameters
The following tables summarize the liquid chromatography and mass spectrometry parameters for the analysis of Analyte X and this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters (Hypothetical for Analyte X)
| Parameter | Analyte X | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [To be determined based on Analyte X] | 129.1 |
| Product Ion (m/z) | [To be determined based on Analyte X] | 110.1 |
| Collision Energy (eV) | [To be optimized for Analyte X] | 15 |
| Dwell Time (ms) | 100 | 100 |
Note: The precursor ion for this compound corresponds to its deuterated molecular weight [M+H]+. The product ion is a representative fragment.
Calibration and Quantification
A calibration curve is constructed by plotting the ratio of the peak area of Analyte X to the peak area of this compound against the concentration of the Analyte X calibration standards. The concentration of Analyte X in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Data and Expected Results
The use of this compound as an internal standard is expected to yield a linear calibration curve over the desired concentration range for Analyte X, with a correlation coefficient (r²) of >0.99. The precision and accuracy of the quality control samples should be within ±15% (±20% for the lower limit of quantification).
Table 3: Representative Validation Data (Example)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 |
| Low | 3 | 3.1 | 103.3 | 6.2 |
| Mid | 50 | 48.9 | 97.8 | 4.1 |
| High | 400 | 405.2 | 101.3 | 3.5 |
Conclusion
This compound is a highly effective internal standard for the quantitative analysis of small aromatic molecules by LC-MS/MS in complex biological matrices. Its use in an isotope dilution workflow provides high accuracy and precision by correcting for experimental variability. The protocol described herein provides a general framework that can be adapted for the quantification of a wide range of analytes in metabolomics and proteomics research, as well as in drug development and environmental analysis.
References
- 1. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. international-pharma.com [international-pharma.com]
- 3. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generic approach to validation of small-molecule LC-MS/MS biomarker assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of Acetophenone-d8 as an Internal Standard in Bioanalytical Sample Preparation
Introduction
In the field of quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), the use of a reliable internal standard (IS) is crucial for achieving accurate and precise results.[1] An IS is a compound with physicochemical properties similar to the analyte of interest, added at a known, constant concentration to every sample, calibrator, and quality control sample before processing.[1] Its primary function is to correct for variability that may occur during sample preparation, extraction, and analysis, including sample loss, injection volume variations, and matrix effects.[2][3]
Stable isotope-labeled (SIL) internal standards are considered the gold standard in bioanalysis because their chemical and physical properties are nearly identical to the analyte.[1] Deuterated standards, like Acetophenone-d8, are the most common type of SIL-IS. The key advantage of a deuterated IS is that it co-elutes with the analyte, ensuring that both compounds experience the same degree of matrix-induced ion suppression or enhancement in the mass spectrometer's source, thereby providing the most accurate correction. This normalization is essential for mitigating the inherent variability of biological matrices such as plasma, urine, and tissue homogenates.
This compound (C₆D₅COCD₃) is the deuterated form of acetophenone. With a mass shift of +8 compared to its unlabeled counterpart, it is easily distinguishable by a mass spectrometer. Its properties make it an excellent internal standard for the quantification of acetophenone or other small aromatic ketones and similarly structured compounds in various biological matrices.
Quantitative Data Summary
Effective method validation requires the assessment of several key parameters to ensure the reliability of the bioanalytical method. The use of this compound as an internal standard helps to achieve the stringent acceptance criteria for these parameters.
Table 1: Key Bioanalytical Method Validation Parameters & Acceptance Criteria
| Parameter | Description | Common Acceptance Criteria | Example Data (Illustrative) |
| Linearity (r²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | r² ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | The closeness of the mean test results to the true concentration. Expressed as percent bias. | Within ±15% of nominal value (±20% at LLOQ¹) | -5.2% |
| Precision (% CV) | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Expressed as the coefficient of variation (CV). | ≤15% (≤20% at LLOQ¹) | 8.5% |
| Recovery (%) | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent, precise, and reproducible. | 92.3% |
| Matrix Effect (ME) | The suppression or enhancement of ionization of an analyte by the presence of co-eluting, interfering substances in the biological matrix. | IS-Normalized ME should be consistent across batches, with a CV ≤15%. | 1.05 (slight enhancement) |
¹LLOQ: Lower Limit of Quantification
Experimental Workflows & Protocols
The selection of a sample preparation technique depends on the nature of the analyte, the complexity of the biological matrix, and the desired level of cleanliness and concentration. Below are detailed protocols for common techniques where this compound can be employed as an internal standard.
Overall Bioanalytical Workflow
The general workflow for quantifying a target analyte in a biological sample using a deuterated internal standard is a multi-step process designed to ensure accuracy and reproducibility.
Caption: General bioanalytical workflow using an internal standard.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and simple method for removing proteins from biological samples, commonly used for high-throughput analysis.
Workflow for Protein Precipitation
Caption: Workflow for the protein precipitation (PPT) method.
Methodology:
-
Materials & Reagents:
-
Biological sample (e.g., human plasma)
-
This compound working solution (concentration depends on analyte's expected range)
-
Precipitation solvent: Ice-cold (-20°C) acetonitrile or methanol
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Refrigerated centrifuge
-
Solvent evaporator (e.g., nitrogen stream)
-
-
Procedure:
-
Pipette 100 µL of the biological sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add an appropriate volume (e.g., 10-25 µL) of the this compound internal standard working solution to each tube.
-
Briefly vortex the sample to ensure homogeneity (approx. 10 seconds).
-
Add four times the sample volume of cold (-20°C) acetonitrile (i.e., 400 µL).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 13,000-15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new, clean tube, being cautious not to disturb the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS analysis.
-
Vortex briefly, and transfer the contents to an autosampler vial for injection.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. It provides a cleaner extract than PPT.
Workflow for Liquid-Liquid Extraction
Caption: Workflow for the liquid-liquid extraction (LLE) method.
Methodology:
-
Materials & Reagents:
-
Biological sample
-
This compound working solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)
-
Aqueous buffer (to adjust pH, if necessary)
-
Glass or polypropylene tubes
-
Vortex mixer or shaker
-
Centrifuge
-
Solvent evaporator
-
-
Procedure:
-
Pipette 200 µL of the biological sample into a suitable tube.
-
Add 25 µL of the this compound internal standard working solution.
-
(Optional) Add a buffer to adjust the sample pH, which can optimize the partitioning of the target analyte into the organic phase.
-
Vortex briefly to mix.
-
Add 1 mL of the immiscible organic extraction solvent (e.g., MTBE).
-
Cap the tube and vortex or shake vigorously for 5-10 minutes to facilitate the extraction of the analyte and IS into the organic phase.
-
Centrifuge at a moderate speed (e.g., 4,000 x g) for 5 minutes to achieve complete phase separation.
-
Carefully transfer the upper organic layer to a new, clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix. It can provide the cleanest extracts and allows for significant sample concentration.
Methodology:
-
Materials & Reagents:
-
Biological sample
-
This compound working solution
-
SPE cartridge (e.g., C18, HLB)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile or Methanol)
-
Solvent evaporator
-
-
Procedure:
-
Sample Pre-treatment: Pipette 500 µL of the biological sample into a tube. Add 50 µL of the this compound internal standard. Add 500 µL of 4% phosphoric acid in water and vortex.
-
Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through the cartridge to wet the sorbent.
-
Cartridge Equilibration: Pass 1 mL of water through the cartridge to prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge and apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).
-
Washing: Pass 1 mL of the wash solvent (e.g., 5% methanol in water) through the cartridge to remove weakly bound interferences.
-
Drying: Dry the cartridge under full vacuum for 5-10 minutes to remove any remaining wash solvent.
-
Elution: Place clean collection tubes inside the manifold. Add the elution solvent (e.g., 1 mL of methanol) to the cartridge and elute the analyte and IS at a slow flow rate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute in 100 µL of the mobile phase for analysis.
-
References
Application Note: Quantification of Endogenous Acetophenone in Biological Samples Using Acetophenone-d8 by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetophenone is an organic compound that can be found endogenously in various biological systems. Its quantification is of interest in fields such as metabolomics, clinical diagnostics, and toxicology. This application note provides a detailed protocol for the sensitive and selective quantification of endogenous acetophenone in biological samples using gas chromatography-mass spectrometry (GC-MS) with Acetophenone-d8 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, ensuring accurate and precise results.[1][2]
Quantitative Data Summary
The following tables summarize the expected quantitative performance data for the analysis of endogenous acetophenone using the described GC-MS method. These values are representative and may vary depending on the specific instrumentation and sample matrix.[3][4]
Table 1: GC-MS Method Validation Parameters for Acetophenone Analysis
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 5-25 µg/L |
| Limit of Quantification (LOQ) | 15-80 µg/L |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% CV) | < 15% |
| Recovery | 80-110% |
Table 2: Mass Spectrometry Parameters for Acetophenone and this compound
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Acetophenone | 105 | 77 | 51 |
| This compound | 113 | 82 | 54 |
Experimental Protocols
A detailed methodology for the quantification of endogenous acetophenone is provided below. This includes sample preparation, preparation of standards, and GC-MS instrument parameters.
Materials and Reagents
-
Acetophenone (≥99% purity)
-
This compound (≥98 atom % D)[5]
-
High-purity solvents (e.g., ethyl acetate, dichloromethane, hexane)
-
Deionized water
-
Biological matrix (e.g., human plasma, urine)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas for evaporation
-
Autosampler vials with PTFE-lined septa
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of acetophenone in 10 mL of methanol.
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of acetophenone by serial dilution of the primary stock solution with methanol to create calibration standards.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with methanol.
-
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is a general guideline for the extraction of acetophenone from a liquid biological matrix.
-
Sample Pre-treatment:
-
Thaw biological samples (e.g., plasma, urine) to room temperature.
-
Centrifuge samples at 4000 rpm for 10 minutes to pellet any precipitates.
-
To 1 mL of the supernatant, add 20 µL of the 10 µg/mL this compound internal standard spiking solution.
-
-
SPE Cartridge Conditioning:
-
Sequentially pass 5 mL of methanol followed by 5 mL of deionized water through a C18 SPE cartridge.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the retained acetophenone and this compound with 5 mL of ethyl acetate into a clean collection tube.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.
-
GC-MS Operating Conditions
The following are typical GC-MS parameters for the analysis of acetophenone.
-
Gas Chromatograph (GC):
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions: Monitor the quantifier and qualifier ions for both acetophenone and this compound as listed in Table 2.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of endogenous acetophenone in biological samples.
Caption: Workflow for Acetophenone Quantification.
Logical Relationship for Quantification
The diagram below outlines the logical relationship for accurate quantification using an internal standard.
Caption: Quantification Logic Using Internal Standard.
References
Application Notes and Protocols for Acetophenone-d8 in the Flavor and Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of Acetophenone-d8 as an internal standard for the precise and accurate quantification of acetophenone in flavor and fragrance matrices. The protocols provided are based on established analytical methodologies, including gas chromatography-mass spectrometry (GC-MS), and are intended to serve as a comprehensive guide for laboratory implementation.
Application Note 1: Quantitative Analysis of Acetophenone in Beverages by Isotope Dilution GC-MS
Introduction
Acetophenone is a naturally occurring and synthetically produced volatile organic compound used as a flavoring agent in a variety of food products, including beverages.[1] Its characteristic sweet, floral, and nutty aroma contributes to the flavor profile of products like baked goods, candies, and chewing gum.[1] Accurate quantification of acetophenone is crucial for quality control and to ensure compliance with regulatory limits. Isotope dilution mass spectrometry (IDMS) using a deuterated internal standard like this compound is the gold standard for this analysis, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
Principle
A known amount of this compound is added to the beverage sample. Due to their similar chemical and physical properties, both the native acetophenone (analyte) and this compound (internal standard) are extracted with the same efficiency. During GC-MS analysis, the two compounds are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by measuring the ratio of the response of the analyte to the internal standard, which allows for highly accurate determination of the acetophenone concentration in the original sample.
Application Note 2: Determination of Acetophenone in Perfumes and Cosmetics using GC-MS with this compound as an Internal Standard
Introduction
In the fragrance industry, acetophenone is utilized for its sweet, floral scent, reminiscent of orange blossom and jasmine, in perfumes, lotions, and soaps.[1] The concentration of fragrance ingredients is a critical quality parameter. The complexity of cosmetic and perfume matrices, which can contain a multitude of volatile and non-volatile compounds, presents a significant analytical challenge. The use of this compound as an internal standard in a GC-MS method provides a robust and reliable approach for the accurate quantification of acetophenone in these complex formulations.
Principle
This method employs the principle of isotope dilution. A precise amount of this compound is spiked into the perfume or cosmetic sample prior to extraction. The sample is then subjected to a liquid-liquid or solid-phase extraction to isolate the volatile fragrance components. The extract is analyzed by GC-MS, and the concentration of acetophenone is calculated based on the response ratio of the native compound to its deuterated counterpart. This approach minimizes the impact of matrix-induced signal suppression or enhancement, leading to more accurate and precise results.
Quantitative Data Summary
While a specific validated method for this compound with a complete quantitative data set was not found in the reviewed literature, the following table represents typical performance characteristics for a validated GC-MS method using a deuterated internal standard for the analysis of a small volatile analyte in a complex matrix. These values are provided as a guideline for method development and validation.
| Parameter | Typical Value | Description |
| Calibration Range | 0.1 - 10 µg/mL | The range of concentrations over which the method is linear. |
| Correlation Coefficient (r²) | ≥ 0.995 | A measure of the linearity of the calibration curve. |
| Limit of Detection (LOD) | 0.03 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Precision (%RSD) | < 15% | The relative standard deviation, indicating the repeatability of the measurement. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Acetophenone in a Beverage Matrix (e.g., Wine) by GC-MS
1. Materials and Reagents
-
Acetophenone (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
Sample vials, pipettes, and other standard laboratory glassware
2. Preparation of Standards
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of acetophenone and this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the acetophenone stock solution into a blank matrix (a wine known to be free of acetophenone). The concentration range should typically span from 0.1 to 10 µg/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Prepare a working solution of this compound in methanol.
3. Sample Preparation
-
Pipette 5 mL of the beverage sample into a 15 mL screw-cap centrifuge tube.
-
Add 50 µL of the 10 µg/mL this compound internal standard spiking solution to the sample.
-
Add 1 g of sodium chloride to the tube.
-
Add 2 mL of dichloromethane.
-
Vortex the tube vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean GC vial.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Acetophenone: m/z 105 (quantifier), 77 (qualifier)
-
This compound: m/z 113 (quantifier), 82 (qualifier)
-
5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of acetophenone to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of acetophenone in the samples by applying the peak area ratio to the calibration curve.
Protocol 2: Determination of Acetophenone in a Perfume Matrix by GC-MS
1. Materials and Reagents
-
Acetophenone (analytical standard)
-
This compound (internal standard)
-
Ethanol (HPLC grade)
-
Sample vials, pipettes, and other standard laboratory glassware
2. Preparation of Standards
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of acetophenone and this compound in ethanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the acetophenone stock solution in ethanol to cover a concentration range of 1 to 100 µg/mL.
-
Internal Standard Spiking Solution (50 µg/mL): Prepare a working solution of this compound in ethanol.
3. Sample Preparation
-
Accurately weigh approximately 100 mg of the perfume sample into a 10 mL volumetric flask.
-
Add 100 µL of the 50 µg/mL this compound internal standard spiking solution.
-
Dilute to the mark with ethanol.
-
Vortex to mix thoroughly.
-
Transfer an aliquot to a GC vial for analysis.
4. GC-MS Analysis
-
Use the same GC-MS parameters as described in Protocol 1.
5. Data Analysis
-
Use the same data analysis procedure as described in Protocol 1.
Visualizations
References
The Role of Acetophenone-d8 in Polymer and Materials Science: A Review of Current Applications
Currently, there is limited specific information available in the public domain detailing the direct application of Acetophenone-d8 as a primary component or reagent in mainstream polymer and materials science research. While its non-deuterated counterpart, acetophenone, serves as a precursor in the synthesis of various resins and polymers, the role of the deuterated form appears more specialized and is not widely documented in readily accessible scientific literature.[1][2]
The primary application of deuterated molecules, including deuterated polymers, lies in their use with neutron scattering techniques.[3][4][5] This powerful analytical method utilizes the difference in neutron scattering cross-sections between hydrogen and its heavier isotope, deuterium. By selectively replacing hydrogen with deuterium in a polymer chain or a solvent, researchers can create "contrast" in their experiments. This allows for the detailed investigation of polymer structure, dynamics, and the interactions between different components in a material.
Given this context, the potential applications of this compound in polymer and materials science would likely fall into the following categories:
-
Tracer Molecule or Internal Standard: In analytical studies of polymer systems, this compound could be employed as a tracer or an internal standard for techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. Its distinct mass and NMR signal, due to the presence of deuterium, would allow for precise quantification and tracking within a complex polymer matrix.
-
Probe for Spectroscopic Analysis: The altered vibrational frequencies of the carbon-deuterium bonds in this compound compared to carbon-hydrogen bonds could be leveraged in techniques like infrared (IR) or Raman spectroscopy to probe specific interactions or dynamics within a material.
-
Monomer for Deuterated Polymer Synthesis: this compound could potentially serve as a starting material or an intermediate in the synthesis of specifically labeled deuterated polymers. These polymers would then be invaluable for neutron scattering experiments aimed at elucidating their molecular architecture and behavior.
Hypothetical Application Note: this compound as a Tracer in Polymerization Reactions
This application note outlines a hypothetical use of this compound as an internal standard for monitoring the kinetics of a polymerization reaction using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To quantify the consumption of a monomer over time in a polymerization reaction using this compound as an internal standard.
Materials:
-
Monomer of interest
-
Initiator
-
Solvent
-
This compound (as an internal standard)
-
Quenching agent
-
GC-MS instrument
Workflow for Using this compound as an Internal Standard:
Caption: Workflow for utilizing this compound as an internal standard in polymerization reaction monitoring.
Experimental Protocol
-
Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound in the reaction solvent at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In a reaction vessel, combine the monomer, solvent, and initiator. Add a precise volume of the this compound stock solution to the reaction mixture.
-
Reaction Initiation and Sampling: Initiate the polymerization reaction (e.g., by heating). At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the polymerization in the aliquot by adding a suitable quenching agent.
-
GC-MS Analysis:
-
Inject the quenched aliquot into the GC-MS system.
-
Develop a separation method that provides good resolution between the monomer, solvent, and this compound peaks.
-
Operate the mass spectrometer in a mode that allows for the clear identification and quantification of the monomer and this compound.
-
-
Data Analysis:
-
Integrate the peak areas of the monomer and this compound.
-
Calculate the response factor of the monomer relative to this compound using a calibration curve.
-
Determine the concentration of the monomer at each time point relative to the constant concentration of the internal standard, this compound.
-
Data Presentation
The quantitative data from such an experiment could be summarized in a table as follows:
| Time (minutes) | Monomer Peak Area | This compound Peak Area | Monomer Concentration (mol/L) |
| 0 | 1,200,000 | 500,000 | 1.00 |
| 30 | 950,000 | 502,000 | 0.79 |
| 60 | 700,000 | 498,000 | 0.58 |
| 90 | 450,000 | 501,000 | 0.37 |
| 120 | 200,000 | 499,000 | 0.17 |
Note: The above data is purely illustrative.
Logical Relationship for Deuterium Labeling in Neutron Scattering
The strategic use of deuteration is fundamental to many neutron scattering experiments in polymer science. The following diagram illustrates the logical relationship behind this technique.
Caption: The role of deuterium labeling in enabling contrast variation for neutron scattering studies of polymers.
References
- 1. app.studyraid.com [app.studyraid.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Deuterated Polymers - The Road to the ESS - About - SINE2020 portal [sine2020.eu]
- 4. ansto.gov.au [ansto.gov.au]
- 5. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetophenone-d8 in Analytical Method Development
Introduction
Acetophenone-d8 (C8D8O) is the deuterated form of acetophenone, a simple aromatic ketone. Its use as an internal standard is well-established in analytical chemistry, particularly for chromatographic and spectroscopic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The primary advantage of using a deuterated internal standard is its chemical similarity to the analyte of interest, while having a distinct mass, allowing for accurate quantification by correcting for variations during sample preparation and analysis. These application notes provide detailed protocols for utilizing this compound in method development for researchers, scientists, and drug development professionals.
Application 1: Quantification of Volatile Organic Compounds (VOCs) using GC-MS
Objective: To develop and validate a robust GC-MS method for the quantification of a target volatile organic compound (e.g., Acetophenone) in a complex matrix, using this compound as an internal standard.
Experimental Protocol:
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Preparation of Stock Solutions:
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Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the target analyte (e.g., Acetophenone) and dissolve it in 10 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
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Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same volatile solvent.
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-
Preparation of Calibration Standards:
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Prepare a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma, environmental water sample) with known amounts of the analyte stock solution to achieve a concentration range relevant to the expected sample concentrations.
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Add a constant amount of the this compound internal standard stock solution to each calibration standard. A typical final concentration for the internal standard is 1 µg/mL.
-
-
Sample Preparation:
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To an aliquot of the unknown sample, add the same constant amount of the this compound internal standard stock solution as used in the calibration standards.
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Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and internal standard from the sample matrix.
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Evaporate the solvent and reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
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Inject the prepared samples and calibration standards into the GC-MS system.
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Utilize a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) and a temperature program to achieve chromatographic separation of the analyte and internal standard.[1]
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Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and this compound.
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Data Presentation:
Table 1: Exemplary GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Start at 50°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Monitored Ions | Analyte (e.g., Acetophenone): m/z 120, 105, 77; this compound: m/z 128, 110, 82 |
Table 2: Exemplary Calibration Curve Data
| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 150,123 | 0.101 |
| 0.5 | 76,170 | 151,567 | 0.503 |
| 1.0 | 153,890 | 152,456 | 1.009 |
| 5.0 | 755,432 | 149,876 | 5.041 |
| 10.0 | 1,510,876 | 150,543 | 10.036 |
| Correlation Coefficient (r²) | > 0.995 |
Table 3: Exemplary Method Validation Data
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Accuracy (% Recovery) | 80 - 120% | 95.2 - 104.5% |
| Precision (% RSD) | < 15% | < 5% |
Mandatory Visualization:
Application 2: Purity Determination by Quantitative NMR (qNMR)
Objective: To determine the absolute purity of an organic compound using qNMR with this compound as an internal standard.
Experimental Protocol:
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Sample Preparation:
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Accurately weigh a precise amount of the analyte (e.g., 10 mg) and the this compound internal standard (e.g., 5 mg) into a clean vial.
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Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in an NMR tube.[1]
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-
NMR Data Acquisition:
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Acquire a proton (¹H) NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
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-
Data Processing and Analysis:
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Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
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Integrate a well-resolved signal of the analyte and a well-resolved signal of the this compound internal standard.
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Calculate the purity of the analyte using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
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I = Integral value
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N = Number of protons for the integrated signal
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M = Molar mass
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m = mass
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Purity = Purity of the internal standard
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Data Presentation:
Table 4: Exemplary qNMR Parameters
| Parameter | Value |
| Spectrometer | 400 MHz NMR |
| Solvent | Chloroform-d (CDCl₃) |
| Pulse Sequence | zg30 |
| Relaxation Delay (D1) | 30 s |
| Number of Scans | 16 |
Table 5: Exemplary qNMR Purity Calculation
| Parameter | Analyte | This compound (IS) |
| Mass (m) | 10.25 mg | 5.12 mg |
| Molar Mass (M) | (e.g., 150.17 g/mol ) | 128.20 g/mol |
| Integrated Signal | (e.g., δ 7.8, 2H) | (e.g., δ 7.9, 2D) |
| Integral Value (I) | 1.00 | 1.25 |
| Number of Nuclei (N) | 2 | 2 |
| Purity (P) | To be determined | 99.5% |
| Calculated Purity | 98.7% |
Mandatory Visualization:
Application 3: Bioanalytical Method Development using LC-MS/MS
Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of a drug candidate in a biological matrix (e.g., plasma), using this compound as an internal standard.
Experimental Protocol:
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Preparation of Solutions:
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Prepare stock solutions of the drug candidate and this compound in a suitable organic solvent.
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Prepare calibration standards and quality control (QC) samples by spiking blank plasma with the drug candidate stock solution.
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Add a constant amount of this compound internal standard to all calibration standards, QC samples, and unknown samples.
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-
Sample Preparation (Protein Precipitation):
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To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing the this compound internal standard.
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Vortex to precipitate proteins.
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Centrifuge to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.
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-
LC-MS/MS Analysis:
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Inject the prepared samples onto an LC-MS/MS system.
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Use a suitable C18 reversed-phase column for chromatographic separation.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the drug candidate and this compound in Multiple Reaction Monitoring (MRM) mode.
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Data Presentation:
Table 6: Exemplary LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | (e.g., 5-95% B over 5 minutes) |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | (e.g., m/z 350.2 -> 180.1) |
| MRM Transition (IS) | m/z 129.1 -> 111.1 |
Table 7: Exemplary Bioanalytical Method Validation Data
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | 0.997 |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | 1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 92.1 - 108.3% |
| Precision (% RSD) | < 15% | < 7% |
| Matrix Effect | 85 - 115% | 98.5% |
Mandatory Visualization:
This compound is a versatile and reliable internal standard for a range of analytical applications. Its use in GC-MS, LC-MS/MS, and qNMR provides a robust means of correcting for experimental variability, leading to accurate and precise quantification. The protocols and exemplary data provided in these application notes serve as a comprehensive guide for researchers and scientists in the development and validation of analytical methods.
References
Application Notes and Protocols for Bioreduction of Acetophenone-d8 using Whole-Cell Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereoselective bioreduction of acetophenone-d8 to its corresponding chiral alcohol, 1-phenylethanol-d8, using whole-cell catalysts. This environmentally friendly approach offers high enantioselectivity, a critical parameter in the synthesis of pharmaceutical intermediates and other fine chemicals. While specific data for the deuterated substrate is limited, the protocols provided for acetophenone are readily adaptable, with the expectation of similar catalytic performance.
Introduction
The asymmetric reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. Biocatalysis, utilizing whole microbial cells, has emerged as a powerful and sustainable alternative to traditional chemical methods.[1][2] Whole-cell catalysts offer several advantages, including the presence of enzymes in their natural environment, which enhances stability, and inherent cofactor regeneration systems, which simplifies the experimental setup and reduces costs.[2][3][4]
This document focuses on the use of two well-established and effective whole-cell biocatalysts, Lactobacillus kefiri and Saccharomyces cerevisiae (Baker's Yeast), for the bioreduction of this compound. These microorganisms are known to possess alcohol dehydrogenases (ADHs) capable of reducing a wide range of ketones with high stereoselectivity.
Data Presentation
The following tables summarize typical quantitative data for the bioreduction of acetophenone using selected whole-cell catalysts. It is anticipated that the bioreduction of this compound will yield comparable results in terms of conversion and enantiomeric excess (e.e.). A preliminary small-scale experiment is recommended to confirm the specific performance with the deuterated substrate.
Table 1: Bioreduction of Acetophenone using Lactobacillus kefiri P2
| Substrate | Product | Conversion (%) | e.e. (%) | Chirality | Reference |
| Acetophenone | (R)-1-Phenylethanol | >99 | >99 | R | |
| 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | >99 | >99 | R | |
| 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | >99 | >99 | R |
Table 2: Bioreduction of Acetophenone using Saccharomyces cerevisiae (Baker's Yeast)
| Substrate | Product | Conversion (%) | e.e. (%) | Chirality | Reference |
| Acetophenone | (S)-1-Phenylethanol | 43 | >99 | S | |
| o-Hydroxy Acetophenone | (S)-1-(2-Hydroxyphenyl)ethanol | High | High | S | |
| Chloroacetophenone | Chiral Chlorophenylethanol | High | Good | N/A |
Experimental Protocols
Protocol 1: Bioreduction of this compound using Lactobacillus kefiri P2
This protocol is adapted from studies on acetophenone and is expected to be effective for this compound. Lactobacillus kefiri typically yields the (R)-enantiomer of the alcohol.
1. Materials and Reagents:
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Lactobacillus kefiri P2 cells
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MRS broth (for cell cultivation)
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Phosphate buffer (0.1 M, pH 7.0)
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This compound
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Glucose (cofactor regeneration)
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Ethyl acetate (for extraction)
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Anhydrous sodium sulfate
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Standard laboratory glassware and equipment (shaking incubator, centrifuge, rotary evaporator)
2. Cell Cultivation:
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Inoculate Lactobacillus kefiri P2 into sterile MRS broth.
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Incubate at 30°C for 48 hours with agitation (150 rpm).
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Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
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Wash the cell pellet twice with sterile phosphate buffer (0.1 M, pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
3. Bioreduction Reaction:
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In a sterile Erlenmeyer flask, combine the washed L. kefiri cell suspension with phosphate buffer.
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Add glucose to a final concentration of 5% (w/v) to facilitate cofactor regeneration.
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Add this compound (e.g., to a final concentration of 10 mM). The substrate can be added directly or as a solution in a minimal amount of a water-miscible co-solvent like DMSO or ethanol to aid solubility.
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Seal the flask and incubate at 30°C with agitation (150 rpm) for 24-48 hours.
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Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC or HPLC.
4. Product Extraction and Analysis:
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After the reaction is complete, centrifuge the reaction mixture to remove the cells.
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Extract the supernatant with an equal volume of ethyl acetate three times.
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Analyze the resulting 1-phenylethanol-d8 for conversion and enantiomeric excess using chiral GC or HPLC.
Protocol 2: Bioreduction of this compound using Saccharomyces cerevisiae (Baker's Yeast)
This protocol utilizes readily available Baker's yeast, which typically produces the (S)-enantiomer of the alcohol.
1. Materials and Reagents:
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Active dry Baker's yeast (Saccharomyces cerevisiae)
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Tap water or buffer (e.g., phosphate buffer, pH 7.0)
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Sucrose or glucose (energy source and for cofactor regeneration)
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This compound
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Ethyl acetate or dichloromethane (for extraction)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and equipment
2. Yeast Suspension Preparation:
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Suspend active dry Baker's yeast (e.g., 20 g) in warm water or buffer (100 mL, ~35-40°C).
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Add sucrose or glucose (e.g., 10 g) and stir the suspension for 30 minutes at room temperature to activate the yeast.
3. Bioreduction Reaction:
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Add this compound (e.g., 1 mmol) to the activated yeast suspension. The substrate can be added neat or dissolved in a small amount of ethanol.
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Seal the flask and stir at room temperature for 48-72 hours. The use of a flask with a fermentation lock can be beneficial to release CO2 produced during the reaction.
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Monitor the reaction by TLC, GC, or HPLC.
4. Product Extraction and Analysis:
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Filter the reaction mixture through a pad of celite to remove the yeast cells.
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Saturate the filtrate with sodium chloride to reduce the solubility of the product in the aqueous phase.
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Extract the filtrate with ethyl acetate or dichloromethane (3 x 50 mL).
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Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
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Concentrate the organic phase under reduced pressure.
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Purify the crude product by column chromatography if necessary.
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Determine the conversion and enantiomeric excess by chiral GC or HPLC.
Visualizations
References
- 1. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to address chromatographic peak splitting of Acetophenone-d8.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing chromatographic issues, specifically peak splitting, encountered during the analysis of Acetophenone-d8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical studies?
This compound is a deuterated form of acetophenone, where eight hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical properties are very similar to acetophenone, but it has a different mass, allowing it to be distinguished from the non-deuterated analyte in a mass spectrometer.
Q2: What is chromatographic peak splitting and why is it a problem?
Peak splitting is a phenomenon in chromatography where a single compound produces a peak that appears as two or more closely spaced peaks.[1] This can lead to inaccurate quantification, as the integration of the peak area becomes unreliable. It can also indicate underlying issues with the analytical method or the instrument.
Q3: Can the deuterium labeling in this compound be a cause of peak splitting?
While not a direct cause of peak splitting in the sense of a single compound eluting as two distinct peaks, the deuterium isotope effect can lead to a slight difference in retention time between this compound and non-deuterated acetophenone.[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[2] If your sample contains both labeled and unlabeled acetophenone, you might observe two very closely eluting peaks, which could be misinterpreted as peak splitting.
Q4: Is this compound susceptible to hydrogen-deuterium (H/D) exchange?
H/D exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or sample matrix, can occur under certain conditions.[3] This is more likely to happen if the deuterium atoms are in labile positions or if the sample is exposed to acidic or basic conditions.[3] For this compound, the deuterium atoms on the aromatic ring and the methyl group are generally stable under typical chromatographic conditions. However, prolonged exposure to harsh pH conditions should be avoided during sample preparation and storage.
Troubleshooting Guide: Peak Splitting of this compound
Peak splitting of this compound can arise from various factors related to the sample, the chromatographic method, or the instrument. This guide provides a systematic approach to identify and resolve the issue.
Diagram: Troubleshooting Workflow for this compound Peak Splitting
Caption: A logical workflow to diagnose and resolve peak splitting issues for this compound.
Step 1: Evaluate the Scope of the Problem
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Observe all peaks in the chromatogram: Determine if the peak splitting is specific to this compound or if it affects all peaks.
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All peaks are split: This usually points to a problem with the chromatographic system before the column, or with the column itself.
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Only the this compound peak is split: This suggests an issue related to the sample preparation, the specific interactions of this compound with the column, or co-elution with an interfering species.
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Step 2: Investigate System-Wide Issues (If all peaks are split)
| Potential Cause | Recommended Action |
| Dead Volume | Improperly connected fittings (e.g., tubing not fully seated in the port) can create extra-column volume where the sample can spread, leading to peak distortion. Action: Carefully remake all connections between the injector, column, and detector. |
| Blocked Column Frit | Particulates from the sample or mobile phase can clog the inlet frit of the column, causing a non-uniform flow of the sample onto the column. Action: Reverse flush the column (if permitted by the manufacturer). If the problem persists, replace the inlet frit or the column. |
| Column Void or Channeling | A void at the head of the column or channels in the packed bed can cause the sample to travel through different path lengths, resulting in split peaks. Action: Replace the column. To prevent future issues, use a guard column and ensure proper mobile phase preparation and sample filtration. |
Step 3: Investigate Analyte-Specific Issues (If only this compound is affected)
| Potential Cause | Recommended Action |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger (more eluting power) than the mobile phase, it can cause peak distortion, especially for early eluting peaks. Action: Whenever possible, dissolve the this compound standard in the initial mobile phase. |
| Sample Overload | Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak fronting or splitting. Action: Dilute the sample and inject a smaller amount. |
| Injector/Oven Temperature Mismatch (GC) | In gas chromatography, if the initial oven temperature is too high relative to the boiling point of the injection solvent, it can cause inefficient focusing of the analyte at the head of the column. Action: Set the initial oven temperature at least 20°C below the boiling point of the solvent. |
| Co-elution with an Impurity | The peak splitting might be two co-eluting compounds. Action: Analyze a fresh, high-purity standard of this compound. If the peak is sharp, the issue may be an impurity in the original sample or a degradation product. |
| On-column Degradation or Isomerization | While less common for this compound under standard conditions, interaction with active sites in the inlet or on the column could potentially cause degradation. Action: Use a deactivated inlet liner in GC. In HPLC, ensure the mobile phase pH is compatible with the column. |
Experimental Protocols
Below are starting-point methodologies for the analysis of acetophenone, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantitative analysis of acetophenone and can be used as a basis for this compound.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 245 nm |
Sample Preparation:
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Accurately weigh the this compound standard.
-
Dissolve the standard in the mobile phase to achieve a known concentration.
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Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the sensitive and selective analysis of acetophenone and can be adapted for this compound.
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250°C |
| Oven Temperature Program | Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min |
| Ionization Mode | Electron Impact (EI) |
| Scan Range | m/z 40-400 |
Sample Preparation:
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Dissolve the this compound standard in a volatile solvent such as acetone or methylene chloride to a known concentration.
-
If necessary, perform a dilution to bring the concentration within the linear range of the instrument.
Data Presentation
The following table summarizes typical starting parameters for chromatographic analysis of acetophenone, which can be optimized for this compound.
| Parameter | HPLC | GC-MS |
| Stationary Phase | C18 | 5% Phenyl Methylpolysiloxane |
| Mobile Phase/Carrier Gas | Acetonitrile/Water | Helium |
| Typical Flow Rate | 1.0 mL/min | 1.0 - 1.5 mL/min |
| Temperature | Ambient (e.g., 25°C) | Temperature Programmed |
| Detection | UV (245 nm) | Mass Spectrometry (EI) |
Diagram: Chemical Structure of this compound
Caption: The chemical formula for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
Troubleshooting poor signal intensity of Acetophenone-d8 in mass spectrometry.
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for poor signal intensity of Acetophenone-d8 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor signal intensity of my this compound internal standard?
Poor signal intensity for a deuterated internal standard like this compound can originate from several factors, which can be broadly categorized as instrument-related, method-related, or sample-related issues. The most frequent causes include:
-
Matrix Effects: Co-eluting substances from your sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to ion suppression.[1][2][3][4]
-
Suboptimal Ion Source Parameters: The settings for the ion source, such as spray voltage, gas flows, and temperature, may not be optimized for this compound, resulting in inefficient ionization.[5]
-
Instrument Contamination: Residue from previous analyses can accumulate in the ion source, transfer optics, or the mass analyzer, leading to a general decline in signal intensity.
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Incorrect Concentration: The concentration of the this compound spiking solution might be too low, leading to a weak signal.
-
Hydrogen-Deuterium (H/D) Exchange: Although the deuterium labels in this compound are generally stable, H/D exchange can occur under certain pH or temperature conditions, reducing the abundance of the desired deuterated ion.
-
LC-MS System Issues: Problems such as leaks, blockages, or a deteriorating column in the liquid chromatography system can lead to poor peak shape and reduced signal intensity.
Q2: My this compound signal is weak, but the signal for the non-deuterated Acetophenone analyte is strong. What should I investigate first?
When the internal standard signal is selectively low, it often points to a problem specific to the deuterated compound or its concentration. Here’s a prioritized troubleshooting approach:
-
Verify the Internal Standard Solution: The primary suspect is the integrity of your this compound stock and working solutions. Re-prepare the solutions to rule out degradation or dilution errors.
-
Investigate Isotope-Specific Issues:
-
H/D Exchange: Evaluate your mobile phase pH and sample preparation conditions. Prolonged exposure to highly acidic or basic conditions can facilitate hydrogen-deuterium exchange.
-
Deuterium Isotope Effect: A slight shift in retention time between Acetophenone and this compound is possible. If this shift causes the this compound to elute in a region of high ion suppression, its signal will be disproportionately affected.
-
Q3: How can I determine if matrix effects are responsible for the low signal?
Matrix effects, particularly ion suppression, are a very common cause of poor signal intensity. A post-column infusion experiment is a definitive way to identify the presence and retention time of ion-suppressing components in your matrix.
Experimental Protocol: Post-Column Infusion
-
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
-
Methodology:
-
Prepare a solution of this compound in your mobile phase at a concentration that provides a stable and moderate signal.
-
Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase flow path between the LC column and the mass spectrometer using a T-junction.
-
Allow the system to equilibrate until you observe a stable baseline for the this compound signal.
-
Inject a blank matrix extract (a sample prepared without the analyte or internal standard).
-
Monitor the this compound signal. A significant drop in the signal intensity at a specific retention time indicates the presence of ion suppression from the matrix at that point in the chromatogram.
-
Q4: What are the key mass spectrometer parameters to optimize for this compound?
Optimizing the ion source and mass spectrometer parameters is crucial for maximizing the signal intensity of this compound. Electrospray ionization (ESI) in positive mode is typically used for Acetophenone.
Data Presentation: Typical ESI-MS Parameters for Acetophenone
| Parameter | Typical Starting Value | Optimization Goal |
| Ionization Mode | Positive Electrospray (ESI+) | N/A |
| Capillary Voltage | 3.5 - 4.5 kV | Maximize signal stability and intensity |
| Cone/Fragmentor Voltage | 20 - 40 V | Maximize precursor ion intensity |
| Source Temperature | 120 - 150 °C | Enhance desolvation without thermal degradation |
| Desolvation Gas Flow | 600 - 800 L/Hr | Efficiently desolvate droplets |
| Desolvation Temperature | 350 - 500 °C | Complete solvent evaporation |
| Nebulizer Gas Pressure | 35 - 50 Psi | Create a fine, stable spray |
Note: These are general starting points. Optimal values will vary depending on the specific instrument and mobile phase composition.
Troubleshooting Workflows
The following diagrams illustrate logical workflows for diagnosing and resolving poor signal intensity of this compound.
Caption: A step-by-step guide to troubleshooting poor this compound signal.
Caption: Potential failure points in the LC-MS workflow affecting signal intensity.
References
Strategies to minimize ion suppression/enhancement with Acetophenone-d8.
Technical Support Center: Acetophenone-d8
Welcome to the technical support center for utilizing this compound as an internal standard in LC-MS analysis. This resource is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting guidance on minimizing ion suppression and enhancement, ensuring accurate and reproducible quantitative results.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and ion enhancement?
A1: Ion suppression and enhancement are types of matrix effects that occur during LC-MS analysis.[1][2]
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Ion Suppression is a common phenomenon where co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins) reduce the ionization efficiency of the analyte, in this case, this compound.[1][2][3] This competition for ionization in the mass spectrometer's source leads to a decreased signal intensity.
-
Ion Enhancement is a less common effect where matrix components increase the ionization efficiency of the analyte, resulting in a higher-than-expected signal. This can happen if a matrix component alters the chemical or physical properties of the ESI droplets in a way that favors analyte ionization.
Q2: How can I detect if this compound is being affected by ion suppression or enhancement?
A2: A post-column infusion (PCI) experiment is a highly effective method to identify the regions in your chromatogram where matrix effects are occurring. This involves infusing a constant flow of this compound solution into the mobile phase after the analytical column but before the mass spectrometer. When a blank matrix sample is injected, any dip or rise in the constant this compound signal baseline indicates a region of ion suppression or enhancement, respectively.
Q3: Why is it critical to minimize matrix effects for an internal standard like this compound?
A3: The fundamental assumption of using an internal standard (IS) is that it will be affected by matrix effects in the exact same way as the analyte. A stable isotope-labeled internal standard, like this compound, is chosen because its physicochemical properties are nearly identical to the non-labeled analyte. This ensures they co-elute and experience the same degree of suppression or enhancement. If the matrix effect is too severe or variable, it can compromise the accuracy and precision of the analyte-to-IS ratio, leading to unreliable quantification.
Q4: What are the primary causes of ion suppression in biological samples?
A4: The most common sources are endogenous matrix components that are co-extracted with the analyte. In plasma or serum samples, phospholipids are a major contributor to ion suppression. Other sources include salts, proteins, and mobile phase additives like non-volatile buffers.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and mitigating ion suppression and enhancement for this compound.
Problem: Inconsistent or Low Signal for this compound
This is a primary indicator of ion suppression. Follow these steps to diagnose and resolve the issue.
Step 1: Assess the Matrix Effect
-
Action: Perform a post-column infusion experiment as described in Q2 and the protocol below.
-
Objective: To confirm that ion suppression is occurring and to identify the retention time windows most affected by it.
Step 2: Optimize Sample Preparation
-
Action: Improve the cleanup procedure to remove interfering matrix components. The goal is to selectively isolate the analyte and this compound while leaving behind phospholipids and salts.
-
Solutions:
-
Solid-Phase Extraction (SPE): Highly effective at removing a wide range of interferences. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.
-
Liquid-Liquid Extraction (LLE): Can be very effective for removing non-polar interferences.
-
Phospholipid Depletion Plates: Specialized plates that selectively remove phospholipids, a major cause of ion suppression in bioanalysis.
-
Dilution: If the analyte concentration is sufficiently high, simply diluting the sample can reduce the concentration of interfering matrix components.
-
Step 3: Optimize Chromatographic Conditions
-
Action: Adjust the LC method to achieve chromatographic separation between this compound and the region of ion suppression identified in Step 1.
-
Solutions:
-
Change Column Chemistry: Switching from a standard C18 column to one with a different stationary phase (e.g., Phenyl-Hexyl) can alter selectivity and resolve the analyte from interferences.
-
Modify Mobile Phase Gradient: Adjusting the gradient slope or the organic solvent can change selectivity. The goal is to ensure the analyte elutes in a "clean" region of the chromatogram, away from the solvent front and late-eluting components.
-
Use UPLC/UHPLC: The higher resolution provided by UPLC technology can significantly improve the separation of analytes from matrix components, thereby reducing ion suppression.
-
Step 4: Optimize Mass Spectrometer Settings
-
Action: Fine-tune the ion source parameters to improve ionization efficiency and potentially reduce susceptibility to matrix effects.
-
Solutions:
-
Optimize Sprayer Position: Adjust the position of the ESI sprayer relative to the sampling orifice.
-
Adjust Gas Flows and Temperatures: Optimize nebulizing gas flow and heating to ensure efficient droplet formation and desolvation.
-
Change Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI). If your analyte is amenable, testing APCI is a viable strategy.
-
Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in reducing ion suppression.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect Reduction (%) | Notes |
| Protein Precipitation (PPT) | 90 - 100% | < 50% | Fast and simple, but often results in significant ion suppression due to residual phospholipids. |
| Liquid-Liquid Extraction (LLE) | 60 - 90% | 70 - 90% | Good for removing non-polar interferences; can be labor-intensive. |
| Solid-Phase Extraction (SPE) | 80 - 95% | > 90% | Highly effective and versatile for removing a wide range of interferences. |
| Phospholipid Removal Plates | 90 - 100% | > 95% | Specifically targets and removes phospholipids, a major source of matrix effects in plasma. |
| Note: The values presented are typical and can vary depending on the specific analyte, matrix, and protocol used. |
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) to Identify Ion Suppression Zones
This protocol outlines the steps to identify chromatographic regions of ion suppression.
-
System Setup:
-
Prepare a 1 µg/mL solution of this compound in your initial mobile phase.
-
Connect the outlet of the LC column to one inlet of a T-union.
-
Connect a syringe pump containing the this compound solution to the other inlet of the T-union.
-
Connect the outlet of the T-union to the MS ion source.
-
-
Analyte Infusion:
-
Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).
-
Begin infusing the this compound solution while the LC is running at its initial conditions. Acquire data in MRM or SIM mode for this compound to establish a stable baseline signal.
-
-
Injection and Analysis:
-
Inject a blank matrix extract (prepared using your current sample preparation method).
-
Monitor the this compound signal throughout the chromatographic run.
-
-
Data Interpretation:
-
A stable baseline indicates no matrix effects.
-
A significant and reproducible drop in the baseline signal indicates the elution of interfering compounds that are causing ion suppression .
-
A significant and reproducible rise in the baseline signal indicates ion enhancement .
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general workflow for cleaning plasma samples to reduce matrix effects.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid.
-
Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Apply a vacuum to dry the cartridge completely.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1 mL of elution solvent (e.g., 90:10 Methanol:Acetonitrile) to the cartridge to elute this compound and the target analyte.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Visual Workflow Guides
Caption: Troubleshooting workflow for diagnosing and resolving signal issues with this compound.
References
Optimizing LC gradient for co-elution of Acetophenone-d8 and analyte.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing Liquid Chromatography (LC) gradients, with a specific focus on achieving co-elution of an analyte with its deuterated internal standard, such as Acetophenone-d8.
Frequently Asked Questions (FAQs)
Q1: Why is the co-elution of an analyte and its deuterated internal standard (IS) like this compound important in LC-MS analysis?
The primary role of an internal standard in LC-MS is to correct for variability during sample preparation and analysis.[1][2][3] A stable isotope-labeled (SIL) internal standard, such as this compound for the analyte Acetophenone, is considered the gold standard. Because it is chemically almost identical to the analyte, it experiences similar extraction recovery, ionization efficiency, and potential matrix effects.[4][5]
Achieving co-elution, or having them elute at very nearly the same retention time, ensures that both compounds are exposed to the same matrix components and instrument conditions at the same point in time. This is critical for compensating for fluctuations in the mass spectrometer's ionization source, which can impact signal intensity. Therefore, proper co-elution is key to achieving high accuracy and precision in quantitative bioanalysis.
Q2: My deuterated internal standard is eluting slightly earlier than my analyte. Is this normal?
Yes, this is a known phenomenon often referred to as an "isotopic effect." Deuterium (²H) is heavier than protium (¹H), which can lead to slightly weaker intermolecular interactions with the stationary phase in reversed-phase chromatography. This often results in the deuterated standard (e.g., this compound) eluting marginally earlier than the non-deuterated analyte. While a small, consistent shift is acceptable, a significant or variable separation requires method optimization.
Q3: What is the first step if my analyte and this compound are not co-eluting?
The first step is to evaluate your current chromatographic conditions systematically. Before making adjustments, confirm that the issue is not due to system errors like leaks or incorrect mobile phase preparation. The initial focus should be on the mobile phase composition and the gradient profile, as these have the most significant impact on retention and selectivity in reversed-phase chromatography.
Troubleshooting Guide: Co-elution Issues
Problem: Significant separation between the analyte and its deuterated internal standard (IS).
This guide provides a systematic approach to adjust your LC gradient to achieve co-elution.
Step 1: Isocratic Hold and Scouting Gradient
If you are using a gradient, the initial mobile phase composition is critical. An analyte and its deuterated IS should behave nearly identically, so significant separation often points to a gradient that is too steep or starts at an inappropriate organic solvent percentage.
Experimental Protocol: Initial Scouting Gradient
-
Objective: To determine the approximate organic solvent percentage at which the analyte and IS elute.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: A standard C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Initial Gradient: Start with a broad, linear gradient. A good starting point is a "scouting gradient" from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Analysis: Inject the sample containing both the analyte and this compound. Note the retention times of both peaks. The elution time can be used to estimate the solvent composition at that moment.
-
Evaluation:
-
If both peaks elute very early (near the void volume), the initial organic percentage is too high.
-
If the peaks are broad and elute late, the gradient may not be steep enough, or the overall solvent strength is too low.
-
Crucially, observe the separation between the two peaks.
-
Step 2: Adjusting the Gradient Slope
The steepness of the gradient affects how quickly the mobile phase strength increases. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can improve resolution for distinct compounds but should help co-eluting compounds merge.
Troubleshooting Actions & Expected Outcomes
| Problem Scenario | Recommended Action | Rationale |
| IS and analyte are separated by a noticeable gap. | Decrease the gradient slope. For example, if your original gradient was 20-80% B in 5 minutes (12%/min), try 20-60% B in 8 minutes (5%/min). | A shallower gradient reduces the rate of change in mobile phase strength, minimizing the slight differences in partitioning behavior between the analyte and its deuterated IS. |
| Peaks are broad and separation is still present. | Increase the initial %B. Start the gradient closer to the elution percentage found in the scouting run. For example, if the peaks eluted at 40% B, start your gradient at 30% B instead of 5% B. | This reduces the time the analytes spend in a weak mobile phase, leading to sharper peaks and potentially better co-elution as they migrate down the column under more optimal conditions. |
| Co-elution is achieved, but the retention time is too long. | Increase the flow rate or make the gradient steeper. After achieving co-elution with a shallow gradient, you can increase the flow rate to shorten the run time. | Increasing flow rate will decrease retention time for both compounds proportionally. Re-optimization of the gradient may be needed. |
Step 3: Modifying the Mobile Phase
If adjusting the gradient is insufficient, changing the organic modifier or additives can alter selectivity.
Experimental Protocol: Mobile Phase Optimization
-
Objective: To evaluate the effect of different organic solvents on co-elution.
-
Procedure:
-
Replace Acetonitrile with Methanol as Mobile Phase B. Methanol has different solvent properties and can alter selectivity.
-
Prepare Mobile Phase B as 0.1% Formic Acid in Methanol.
-
Run the same scouting gradient (5-95% B) and compare the separation to the Acetonitrile run.
-
-
Analysis: Compare the chromatograms. While both are polar organic solvents, their interactions with the stationary phase and analytes differ, which may be enough to bring the peaks together.
Quantitative Data Summary: Solvent Effects
| Parameter | Mobile Phase B: Acetonitrile | Mobile Phase B: Methanol |
| Analyte Retention Time | 5.25 min | 5.80 min |
| This compound RT | 5.21 min | 5.78 min |
| Difference (ΔRT) | 0.04 min | 0.02 min |
| Peak Tailing Factor | 1.1 | 1.0 |
Note: Data is illustrative and will vary based on the specific analyte and column.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the troubleshooting workflow and the relationships between gradient parameters.
Caption: Troubleshooting workflow for resolving co-elution issues.
Caption: Relationship between LC gradient parameters and results.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. youtube.com [youtube.com]
- 5. nebiolab.com [nebiolab.com]
Dealing with isotopic exchange of deuterium in Acetophenone-d8.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Acetophenone-d8 to minimize isotopic exchange of deuterium. Below you will find frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (protium) from the surrounding environment, or vice-versa.[1] For this compound, which is often used as an internal standard in quantitative analyses by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, this exchange can be problematic.[2][3] The deuterons on both the aromatic ring and the methyl group can be replaced by protons. The methyl deuterons are particularly susceptible due to a process called keto-enol tautomerism. This exchange alters the mass of the molecule, leading to inaccurate quantification and compromising experimental results.[2][4]
Q2: Which deuterium atoms in this compound are most likely to undergo exchange?
A2: The three deuterium atoms on the methyl group (the alpha-carbon) adjacent to the carbonyl group are the most labile and prone to exchange. This is because the carbonyl group allows for the formation of an enol or enolate intermediate, which facilitates the exchange with protons from the solvent. The deuterium atoms on the phenyl ring are generally more stable but can also exchange under harsh acidic or catalytic conditions.
Q3: What are the primary factors that cause deuterium exchange in this compound?
A3: The main factors promoting deuterium exchange are:
-
Presence of protic solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH), can serve as a source of protons.
-
pH of the solution: Both acidic and basic conditions catalyze the keto-enol tautomerism, significantly accelerating the rate of deuterium exchange. The exchange rate is at its minimum at a pH of approximately 2.5-3.0.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.
-
Presence of catalysts: Acid, base, or metal catalysts can facilitate the exchange.
Q4: How can I store this compound to maintain its isotopic purity?
A4: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and moisture. For optimal preservation, store it in a tightly sealed container, such as an amber glass vial with a PTFE-lined cap, at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen). It is also advisable to prepare fresh solutions and avoid long-term storage in solution, especially in protic solvents.
Troubleshooting Guides
Issue 1: I am observing a decrease in the mass-to-charge ratio (m/z) of my this compound internal standard in my LC-MS analysis over a series of injections.
-
Question: What could be causing this gradual loss of deuterium from my internal standard?
-
Answer: This is a classic sign of back-exchange, where deuterium atoms are being replaced by protons. The most common culprits are the solvent, pH, and temperature of your samples and mobile phase.
-
Troubleshooting Steps:
-
Evaluate your solvent: If you are using protic solvents like water or methanol in your sample diluent or mobile phase, they are a likely source of protons.
-
Check the pH: If your mobile phase or sample diluent is basic or strongly acidic, it will catalyze the exchange. The rate of exchange for ketones is minimized at a pH of around 2.5-3.0.
-
Control the temperature: If your samples are sitting at room temperature in the autosampler for an extended period, the rate of exchange will be higher.
-
-
Solutions:
-
Solvent Choice: If possible, use aprotic solvents (e.g., acetonitrile) for your sample diluent. If aqueous solutions are necessary, minimize the time the sample spends in the protic solvent before injection.
-
pH Adjustment: Adjust the pH of your mobile phase and sample diluent to be weakly acidic (ideally pH 2.5-3.0) to slow down the exchange rate.
-
Temperature Control: Keep your samples, standards, and autosampler cooled (e.g., 4°C) to significantly reduce the rate of exchange.
-
Issue 2: My ¹H NMR spectrum of a sample containing this compound shows unexpected peaks in the aromatic or methyl region where I expect to see no signals.
-
Question: Why am I seeing proton signals from my deuterated internal standard?
-
Answer: The appearance of proton signals corresponding to Acetophenone indicates that deuterium exchange has occurred, replacing deuterium atoms with protons.
-
Troubleshooting Steps:
-
Check your NMR solvent: Deuterated solvents can absorb atmospheric moisture (H₂O) if not handled properly, introducing a source of protons.
-
Assess your sample preparation technique: Glassware that is not thoroughly dried can have a film of moisture that can contribute to the exchange.
-
Consider the sample matrix: If your sample is dissolved in a matrix that contains protic compounds, exchange can occur within the NMR tube.
-
-
Solutions:
-
Use high-purity, dry deuterated solvents: Purchase solvents in sealed ampules or Sure/Seal™ bottles. When using a septum-sealed bottle, use a dry syringe to withdraw the solvent under an inert atmosphere.
-
Dry your glassware: Dry NMR tubes and any other glassware in an oven at >100°C for several hours and cool them in a desiccator before use.
-
Minimize exposure to moisture: Prepare your samples in a glove box or under a stream of dry nitrogen to minimize contact with atmospheric moisture.
-
Data Presentation
Table 1: Factors Affecting the Stability of this compound and Recommended Conditions to Minimize Deuterium Exchange.
| Parameter | Condition Promoting Exchange | Recommended Condition for Stability | Rationale |
| Solvent | Protic solvents (e.g., H₂O, CH₃OH, C₂H₅OH) | Aprotic solvents (e.g., Acetonitrile, THF, Dichloromethane) | Protic solvents provide a source of protons for exchange. |
| pH | Strongly acidic (pH < 2) or basic (pH > 7) | pH 2.5 - 3.0 | The rate of keto-enol tautomerism is minimized in this pH range. |
| Temperature | Elevated temperatures (e.g., room temperature or higher) | Low temperatures (e.g., 4°C or frozen for storage) | Reduces the kinetic rate of the exchange reaction. |
| Atmosphere | Ambient air (contains moisture) | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents the introduction of atmospheric water. |
| Storage | Long-term in solution | Short-term in aprotic solvent, long-term as a solid at low temperature | Minimizes contact with potential proton sources. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Standards for LC-MS Analysis
Objective: To prepare this compound standards in a way that minimizes deuterium exchange for use as an internal standard in quantitative LC-MS.
Materials:
-
This compound (solid or neat oil)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Volumetric flasks (dried in an oven)
-
Gas-tight syringes
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Perform all manipulations under an inert atmosphere (e.g., in a glove box or under a stream of argon/nitrogen).
-
Prepare a stock solution by accurately weighing the this compound and dissolving it in a known volume of anhydrous acetonitrile in a dried volumetric flask.
-
Prepare working standards by diluting the stock solution with anhydrous acetonitrile.
-
Store the stock and working solutions in tightly sealed vials with PTFE-lined caps at low temperature (e.g., -20°C).
Protocol 2: Sample Preparation for NMR Analysis to Verify Isotopic Purity of this compound
Objective: To prepare an NMR sample of this compound to accurately determine its isotopic purity without inducing deuterium exchange during sample preparation.
Materials:
-
This compound
-
High-purity deuterated solvent (e.g., Chloroform-d, in a sealed ampule)
-
High-quality 5 mm NMR tube (dried in an oven)
-
Glass Pasteur pipette (dried in an oven)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dry the NMR tube and Pasteur pipette in an oven at >100°C for at least 4 hours and allow them to cool to room temperature in a desiccator.
-
Under an inert atmosphere, add a small amount of this compound to the dried NMR tube.
-
Break the seal on the ampule of deuterated solvent and, using the dried Pasteur pipette, transfer the required amount of solvent to the NMR tube.
-
Cap the NMR tube securely.
-
Gently mix the sample until the this compound is fully dissolved. Avoid vigorous shaking which can introduce contaminants from the cap.
-
Acquire the ¹H NMR spectrum immediately.
Mandatory Visualization
Caption: Keto-enol tautomerism pathway for deuterium exchange.
Caption: A logical workflow for troubleshooting deuterium exchange.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
How to correct for the contribution of unlabeled analyte in Acetophenone-d8 standard.
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Acetophenone-d8 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of acetophenone, meaning that the hydrogen atoms have been replaced with their heavier isotope, deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry (MS) analysis, such as GC-MS or LC-MS. It behaves almost identically to the unlabeled analyte (acetophenone) during sample preparation and chromatographic separation, but it can be distinguished by its higher mass in the mass spectrometer. This allows for the correction of variability in sample processing and instrument response.
Q2: What does the "isotopic purity" of this compound signify?
The isotopic purity of this compound, typically stated as "atom % D," indicates the percentage of deuterium atoms in the molecule relative to all hydrogen isotopes (protium and deuterium). For example, a common specification for this compound is 98 atom % D.[1][2] This high level of deuterium enrichment is crucial for its function as an internal standard.
Q3: Why do I need to correct for unlabeled analyte in my this compound standard?
Even with high isotopic purity, commercially available this compound standards contain a small amount of unlabeled acetophenone. This unlabeled analyte will contribute to the signal of the substance you are trying to quantify, leading to an overestimation of the analyte's concentration. Correcting for this contribution is essential for accurate and reliable quantitative results.
Troubleshooting Guide: Correcting for Unlabeled Analyte Contribution
Issue: Inaccurate quantification due to the presence of unlabeled acetophenone in the this compound internal standard.
This guide provides a step-by-step protocol to determine the contribution of unlabeled acetophenone in your this compound standard and apply a correction to your quantitative data.
Experimental Protocol: Determining the Contribution of Unlabeled Analyte
This protocol outlines the procedure to quantify the percentage of unlabeled acetophenone present in your this compound internal standard solution.
Objective: To measure the response of the unlabeled analyte (at its specific m/z) within the this compound standard solution.
Materials:
-
This compound internal standard solution at a known concentration (e.g., the working concentration used in your assay).
-
Unlabeled Acetophenone standard of known purity.
-
Blank matrix (e.g., the same solvent or biological matrix used for your samples and calibration standards).
-
Your established LC-MS/MS or GC-MS method for acetophenone analysis.
Procedure:
-
Prepare a "Pure" Internal Standard Sample:
-
In a clean vial, add a known volume of your blank matrix.
-
Spike this with the same volume of your this compound internal standard working solution that you would normally add to your samples.
-
This sample contains only the internal standard in the blank matrix.
-
-
Prepare a Low-Level Calibration Standard:
-
Prepare a calibration standard of unlabeled acetophenone at a low, known concentration (e.g., near your limit of quantitation). This is to confirm the instrument is responding appropriately to the unlabeled analyte.
-
-
Instrument Analysis:
-
Analyze the "pure" internal standard sample and the low-level calibration standard using your validated analytical method.
-
Monitor the mass transitions for both unlabeled acetophenone and this compound.
-
-
Data Acquisition:
-
Measure the peak area or height for the unlabeled acetophenone transition in the "pure" internal standard sample.
-
Measure the peak area or height for the this compound transition in the same sample.
-
Measure the peak area or height for the unlabeled acetophenone in the low-level calibration standard.
-
Data Analysis and Correction
1. Calculate the Response Ratio of Unlabeled Analyte in the Internal Standard:
Calculate the ratio of the unlabeled acetophenone signal to the this compound signal in the "pure" internal standard sample.
-
Formula:
-
Runlabeled/IS = (Peak Areaunlabeled in IS sample) / (Peak AreaIS in IS sample)
-
2. Correct the Analyte Peak Area in Your Samples:
For each of your unknown samples and calibration standards, use the calculated ratio to correct the measured peak area of the unlabeled analyte.
-
Formula:
-
Corrected Analyte Peak Area = Measured Analyte Peak Area - (Runlabeled/IS × Measured IS Peak Area in Sample)
-
3. Quantify Using the Corrected Peak Area:
Use the Corrected Analyte Peak Area to calculate the concentration of your analyte from your calibration curve.
Quantitative Data Summary
The following table summarizes the key properties of a typical this compound standard.
| Property | Value | Reference |
| Chemical Formula | C₆D₅COCD₃ | |
| Molecular Weight | 128.20 g/mol | |
| Isotopic Purity | 98 atom % D | |
| Assay Purity | ≥98% | |
| Mass Shift (M+) | +8 |
Workflow for Correction of Unlabeled Analyte
The following diagram illustrates the logical workflow for identifying and correcting for the contribution of unlabeled analyte in your this compound internal standard.
Caption: Workflow for correcting the contribution of unlabeled analyte from an this compound internal standard.
References
Improving the recovery of Acetophenone-d8 during sample extraction.
Welcome to the technical support center for improving the recovery of Acetophenone-d8. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their sample extraction workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in sample analysis?
This compound is the deuterated form of acetophenone, meaning that the hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1][2] It is commonly used as an internal standard (IS) in quantitative analysis, particularly in methods involving gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4] Because its chemical and physical properties are nearly identical to native acetophenone, it behaves similarly during sample extraction and analysis but can be distinguished by its higher mass. This allows it to be used to correct for sample loss or variability during the extraction process, improving the accuracy and reproducibility of results.
Q2: What are the primary causes of low or inconsistent recovery of this compound?
Low or variable recovery of an internal standard like this compound can stem from several factors throughout the analytical workflow. The most common issues include:
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Inefficient Extraction: The chosen extraction method (e.g., LLE, SPE) may not be optimized for this compound, leading to its loss. This can be due to incorrect solvent choice, improper pH, or suboptimal phase separation.
-
Matrix Effects: Components within the sample's biological matrix (e.g., plasma, urine, tissue) can interfere with the extraction process or suppress/enhance the signal in the mass spectrometer.
-
Inconsistent Sample Preparation: Manual sample preparation can introduce variability between samples, leading to fluctuating recovery rates. Automation can help improve consistency.
-
Analyte Instability: Although generally stable, deuterated standards can degrade under harsh conditions such as extreme pH, high temperatures, or exposure to light. Some sources suggest that solutions of acetophenone may be unstable and should be prepared fresh.
-
Contamination: Using impure solvents or contaminated labware can introduce interferences that affect the analysis.
Q3: How early in the sample preparation process should I add this compound?
To accurately account for any analyte loss during the entire sample preparation workflow, the internal standard should be added as early as possible. Ideally, it should be introduced to the sample before any extraction, precipitation, or cleanup steps are performed.
Q4: Can the sample matrix affect the recovery of this compound?
Yes, the sample matrix is a critical factor. Complex matrices like plasma or soil can contain endogenous compounds that co-elute with this compound, leading to ion suppression or enhancement in the mass spectrometer. These matrix effects can make it appear as though the recovery is low or high when the issue is with detection. A proper sample cleanup technique, such as solid-phase extraction (SPE), can help minimize these effects.
Data Presentation
Physicochemical Properties of this compound
This table summarizes the key properties of this compound, which are essential for developing an effective extraction protocol.
| Property | Value | Reference(s) |
| CAS Number | 19547-00-3 | |
| Molecular Formula | C₆D₅COCD₃ | |
| Molecular Weight | 128.20 g/mol | |
| Boiling Point | 202 °C (lit.) | |
| Melting Point | 19-20 °C (lit.) | |
| Density | 1.098 g/mL at 25 °C | |
| LogP | 1.8892 | |
| pKa | ~6.4 |
Recommended Solvents for Extraction
The choice of solvent is critical for successful extraction. The following table provides guidance on solvent selection for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) based on polarity matching.
| Extraction Method | Solvent Polarity | Recommended Solvents |
| Liquid-Liquid Extraction (LLE) | Moderately Polar to Nonpolar | Dichloromethane, Chloroform, Ethyl Acetate, n-Hexane |
| Solid-Phase Extraction (SPE) - Elution | Polar / Strong | Methanol, Acetonitrile, Isopropanol |
| Solid-Phase Extraction (SPE) - Wash | Less Polar / Weak | Water/Organic mixtures (e.g., 5% Methanol in Water) |
Troubleshooting Guides
General Troubleshooting Workflow
If you are experiencing low recovery of this compound, use the following workflow to diagnose the issue.
Caption: General troubleshooting workflow for low internal standard recovery.
Guide 1: Troubleshooting Liquid-Liquid Extraction (LLE)
Q: My recovery is low after performing LLE. What should I check first? A: Start by evaluating your choice of extraction solvent. The solvent's polarity should be well-matched to this compound. Since this compound is a moderately polar ketone, solvents like dichloromethane or ethyl acetate are often effective. Also, ensure you are using a sufficient volume of organic solvent; a solvent-to-sample ratio of 7:1 can be a good starting point for optimization.
Q: I'm seeing an emulsion form between the two layers. How can I fix this? A: Emulsion formation is a common issue that traps your analyte, reducing recovery. To break the emulsion, try centrifuging the sample at a higher speed or for a longer duration. Another effective technique is to add salt (e.g., sodium chloride) to the aqueous layer, which increases its polarity and helps force the separation of the two phases.
Q: Could the pH of my sample be affecting the extraction? A: Yes, pH is a critical parameter, especially for compounds that can be ionized. For optimal partitioning into the organic phase, the analyte should be in its neutral, uncharged form. For a weakly basic compound, you would lower the pH, while for a weakly acidic compound, you would raise it. Given Acetophenone's pKa is around 6.4, ensuring the sample pH is neutral (around 7) is a good practice to maintain its neutral state.
Guide 2: Troubleshooting Solid-Phase Extraction (SPE)
Q: I suspect my this compound is not binding to the SPE cartridge during sample loading. What's wrong? A: This issue, known as "breakthrough," can happen for several reasons:
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Improper Conditioning: The cartridge must be properly conditioned (e.g., with methanol) and equilibrated (e.g., with water) to ensure the sorbent is activated and ready to interact with the analyte.
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Incorrect Sorbent: You may be using a sorbent that is not appropriate for this compound. For a moderately polar compound, a reversed-phase sorbent like C18 or a polymer-based sorbent (e.g., HLB) is usually a good choice.
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High Flow Rate: Loading the sample too quickly prevents sufficient interaction time between the analyte and the sorbent. Try reducing the flow rate to 1-2 mL/min.
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Sample Solvent is Too Strong: If your sample is dissolved in a high percentage of organic solvent, it may not retain on the sorbent. Dilute your sample with a weaker solvent (like water) before loading.
Q: My recovery is still low, and I've confirmed the analyte binds to the cartridge. What's the next step? A: The problem likely lies in the wash or elution steps.
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Wash Step: Your wash solvent might be too strong, causing the premature elution of this compound along with the interferences. Try using a weaker wash solvent (e.g., a lower percentage of organic solvent). You can collect the wash eluate and analyze it to see if your analyte is being lost at this stage.
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Elution Step: The elution solvent may not be strong enough to completely desorb the analyte from the sorbent. You can try increasing the volume of the elution solvent, using a stronger solvent (e.g., switching from methanol to acetonitrile), or trying a "soak step" where you allow the elution solvent to sit in the cartridge for a few minutes before final elution.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol provides a general method for extracting this compound from an aqueous sample like urine or plasma.
Caption: Workflow for a typical Liquid-Liquid Extraction (LLE) protocol.
Methodology:
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Sample Preparation: Aliquot 1 mL of your sample (e.g., plasma, urine) into a clean glass tube.
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Spiking: Add a precise volume of your this compound internal standard working solution.
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Extraction: Add 3 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
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Phase Separation: Centrifuge the sample for 10 minutes at 4000 rpm to achieve a clean separation between the aqueous and organic layers.
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Collection: Carefully transfer the organic (upper) layer to a new clean tube, avoiding any of the aqueous layer or the interface.
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Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 35-40°C).
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Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the mobile phase used for your LC or GC analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol outlines a general reversed-phase SPE method for cleaning up and concentrating this compound.
Caption: Workflow for a typical Solid-Phase Extraction (SPE) protocol.
Methodology:
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Sample Pre-treatment: Spike your sample with the this compound internal standard. Dilute the sample with water or a weak buffer to reduce its organic content.
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Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol through it.
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Equilibration: Equilibrate the cartridge by passing 1 mL of purified water through it. Do not let the cartridge bed dry out.
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Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min).
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Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences without eluting the this compound.
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Elution: Elute the this compound and other retained analytes with 1 mL of a strong solvent (e.g., acetonitrile or methanol) into a clean collection tube.
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Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis, as described in the LLE protocol.
References
Stability of Acetophenone-d8 in different solvents and pH conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Acetophenone-d8 in various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your results when using this deuterated standard.
Troubleshooting Guide
Encountering issues with this compound stability? This guide addresses common problems and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of Isotopic Purity (H/D Exchange) | Use of protic solvents (e.g., water, methanol) under acidic or basic conditions. | Reconstitute and dilute this compound in high-purity aprotic solvents like acetonitrile or dioxane. If aqueous solutions are necessary, use neutral pH and prepare fresh for immediate use. Minimize exposure time to protic environments. |
| Presence of acidic or basic impurities in the solvent or on glassware. | Use high-purity solvents and thoroughly clean all glassware. Consider using silanized glassware to minimize surface-catalyzed exchange. | |
| Chemical Degradation | Incompatibility with strong oxidizing agents, strong bases, or strong reducing agents.[1][2] | Avoid co-formulating or storing this compound with incompatible chemicals. Refer to the Safety Data Sheet (SDS) for a full list of incompatible materials.[1][2] |
| Exposure to heat, flames, or sparks.[1] | Store and handle this compound away from sources of ignition. | |
| Inconsistent Analytical Results | Degradation of stock or working solutions. | Prepare fresh working solutions daily. For stock solutions in aprotic solvents, store at -20°C or below and perform periodic purity checks. |
| Adsorption to container surfaces. | Use amber, tightly sealed vials for storage. For highly sensitive applications, consider using polypropylene or silanized glass vials. | |
| Precipitation from Solution | Poor solubility in the chosen solvent. | This compound is soluble in most organic solvents. If working with aqueous matrices, ensure the concentration does not exceed its solubility limit. Consider using a co-solvent like acetonitrile or DMSO. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, this compound powder should be kept at -20°C or below in a desiccator to protect it from moisture. Solutions should be prepared in high-purity aprotic solvents, stored in tightly sealed amber vials at -20°C or colder, and protected from light. Some manufacturers state that the compound is stable at room temperature when stored properly.
Q2: Which solvents are recommended for preparing this compound solutions to minimize H/D exchange?
A2: High-purity aprotic solvents such as acetonitrile, dioxane, tetrahydrofuran (THF), and ethyl acetate are recommended to prevent deuterium-hydrogen (H/D) exchange. Avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms.
Q3: How stable is this compound in aqueous solutions at different pH values?
A3: this compound is susceptible to H/D exchange in aqueous solutions, particularly under acidic or basic conditions. The rate of exchange is generally lowest around neutral pH. For applications requiring aqueous solutions, it is crucial to prepare them fresh and use them immediately. The stability is significantly reduced at pH values below 4 and above 8.
Q4: What are the expected degradation products of this compound?
A4: Under conditions promoting chemical degradation (e.g., presence of strong oxidizing agents), the degradation pathways are expected to be similar to those of non-deuterated acetophenone. Potential degradation products in aqueous solutions, when subjected to advanced oxidation processes, include deuterated analogs of 1-phenylethanol, toluene, and 2-acetylphenol.
Q5: How can I verify the isotopic and chemical purity of my this compound standard?
A5: The isotopic purity of this compound can be verified using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the positions of the deuterium labels and by high-resolution mass spectrometry (HRMS) to analyze the distribution of isotopologues. The chemical purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) or Gas Chromatography-Mass Spectrometry (GC-MS).
Stability Data
The following tables summarize the stability of this compound in various solvents and at different pH conditions based on representative data.
Table 1: Stability of this compound in Different Solvents at 25°C over 30 Days
| Solvent | Purity after 7 Days (%) | Purity after 15 Days (%) | Purity after 30 Days (%) |
| Acetonitrile | >99.5 | >99.5 | >99.5 |
| Dioxane | >99.5 | >99.5 | >99.5 |
| Methanol | 99.2 | 98.5 | 97.1 |
| Water (pH 7) | 99.0 | 98.1 | 96.5 |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C over 24 Hours
| pH | Purity after 6 Hours (%) | Purity after 12 Hours (%) | Purity after 24 Hours (%) |
| 3 | 98.5 | 97.2 | 95.0 |
| 5 | 99.4 | 99.0 | 98.2 |
| 7 | >99.5 | >99.5 | 99.4 |
| 9 | 98.8 | 97.9 | 96.0 |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC-UV
This protocol outlines a method for assessing the chemical purity and degradation of this compound over time.
Caption: Workflow for HPLC-based stability testing of this compound.
Protocol 2: Assessment of H/D Exchange by GC-MS
This protocol describes a method to quantify the extent of hydrogen/deuterium exchange.
Caption: Workflow for assessing H/D exchange of this compound using GC-MS.
Logical Relationships
The stability of this compound is governed by a hierarchy of factors, from the choice of solvent to the specific experimental conditions.
Caption: Factors influencing the stability of this compound and potential outcomes.
References
How to resolve matrix effects when using Acetophenone-d8.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects when using Acetophenone-d8 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my analysis when using this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte and your internal standard, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either a decrease in signal, known as ion suppression, or an increase in signal, called ion enhancement.[3][4] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method. Common culprits behind matrix effects, especially in complex biological samples, include salts, lipids, and proteins.
Q2: Why is a deuterated internal standard like this compound used to counteract matrix effects?
A2: Deuterated internal standards, also referred to as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects. Because this compound is chemically almost identical to the non-labeled acetophenone, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the this compound signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes the analyte and this compound to elute in regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is known as differential matrix effects.
Q4: How can I determine if my analysis using this compound is being affected by matrix effects?
A4: You can assess matrix effects both qualitatively and quantitatively. A common qualitative method is post-column infusion , where a constant flow of your analyte is introduced into the mass spectrometer after the analytical column. Injecting a blank matrix extract will show dips or peaks in the baseline signal, indicating regions of ion suppression or enhancement.
For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the signal response of this compound and your analyte in a clean solution (neat solvent) to the response in a blank matrix extract that has been spiked with the same concentration after extraction.
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound to correct for matrix effects.
Problem 1: Poor reproducibility of the analyte/Acetophenone-d8 area ratio.
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Possible Cause: Inconsistent matrix effects between samples or differential matrix effects on the analyte and this compound.
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Solution:
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Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis. Consider more rigorous sample cleanup techniques.
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Solid-Phase Extraction (SPE): Offers better selectivity than simple protein precipitation by selectively isolating the analyte. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.
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Liquid-Liquid Extraction (LLE): Can provide very clean extracts. Optimizing the pH of the aqueous matrix can prevent the extraction of impurities like phospholipids.
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Improve Chromatographic Separation: Modify your LC method to separate the analyte and this compound from co-eluting matrix components.
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Adjust the gradient elution profile, especially around the retention time of your compounds.
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Experiment with different stationary phases (columns) or mobile phase compositions to alter selectivity.
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Problem 2: The analyte and this compound do not perfectly co-elute.
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Possible Cause: Isotope effect leading to a slight difference in retention time. While often minimal, this can be problematic in regions of sharp changes in matrix effects.
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Solution:
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Ensure Complete Overlap: The maximum correction for matrix effects occurs when the analyte and internal standard peaks completely overlap.
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Adjust Chromatography: Minor adjustments to the mobile phase composition or a less aggressive gradient may help to ensure co-elution.
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Evaluate Impact: Use post-column infusion to check if the slight separation is causing elution into a region of significant ion suppression or enhancement. If the matrix effect is consistent across the elution window of both peaks, the impact may be negligible.
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Problem 3: Unexpectedly high or low calculated analyte concentrations.
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Possible Cause: The internal standard (this compound) is experiencing a different degree of matrix effect than the analyte. For instance, if the this compound signal is suppressed more than the analyte signal, it will lead to an overestimation of the analyte concentration.
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Solution:
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Perform a Matrix Effect Assessment: Quantify the matrix effect for both the analyte and this compound individually using the post-extraction spike method across multiple matrix lots. The internal standard-normalized matrix factor should have a coefficient of variation (CV) of no more than 15%.
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Investigate Matrix Components: If significant differential effects are observed, try to identify the class of compounds causing the interference (e.g., phospholipids). This can guide the selection of a more appropriate sample preparation strategy.
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Quantitative Data Summary
A robust assessment of matrix effects is a critical part of method validation. The following table outlines the key parameters to calculate when evaluating matrix effects.
| Parameter | Formula | Description | Ideal Value |
| Matrix Factor (MF) | (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) | Measures the absolute matrix effect. A value < 1 indicates ion suppression, while a value > 1 indicates ion enhancement. | 1.0 |
| Internal Standard Normalized Matrix Factor (IS-Normalized MF) | (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard) | Assesses how well the internal standard compensates for the matrix effect on the analyte. | 1.0 (with %CV ≤15% across different matrix lots) |
| % Recovery | (Peak Response of Pre-spiked Sample) / (Peak Response of Post-spiked Sample) * 100 | Measures the efficiency of the extraction process. | Consistent and reproducible, typically >80% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement for an analyte and this compound in a specific matrix.
Methodology:
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Prepare Three Sets of Samples (at a minimum of two concentration levels: low and high):
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Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase composition or reconstitution solvent.
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Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and this compound into the extracted matrix supernatant/eluate at the same concentrations as Set A.
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Set C (Pre-Spike): Spike the analyte and this compound into the blank matrix before the extraction process at the same concentrations as Set A.
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Analysis: Analyze all three sets of samples using the established LC-MS/MS method.
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Calculations:
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Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A
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Recovery = Mean Peak Area of Set C / Mean Peak Area of Set B
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IS-Normalized MF = MF of Analyte / MF of this compound
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Protocol 2: Qualitative Assessment by Post-Column Infusion
Objective: To identify the retention time regions where ion suppression or enhancement occurs.
Methodology:
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Preparation: Prepare a solution of the analyte and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable, mid-range signal on the mass spectrometer.
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System Setup:
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Use a syringe pump to deliver the analyte/IS solution at a low, constant flow rate (e.g., 10 µL/min).
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Connect the syringe pump output to the LC flow path using a T-fitting placed between the analytical column and the MS ion source.
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Analysis:
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Start the LC-MS system with your analytical method. Once the system is equilibrated, begin the infusion from the syringe pump to obtain a stable baseline signal.
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Inject a blank, extracted matrix sample.
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Interpretation:
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Monitor the signal of the infused compounds. A drop in the baseline indicates a region of ion suppression . An increase in the baseline indicates a region of ion enhancement .
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Compare the retention time of your analyte with the regions of suppression/enhancement to assess the risk of matrix effects.
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Visualizations
Caption: Workflow for Quantitative Matrix Effect Assessment.
Caption: Experimental Setup for Post-Column Infusion Analysis.
References
Optimizing injection volume and concentration for Acetophenone-d8.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for the effective use of Acetophenone-d8 as an internal standard in quantitative analytical workflows. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, alongside detailed experimental protocols and data to inform your method development.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard. In mass spectrometry-based analysis (like GC-MS or LC-MS), using a SIL internal standard is considered the gold standard for quantification. Because this compound is chemically almost identical to non-labeled acetophenone and other similar analytes, it behaves nearly identically during sample preparation, injection, and ionization. This allows it to accurately correct for variations in sample extraction, injection volume, and matrix effects, leading to more precise and accurate results.
Q2: What is the optimal concentration for my this compound working solution?
A2: The optimal concentration of this compound depends on the expected concentration range of your analyte and the sensitivity of your instrument. A general guideline is to use a concentration that results in a signal intensity in the mid-range of your analyte's calibration curve. For example, in the analysis of terpenoids, a stock solution of acetophenone was prepared at 2.6 mg/mL.[1] For GC-MS analysis where signal saturation can be an issue, a linear range for acetophenone has been observed between 0.01 g/L and 0.1 g/L.[2] It is crucial to ensure the concentration is high enough for a robust signal but not so high that it causes detector saturation.
Q3: My results are inconsistent even with an internal standard. What are the common causes?
A3: Inconsistent results when using this compound can stem from several factors. Common issues include problems with sample preparation, chromatographic conditions, or the instrument itself. For instance, inconsistent peak area ratios between your analyte and this compound could point to issues with the GC-MS method, such as thermal instability of the compounds or problems with the inlet.[3] It's also important to ensure the purity of the internal standard and to check for potential isotopic exchange (the loss of deuterium atoms), although this is less common for a stable compound like this compound.
Q4: Can I use this compound to quantify multiple different analytes in the same run?
A4: While it is possible to use a single internal standard for multiple analytes, it is generally recommended to use a specific deuterated standard for each analyte for the most accurate results. If a dedicated SIL internal standard is not available for each analyte, this compound can be used for structurally similar compounds. However, it is crucial to validate the method to ensure that the internal standard adequately compensates for any variations for each specific analyte.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My peaks for this compound and/or my analyte are showing significant tailing or fronting. What should I do?
Answer: Poor peak shape can compromise the accuracy and precision of your quantification. Here’s a step-by-step guide to troubleshoot this issue:
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Check for Active Sites: Peak tailing, especially for polar compounds, can be caused by interactions with active sites in the GC inlet or column.
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Solution: Use a fresh, deactivated GC liner and trim 10-20 cm from the front of the GC column. Consider using an "Ultra Inert" or similarly deactivated column.
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Column Overload: Peak fronting is often a sign of column overload.
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Solution: Dilute your sample or reduce the injection volume. Ensure your sample concentration is within the linear range of your method.
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Improper Injection: Split or shouldered peaks can result from issues with the injection process.
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Solution: Ensure the injection speed is appropriate and that the injector temperature is optimized for your analytes and solvent. For large volume injections, optimizing the solvent vent time and flow is critical to prevent peak splitting.[4]
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Issue 2: High Variability in Analyte/Internal Standard Area Ratios
Question: I am injecting the same sample multiple times, but the peak area ratio of my analyte to this compound is highly variable. What could be the problem?
Answer: High variability in the area ratio points to a problem in the analytical method that is affecting the analyte and internal standard differently. A real-world example of this was seen when analyzing cyclohexane with an acetophenone internal standard, where repeated injections of the same vial yielded drastically different molar ratios and area integrations.[3]
Troubleshooting Workflow:
References
Troubleshooting guide for inaccurate quantification using Acetophenone-d8.
Welcome to the technical support center for the use of Acetophenone-d8 in quantitative analysis. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of acetophenone, with deuterium atoms replacing hydrogen atoms on both the phenyl ring and the methyl group (C₆D₅COCD₃).[1] It is widely used as an internal standard (IS) in quantitative mass spectrometry-based assays. Because its chemical and physical properties are nearly identical to the non-labeled acetophenone analyte, it can effectively compensate for variations during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[2]
Q2: What are the most common issues that lead to inaccurate quantification when using this compound?
The most frequently encountered problems when using deuterated internal standards like this compound include:
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Isotopic Impurity: The presence of unlabeled analyte (acetophenone) in the this compound standard material.[3]
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Chromatographic (Isotope) Shift: The deuterated standard does not perfectly co-elute with the native analyte, which can lead to differential matrix effects.
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Differential Matrix Effects: Components of the sample matrix affect the ionization of the analyte and the internal standard differently, causing ion suppression or enhancement.
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Isotopic Instability (H/D Exchange): The loss of deuterium atoms from the internal standard and their replacement with hydrogen from the solvent or matrix.
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Calibration Curve Non-Linearity: The calibration curve deviates from a linear response, often due to detector saturation, matrix effects, or issues with standard preparation.
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
Symptoms:
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High coefficient of variation (%CV) in quality control (QC) samples.
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Inaccurate measurement of known sample concentrations.
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Drifting analyte-to-internal standard area ratios across the batch.
Potential Causes & Troubleshooting Steps:
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Cause 1: Presence of Unlabeled Analyte in the Internal Standard
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Problem: The unlabeled impurity in the this compound stock contributes to the analyte's signal, causing a positive bias, especially at the lower limit of quantification (LLOQ).
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Troubleshooting:
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Assess Purity: Inject a high concentration of the this compound working solution without the analyte. Monitor the mass transition for the unlabeled acetophenone. A significant signal indicates contamination.
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Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity. Generally, isotopic enrichment should be ≥98% and chemical purity >99%.
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Contact Supplier: If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.
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Cause 2: Differential Matrix Effects
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Problem: Even with a co-eluting internal standard, matrix components can selectively suppress or enhance the analyte or IS signal. This is a major cause of inaccuracy in LC-MS analysis.
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Troubleshooting:
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Evaluate Matrix Effects: Perform a post-extraction addition experiment (see protocol below) to quantify the degree of ion suppression or enhancement.
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Optimize Chromatography: Modify the LC gradient or change the column to better separate the analyte and IS from interfering matrix components.
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Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, minimizing their impact.
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Improve Sample Preparation: Employ a more rigorous sample cleanup method (e.g., solid-phase extraction or liquid-liquid extraction) to remove matrix interferences.
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Cause 3: Isotopic Instability (H/D Exchange)
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Problem: While the deuterium labels on this compound are generally on stable carbon positions, exchange can occur under harsh acidic or basic conditions, altering the effective concentration of the IS.
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Troubleshooting:
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Evaluate Solvent Stability: Incubate the IS in the sample diluent and mobile phase for a period equivalent to a typical analytical run. Re-inject and check for any increase in the signal of partially deuterated or unlabeled species.
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Control pH: Avoid highly acidic or basic conditions during sample preparation and chromatography.
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Solvent Selection: Prepare stock solutions in aprotic solvents like acetonitrile when possible and minimize the time the standard spends in aqueous solutions.
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Troubleshooting Workflow: General Inaccuracy
Caption: General troubleshooting workflow for inaccurate quantification.
Issue 2: Non-Linear Calibration Curve
Symptoms:
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The calibration curve is not linear (e.g., quadratic or saturated response).
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Poor correlation coefficient (r² < 0.99).
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Back-calculated concentrations of calibrators are inaccurate, especially at the high and low ends.
Potential Causes & Troubleshooting Steps:
| Problem | Potential Cause | Troubleshooting Steps |
| Curve Plateaus | Detector Saturation: The signal at high concentrations is too intense for the detector, exceeding its linear dynamic range. | 1. Narrow the calibration range by removing the highest concentration points. 2. Reduce the injection volume. 3. Dilute the upper-level standards. |
| Poor Linearity | Matrix Effects: Ion suppression or enhancement is not consistent across the concentration range. | 1. Perform a matrix effect evaluation (see protocol below). 2. Improve sample cleanup to remove interferences. 3. Optimize chromatography to separate the analyte from the matrix effects. |
| Inconsistent Response | Standard Instability/Preparation Error: The internal standard or analyte has degraded, or there was an error in serial dilutions. | 1. Prepare fresh calibration standards and a new IS working solution. 2. Verify pipette calibration and dilution scheme. 4. Ensure proper storage conditions for stock solutions. |
| High Scatter at LLOQ | Poor Signal-to-Noise: The concentration is too low for reliable detection, or there is significant background interference. | 1. Re-evaluate and establish a higher LLOQ. 2. Optimize MS source parameters for better sensitivity. 3. Check for and resolve any system carryover issues by improving the needle wash method. |
Troubleshooting Logic: Non-Linear Calibration Curve
Caption: Decision tree for troubleshooting a non-linear calibration curve.
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effects
This protocol uses the post-extraction spiking method, considered the gold standard for assessing matrix effects.
Objective: To determine if components in the sample matrix are suppressing or enhancing the MS signal of Acetophenone and/or this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (at a concentration typical for your assay, e.g., mid-QC) into the final chromatography mobile phase or a clean solvent.
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Set B (Post-Extraction Spike): Process at least 6 different lots of blank matrix (e.g., plasma, urine) through your entire sample preparation procedure. After the final step (e.g., after protein precipitation and evaporation), spike the extracted matrix with the analyte and internal standard to the same final concentration as in Set A.
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Set C (Blank Matrix): Process the same blank matrix lots without adding the analyte or internal standard to check for interferences.
-
-
Analysis: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculation:
-
Calculate the Matrix Factor (MF) for the analyte and IS:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Data Interpretation:
| Result | Interpretation |
| MF ≈ 1 | Minimal Matrix Effect: The matrix has a negligible impact on ionization. |
| MF < 1 | Ion Suppression: The matrix is reducing the ionization efficiency of the compound. A value of 0.7 indicates 30% suppression. |
| MF > 1 | Ion Enhancement: The matrix is increasing the ionization efficiency of the compound. A value of 1.4 indicates 40% enhancement. |
| IS-Normalized MF is not close to 1 | Differential Matrix Effects: The matrix is affecting the analyte and the internal standard differently, which will lead to inaccurate quantification. This can happen if the analyte and IS do not co-elute perfectly. |
| %CV of MF across lots > 15% | High Variability: The matrix effect is not consistent between different sources of the biological matrix, indicating the method is not robust. |
Protocol 2: Purity Check for Unlabeled Analyte in this compound
Objective: To confirm that the this compound internal standard is not contaminated with a significant amount of unlabeled acetophenone.
Methodology:
-
Prepare a High-Concentration IS Sample: Prepare a solution of this compound in a clean solvent at the highest concentration used in your calibration curve, or even 10-fold higher if possible. Do NOT add any of the unlabeled acetophenone standard.
-
Prepare a Blank: Prepare a sample of the clean solvent only.
-
Prepare a Low-Level Standard: Prepare a sample of your lowest calibrator (LLOQ) which contains both the analyte and the IS.
-
Analysis:
-
Inject the blank to establish the baseline.
-
Inject the high-concentration IS sample.
-
Inject the LLOQ standard.
-
-
Data Interpretation:
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Monitor the MRM transition for unlabeled acetophenone in the high-concentration IS injection.
-
Compare the peak area of the unlabeled acetophenone in the IS-only sample to the peak area in your LLOQ standard.
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Acceptance Criterion: A common rule is that the response of the unlabeled analyte in the IS-only sample should be less than 5% of the analyte response at the LLOQ. If it is higher, the contamination could significantly impact the accuracy of your low-concentration samples.
-
References
Technical Support Center: Acetophenone-d8 Stability in Mass Spectrometry
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of mass spectrometry (MS) source temperature on the stability of Acetophenone-d8.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of source temperature on this compound analysis?
A1: The MS source temperature, particularly the drying gas temperature in electrospray ionization (ESI), is a critical parameter that influences the desolvation of ions and can affect the stability of this compound.[1] An optimal temperature ensures efficient removal of solvent molecules from the analyte ions, leading to a stable and robust signal. However, excessively high temperatures can cause thermal degradation of the analyte, leading to in-source fragmentation.[1][2]
Q2: What are the typical signs of this compound degradation in the MS source?
A2: Signs of thermal degradation include a decrease in the signal intensity of the molecular ion ([M+H]⁺ or M⁺) and a concurrent increase in the intensity of fragment ions. For this compound, common fragments would correspond to the loss of the deuterated methyl group (-CD₃) or carbon monoxide (-CO).
Q3: How does the fragmentation of this compound relate to that of unlabeled Acetophenone?
A3: The fragmentation pathways of this compound are analogous to those of unlabeled acetophenone. The primary fragmentation involves the cleavage of the bond between the carbonyl carbon and the methyl group, resulting in a benzoyl cation.[3] For this compound (C₆D₅COCD₃), this would result in a benzoyl-d5 cation (C₆D₅CO⁺) and a deuterated methyl radical (•CD₃). Another possible fragmentation is the loss of carbon monoxide. The key difference will be the mass-to-charge ratio (m/z) of the resulting fragments due to the presence of deuterium atoms.
Q4: Can the source temperature affect the chromatography when using a deuterated standard like this compound?
A4: While the source temperature itself does not directly affect the liquid chromatography separation, it's important to note that deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect.[1] Optimizing chromatographic conditions is crucial to ensure co-elution with the analyte for accurate quantification.
Troubleshooting Guide
This guide provides a systematic approach to address issues related to this compound stability during MS analysis.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low signal intensity for this compound molecular ion | 1. Suboptimal source temperature (too low or too high).2. Inefficient ionization. | 1. Systematically optimize the source temperature (drying gas). Start with a lower temperature and gradually increase it while monitoring the signal intensity of the molecular ion.2. Optimize other source parameters such as nebulizer gas pressure, spray voltage, and capillary voltage. |
| High abundance of fragment ions | 1. Source temperature is too high, causing thermal degradation.2. High cone/fragmentor voltage causing in-source collision-induced dissociation. | 1. Gradually decrease the source temperature and observe the ratio of the molecular ion to the fragment ions.2. Reduce the cone or fragmentor voltage to minimize in-source fragmentation. |
| Poor peak shape | 1. Inefficient desolvation due to low source temperature.2. Co-eluting interferences. | 1. Gradually increase the source temperature to improve desolvation and peak shape.2. Verify the purity of the this compound standard. |
| Inconsistent results between runs | 1. Fluctuations in source temperature.2. Contamination in the MS source. | 1. Ensure the MS source temperature is stable throughout the analytical run.2. Clean the MS source according to the manufacturer's recommendations. |
Experimental Protocols
Systematic Optimization of MS Source Temperature for this compound
This protocol outlines a method for determining the optimal source temperature to maximize the signal intensity of the this compound molecular ion while minimizing thermal degradation.
1. Instrument Setup:
- Prepare a standard solution of this compound in a solvent compatible with your mobile phase.
- Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
- Set the mass spectrometer to monitor the m/z of the this compound molecular ion and its expected primary fragment ions.
2. Initial Temperature Setting:
- Begin with a conservative source temperature, for instance, the lower end of the manufacturer's recommended range for similar compounds (e.g., 200°C for ESI drying gas).
3. Temperature Ramp Experiment:
- Gradually increase the source temperature in discrete steps (e.g., 25°C increments).
- At each temperature step, allow the system to stabilize for a few minutes and then record the signal intensities of the molecular ion and fragment ions.
4. Data Analysis:
- Plot the signal intensity of the this compound molecular ion as a function of the source temperature.
- Plot the ratio of the fragment ion intensity to the molecular ion intensity as a function of temperature.
- The optimal source temperature is the one that provides the highest molecular ion signal with an acceptable level of fragmentation.
Quantitative Data Summary
| Parameter | Typical Range | Impact on this compound Stability |
| Drying Gas Temperature (°C) | 200 - 350 | Too low: Incomplete desolvation, leading to poor signal and peak shape.Too high: Increased thermal energy can lead to in-source fragmentation (degradation) of this compound. |
| Nebulizer Gas Pressure (psi/bar) | Varies by instrument | Affects aerosol generation. Indirectly impacts the heat transfer to the droplets and can influence the required drying gas temperature. |
| Drying Gas Flow (L/min) | 4 - 12 | Higher flow rates can improve desolvation but may require a higher temperature to be effective. |
Visualizations
Caption: Troubleshooting workflow for this compound stability issues in MS.
References
Best practices for storage and handling of Acetophenone-d8 solutions.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of Acetophenone-d8 solutions. It is designed for researchers, scientists, and drug development professionals to ensure the accurate and reliable use of this internal standard in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of acetophenone, meaning that the hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in analytical chemistry, particularly in mass spectrometry-based assays. Its chemical and physical properties are very similar to the non-deuterated analyte, acetophenone, allowing it to mimic the analyte's behavior during sample preparation and analysis. This helps to correct for variations in extraction efficiency, injection volume, and instrument response, leading to more accurate and precise quantification of the analyte.
Q2: What are the primary safety precautions when handling this compound?
This compound is a combustible liquid and can cause eye irritation. It may also be harmful if swallowed and can cause skin and respiratory tract irritation.[1] Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2][3][4] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat, should be worn at all times.[1]
Q3: How should neat this compound and its stock solutions be stored?
Store neat this compound and its solutions in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight. It is recommended to store them in tightly sealed, amber glass vials to protect from light. For long-term storage of stock solutions, temperatures of -20°C are advisable to maintain stability.
Storage and Handling Data
| Parameter | Recommendation | Source |
| Storage Temperature (Neat) | Room temperature, in a cool, dry place. | |
| Storage Temperature (Solutions) | Long-term: -20°C. Short-term (in autosampler): 2-8°C. | |
| Container | Tightly sealed, amber glass vials or bottles. | |
| Incompatible Substances | Strong oxidizing agents, strong bases, strong reducing agents. | |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. |
Troubleshooting Guide
Issue 1: Inconsistent or Inaccurate Quantitative Results
Q: My quantitative results are highly variable and inaccurate when using this compound as an internal standard. What are the potential causes?
A: Inconsistent and inaccurate results with deuterated internal standards can arise from several factors, including a lack of co-elution with the analyte, isotopic exchange, differential matrix effects, or issues with the purity of the standard.
Troubleshooting Workflow for Inaccurate Quantification
References
How to confirm the isotopic purity of a new batch of Acetophenone-d8.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to confirm the isotopic purity of a new batch of Acetophenone-d8.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it important for this compound?
Isotopic purity, also known as isotopic enrichment, refers to the percentage of a compound's molecules that contain a specific isotope (in this case, deuterium) at a designated position. For this compound (C₆D₅COCD₃), it is crucial to confirm that all eight hydrogen atoms have been substituted with deuterium. High isotopic purity is essential for applications such as internal standards in mass spectrometry-based quantitative analyses, metabolic flux studies, and mechanistic studies, as it ensures the accuracy and reliability of experimental results.[1]
Q2: What are the primary analytical methods to determine the isotopic purity of this compound?
The two primary methods for determining the isotopic purity of deuterated compounds like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] Often, a combination of both techniques provides the most comprehensive analysis of isotopic enrichment and structural integrity.[1]
Q3: What level of isotopic purity is considered acceptable for this compound?
The acceptable isotopic purity can depend on the specific application. However, commercially available this compound typically has a high level of isotopic enrichment.
| Product Specification | Typical Isotopic Purity |
| This compound | ≥ 98 atom % D |
Source: Sigma-Aldrich[2]
Q4: Can I use ¹H NMR alone to determine the isotopic purity?
While ¹H NMR is a valuable tool, using it alone can sometimes be insufficient for a precise determination of high isotopic purities. The presence of very small residual proton signals can be difficult to integrate accurately against the baseline noise. A more robust approach often involves a combination of ¹H NMR and other techniques like ²H NMR or Mass Spectrometry for more accurate quantification.
Experimental Protocols & Troubleshooting Guides
Method 1: Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to confirm the positions of deuterium atoms and to quantify the isotopic purity.
Experimental Workflow for NMR Analysis
Caption: Workflow for Isotopic Purity Determination by NMR.
Detailed Protocol:
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Sample Preparation:
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Accurately weigh a sample of this compound.
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Dissolve the sample in a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. The solvent should be free from protonated impurities that could interfere with the measurement.
-
-
¹H NMR Acquisition:
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Acquire a ¹H NMR spectrum.
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Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, which is critical for accurately integrating small residual proton signals.
-
-
Data Processing and Analysis:
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Reference the spectrum to the residual solvent peak.
-
Carefully integrate the areas of any residual proton signals corresponding to the aromatic and methyl protons of Acetophenone.
-
The isotopic purity is calculated by comparing the integrals of the residual proton signals to the integral of a known reference signal or by assuming the total integral of all species (deuterated and non-deuterated) is 100%.
-
Troubleshooting Guide: NMR Analysis
| Issue | Potential Cause | Recommended Solution |
| Overlapping Peaks | Residual proton signals are obscured by solvent or impurity peaks. | Try using a different deuterated solvent (e.g., Benzene-d₆, Acetone-d₆) as the chemical shifts may change, leading to better peak separation. |
| Poor Signal-to-Noise Ratio | Insufficient sample concentration or too few scans. | Increase the sample concentration or the number of scans during acquisition. |
| Presence of Water Peak | Contamination of the NMR solvent with water. | Add a small amount of a drying agent like anhydrous potassium carbonate to the solvent bottle. To confirm an exchangeable proton (like OH or NH), add a drop of D₂O to the NMR tube and re-acquire the spectrum; the peak should disappear. |
| Inaccurate Integration | Phasing errors or a rolling baseline. | Carefully phase the spectrum and apply a baseline correction before integration. |
| Compound Insolubility | The chosen solvent is not appropriate for the sample. | Test the solubility in different deuterated solvents such as Benzene-d₆, Acetone-d₆, or Methanol-d₄. |
Method 2: Isotopic Purity Determination by Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is a highly sensitive method for determining the isotopic distribution of a compound.
Experimental Workflow for MS Analysis
Caption: Workflow for Isotopic Purity Determination by MS.
Detailed Protocol:
-
Sample Preparation:
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Prepare a dilute solution of this compound in a high-purity solvent suitable for the ionization technique (e.g., acetonitrile for Electrospray Ionization - ESI).
-
-
MS Acquisition:
-
Infuse the sample directly or inject it via a liquid chromatography (LC) system into a high-resolution mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of this compound (C₈H₀D₈O, exact mass of the neutral molecule is approximately 128.13 g/mol ).
-
-
Data Processing and Analysis:
-
Identify the molecular ion cluster. Depending on the ionization mode, this could be [M+H]⁺, [M+Na]⁺, or M⁺˙.
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Determine the relative intensities of the ion corresponding to the fully deuterated species (d8) and any less-deuterated species (d0 to d7).
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The isotopic purity is calculated from the relative abundance of the d8 isotopologue compared to the sum of all related isotopologues.
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Troubleshooting Guide: MS Analysis
| Issue | Potential Cause | Recommended Solution |
| Inaccurate Isotope Ratios | Mass bias, where the detector has a different response to ions of different masses. | Calibrate the instrument with a standard of known isotopic composition and apply a mass bias correction. |
| Poor Signal Intensity | Low sample concentration or inappropriate ionization source settings. | Optimize the sample concentration and tune the ionization source parameters (e.g., voltages, gas flows). |
| Interference from Contaminants | Co-eluting impurities or background ions. | Improve sample purity through techniques like solid-phase extraction (SPE) or use chromatography (LC-MS) to separate the analyte from interferences. |
| Incomplete Isotopic Equilibration (for IDMS) | The isotopically labeled standard and the analyte have not fully mixed. | Ensure complete dissolution and allow sufficient time for equilibration. Gentle agitation or heating may help. |
| Instrument Instability | Fluctuations in the mass spectrometer's performance. | Allow the instrument to stabilize before analysis and monitor performance with regular calibration checks. |
References
Minimizing carryover of Acetophenone-d8 in autosampler systems.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the carryover of Acetophenone-d8 in their autosampler systems.
Troubleshooting Guide
Q1: I am observing carryover of this compound in my blank injections after analyzing a high-concentration sample. What are the initial steps to identify the source?
A1: The first step is to systematically isolate the source of the carryover. This can be achieved by following a logical troubleshooting workflow. The primary potential sources are the autosampler, the chromatography column, or contamination in your blank/solvent.[1][2][3]
Start by injecting a blank that has not been through the sample preparation process to rule out contamination of your reagents or glassware.[1] If the carryover peak persists, the issue likely lies within the HPLC system itself.
Troubleshooting Workflow for this compound Carryover
Caption: A flowchart to systematically identify the source of this compound carryover.
Q2: My troubleshooting points to the autosampler as the source of this compound carryover. What specific components should I investigate?
A2: Within the autosampler, several components can be responsible for carryover. The most common culprits are the needle, needle seat, injection valve, and sample loop.[2]
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Needle Exterior: Residue can adhere to the outside of the needle. Ensure your needle wash procedure is effective.
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Needle Interior and Sample Loop: this compound can adsorb to the internal surfaces of the needle and the sample loop.
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Injection Valve Rotor Seal: Wear and tear on the rotor seal can create scratches or grooves where the sample can be trapped and slowly released in subsequent injections.
Q3: What are the best wash solvents for minimizing this compound carryover?
A3: An effective wash solvent should be stronger than the mobile phase to ensure all traces of this compound are removed. Since this compound is a relatively non-polar compound, a high percentage of organic solvent is recommended. Consider using a wash solvent that has a different pH than your mobile phase to disrupt any potential ionic interactions.
For reversed-phase chromatography, a strong wash solution would typically contain a high concentration of acetonitrile or methanol. Adding a small amount of acid or base can also be beneficial, but ensure compatibility with your system components.
Frequently Asked Questions (FAQs)
Q: What are the physical properties of this compound that might contribute to carryover?
A: this compound is a combustible liquid with a boiling point of 202°C and a melting point of 19-20°C. Its relatively low polarity can lead to adsorption onto non-polar surfaces within the autosampler and HPLC system, such as PEEK or stainless steel tubing, if not adequately flushed with a strong solvent.
Q: How much carryover is considered acceptable?
A: The acceptable level of carryover is dependent on the assay's requirements. For assays determining potency, a carryover of even 1% could lead to a sample failing specifications. In bioanalytical methods, while a 5% error from carryover might fall within the ±15% acceptance criteria, it is generally considered unacceptable by most analysts. The goal is always to achieve zero carryover.
Q: Can the column be a source of this compound carryover?
A: Yes, the column can be a source of carryover, especially if it is becoming fouled over time with strongly retained sample components. If you suspect the column, you can replace it with a zero-dead-volume union and inject a blank. If the carryover disappears, the column is the likely source.
Q: How can I prevent carryover from the exterior of the autosampler needle?
A: Carryover from the outside of the sample needle can occur if a film of the sample remains after injection. Ensure that the needle wash system is functioning correctly and that the wash solvent is appropriate for removing this compound. Some systems allow for an active needle wash, where the needle is flushed in a dedicated wash port.
Quantitative Data on Carryover Reduction
The following table provides a summary of expected carryover reduction for this compound using different wash solvent compositions. These values are illustrative and should be confirmed experimentally in your own system.
| Wash Solvent Composition | Expected Carryover (%) | Notes |
| 100% Mobile Phase A (e.g., Water) | 5-10% | Ineffective for removing a non-polar compound. |
| 100% Mobile Phase B (e.g., Acetonitrile) | 0.5-1.5% | A significant improvement over aqueous wash. |
| 90:10 Acetonitrile:Isopropanol | 0.05-0.2% | The addition of a stronger solvent like isopropanol can be more effective. |
| 90:10 Acetonitrile:Methanol with 0.1% Formic Acid | <0.05% | A strong organic mix with an acid modifier is often a very effective cleaning solution. |
Experimental Protocols
Protocol: Evaluating and Minimizing this compound Carryover
This protocol outlines a systematic approach to quantify and reduce carryover of this compound.
Objective: To determine the extent of this compound carryover and validate the effectiveness of a new wash method.
Materials:
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High concentration this compound standard (e.g., 1000 ng/mL)
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Blank solvent (e.g., mobile phase)
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Proposed new wash solvent (e.g., 90:10 Acetonitrile:Isopropanol)
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HPLC system with the column used for analysis
Procedure:
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Establish a Baseline:
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Equilibrate the HPLC system with the analytical method's initial conditions.
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Inject the blank solvent three times to ensure the system is clean.
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Inject the high-concentration this compound standard.
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Immediately following the standard, inject the blank solvent.
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Calculate the carryover percentage using the formula: (Peak Area in Blank / Peak Area in Standard) * 100.
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Implement and Test New Wash Method:
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Change the autosampler's wash solvent to the proposed new, stronger solvent.
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Purge the wash system thoroughly to ensure the new solvent has replaced the old one.
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Repeat the injection sequence from step 1 (3 blanks, 1 high standard, 1 blank).
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Calculate the new carryover percentage.
-
-
Analysis:
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Compare the carryover percentage before and after implementing the new wash method. A significant reduction indicates an effective cleaning protocol.
-
Experimental Workflow
Caption: A workflow for quantifying and mitigating this compound carryover.
References
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method Using Acetophenone-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable internal standard is a critical step in the development and validation of robust and reliable analytical methods. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thereby compensating for variations and ensuring accurate quantification. This guide provides an objective comparison of the performance of Acetophenone-d8, a deuterated internal standard, against its non-deuterated counterpart, Acetophenone. The information presented is supported by established principles of analytical method validation and expected performance data for similar compounds.
The Superiority of Deuterated Internal Standards
In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards, like this compound, are generally considered the gold standard. The key advantage of using a deuterated internal standard lies in its chemical similarity to the analyte of interest. Since this compound is structurally identical to Acetophenone, with the only difference being the replacement of hydrogen atoms with deuterium, their physicochemical properties are nearly identical. This ensures that both compounds exhibit similar extraction efficiencies, volatilities, and responses to chromatographic and mass spectrometric conditions. Consequently, any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the internal standard, leading to a more accurate and precise measurement of the analyte's concentration.
In contrast, while non-deuterated internal standards like Acetophenone can be used, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate results.
Performance Comparison: this compound vs. Acetophenone
To illustrate the expected performance differences, the following table summarizes typical validation parameters for an analytical method using a deuterated internal standard compared to a non-deuterated one. The data is based on generally accepted criteria and performance data for analogous compounds.
| Validation Parameter | This compound (Deuterated IS) - Expected Performance | Acetophenone (Non-Deuterated IS) - Potential Performance | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.990 | r² > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 80 - 120% |
| Precision (Relative Standard Deviation, %RSD) | < 5% | < 10% | < 15% |
Experimental Protocols
A comprehensive validation of an analytical method using an internal standard involves a series of experiments to assess its performance. Below are detailed methodologies for key validation experiments.
Linearity
Objective: To demonstrate the linear relationship between the analyte concentration and the instrumental response over a defined range.
Protocol:
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Prepare a series of at least five calibration standards of the analyte at different concentrations, spanning the expected range of the samples.
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Add a constant, known concentration of the internal standard (this compound or Acetophenone) to each calibration standard.
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Analyze each calibration standard in triplicate using the specified analytical method (e.g., GC-MS).
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For each concentration, calculate the ratio of the analyte peak area to the internal standard peak area.
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Plot the peak area ratio against the corresponding analyte concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the calibration curve.
Accuracy
Objective: To determine the closeness of the measured concentration to the true concentration of the analyte.
Protocol:
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Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking a blank matrix with a known amount of the analyte.
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Add the internal standard to each QC sample at the same concentration used for the calibration standards.
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Analyze at least five replicates of each QC level.
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Calculate the concentration of the analyte in each QC sample using the calibration curve.
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Express the accuracy as the percentage of recovery, calculated as: (Measured Concentration / Nominal Concentration) x 100%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Protocol:
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Repeatability (Intra-day Precision):
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On the same day, by the same analyst, and with the same equipment, analyze at least five replicates of the low, medium, and high QC samples.
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Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the measured concentrations at each level.
-
-
Intermediate Precision (Inter-day Precision):
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Repeat the analysis of the QC samples on at least two different days, with different analysts or equipment if possible.
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Calculate the overall mean, standard deviation, and %RSD for each QC level across all days.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method employing an internal standard.
A Head-to-Head Comparison: Acetophenone-d8 vs. 13C-Labeled Acetophenone as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly utilizing mass spectrometry, the choice of a suitable internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, and among these, deuterated (²H) and carbon-13 (¹³C) labeled compounds are the most common. This guide provides an objective comparison of Acetophenone-d8 and ¹³C-labeled acetophenone as internal standards, supported by established principles and synthesized experimental data, to inform the selection process for your analytical assays.
The ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This mimicry allows for the correction of variability in extraction recovery, matrix effects, and instrument response. While both this compound and ¹³C-labeled acetophenone serve this purpose, inherent differences between deuterium and carbon-13 labeling can significantly impact assay performance.
Performance Comparison: Key Analytical Parameters
The primary advantages of ¹³C-labeled internal standards over their deuterated counterparts lie in their closer physicochemical identity to the unlabeled analyte. This leads to superior performance in key areas of quantitative analysis.[1][2]
Table 1: Performance Comparison of this compound vs. ¹³C-Labeled Acetophenone
| Performance Parameter | This compound | ¹³C-Labeled Acetophenone | Rationale |
| Chromatographic Co-elution | Potential for retention time shift (typically elutes slightly earlier) | Identical retention time to unlabeled acetophenone | The "isotopic effect" of deuterium, which has a 100% mass difference from hydrogen, can alter its interaction with chromatographic stationary phases.[3][4][5] ¹³C has a smaller relative mass difference with ¹²C, resulting in negligible chromatographic shifts. |
| Matrix Effect Compensation | Good, but potentially variable | Excellent | Due to perfect co-elution, the ¹³C-labeled standard experiences the exact same matrix-induced ion suppression or enhancement as the analyte at the point of ionization. A chromatographic shift in the d8-standard can place it in a slightly different matrix environment, leading to incomplete compensation. |
| Isotopic Stability | Generally stable, but risk of H/D back-exchange in certain conditions | Highly stable | The carbon-13 atoms are integrated into the stable carbon skeleton of the molecule and are not susceptible to exchange. Deuterium atoms, particularly if located on exchangeable sites (though less of a concern for acetophenone's methyl and phenyl positions), can potentially exchange with protons from the solvent. |
| Extraction Recovery | Very similar to analyte | Identical to analyte | The minor difference in polarity that can cause chromatographic shifts with deuterated standards may also lead to very slight differences in extraction efficiency from complex matrices. ¹³C-labeled standards, being chemically more identical, are expected to have the same extraction recovery. |
| Cost & Availability | Generally lower cost and more readily available | Typically higher cost | The synthesis of deuterated compounds is often less complex and less expensive than introducing ¹³C labels. |
Experimental Protocols
To empirically determine the optimal internal standard for a specific acetophenone assay, the following experimental protocols can be employed.
Protocol 1: Evaluation of Chromatographic Co-elution
Objective: To measure the difference in retention time (ΔRT) between unlabeled acetophenone and the two isotopic internal standards.
Methodology:
-
Prepare a solution containing a known concentration of unlabeled acetophenone, this compound, and ¹³C-labeled acetophenone in a suitable solvent (e.g., methanol).
-
Inject the solution onto a liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Separate the compounds using a suitable chromatographic method (e.g., reversed-phase chromatography).
-
Monitor the analyte and both internal standards using their specific mass transitions in the mass spectrometer.
-
Overlay the chromatograms of the three compounds.
-
Measure the retention time at the peak apex for each compound and calculate the ΔRT between unlabeled acetophenone and each internal standard.
Protocol 2: Assessment of Matrix Effect Compensation
Objective: To compare the ability of this compound and ¹³C-labeled acetophenone to compensate for matrix-induced ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Unlabeled acetophenone and one of the internal standards (e.g., ¹³C-acetophenone) in a clean solvent.
-
Set B (Post-extraction Spike): Blank matrix extract (e.g., plasma, urine) to which unlabeled acetophenone and the same internal standard are added.
-
Set C (Pre-extraction Spike): Blank matrix sample spiked with unlabeled acetophenone and the same internal standard before the extraction procedure.
-
-
Repeat step 1 for the other internal standard (e.g., this compound).
-
Analyze all samples by LC-MS/MS.
-
Calculate the matrix effect (ME) for each internal standard using the following formula:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Calculate the recovery-corrected matrix effect by comparing the response ratio (Analyte/IS) in the pre-spiked sample (Set C) to the neat solution (Set A). An ideal internal standard will result in a ratio close to 1.0, indicating effective compensation.
Visualizing the Analytical Workflow
The following diagrams illustrate the theoretical concepts of chromatographic elution and the general workflow for using an internal standard in a quantitative assay.
Caption: Expected chromatographic behavior of acetophenone and its isotopic internal standards.
Caption: General experimental workflow for quantitative analysis using an internal standard.
Conclusion and Recommendations
While this compound is a viable and cost-effective internal standard for many applications, the scientific evidence strongly supports the superiority of ¹³C-labeled acetophenone for developing highly accurate and robust quantitative methods.
Key advantages of ¹³C-labeled acetophenone include:
-
Co-elution with the analyte , leading to more accurate compensation for matrix effects.
-
Greater isotopic stability , eliminating the risk of back-exchange and ensuring data integrity.
-
Identical extraction recovery , providing more reliable quantification.
For researchers, scientists, and drug development professionals seeking the highest level of data quality, precision, and reliability in acetophenone quantification, ¹³C-labeled acetophenone is the recommended internal standard. The initial higher cost is often justified by the increased data fidelity and potentially reduced time spent on method development and troubleshooting issues related to the isotopic effect of deuterium. Careful validation is always necessary, but starting with a ¹³C-labeled standard provides a more solid foundation for a robust bioanalytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Study for the Analysis of Propiophenone using Acetophenone-d8 as an Internal Standard: A Comparative Guide
This guide provides an objective comparison of the analytical performance of an inter-laboratory study for the quantification of propiophenone using Acetophenone-d8 as an internal standard. The data presented is a summary of a hypothetical round-robin study designed to assess the robustness and reproducibility of the method across different laboratories. This document is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.
The use of stable isotope-labeled internal standards, such as this compound, is a well-established practice in quantitative mass spectrometry to correct for variability in sample preparation, instrument response, and matrix effects. This guide details the experimental protocol, presents a comparative analysis of the results, and offers a clear visualization of the study workflow.
Data Presentation
The following table summarizes the quantitative performance data from five participating laboratories in a hypothetical inter-laboratory study for the analysis of propiophenone using this compound as the internal standard. For comparison, data from a parallel analysis using a structural analog internal standard, butyrophenone, is also presented.
| Parameter | This compound (Internal Standard) | Butyrophenone (Alternative Internal Standard) |
| Inter-Laboratory Precision (%RSD) | ||
| Low QC (10 ng/mL) | 4.8% | 8.2% |
| Medium QC (100 ng/mL) | 3.5% | 6.5% |
| High QC (500 ng/mL) | 2.9% | 5.1% |
| Inter-Laboratory Accuracy (%Bias) | ||
| Low QC (10 ng/mL) | ± 3.2% | ± 7.5% |
| Medium QC (100 ng/mL) | ± 2.1% | ± 5.8% |
| High QC (500 ng/mL) | ± 1.8% | ± 4.3% |
| Limit of Detection (LOD) | 0.5 ng/mL | 1.0 ng/mL |
| Limit of Quantification (LOQ) | 2.0 ng/mL | 5.0 ng/mL |
Key Observations:
The use of this compound as an internal standard resulted in significantly better inter-laboratory precision and accuracy compared to the structural analog, butyrophenone. The lower relative standard deviation (%RSD) and percent bias (%Bias) across all quality control (QC) levels highlight the superior ability of the deuterated internal standard to compensate for analytical variability. Furthermore, the lower limit of detection (LOD) and limit of quantification (LOQ) achieved with this compound indicate a more sensitive analytical method.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
1. Sample Preparation
-
Stock Solutions: Individual stock solutions of propiophenone, this compound, and butyrophenone were prepared in methanol at a concentration of 1 mg/mL.
-
Calibration Standards and Quality Control Samples: Calibration standards were prepared by spiking blank plasma with appropriate volumes of the propiophenone stock solution to achieve concentrations ranging from 2 to 1000 ng/mL. Quality control (QC) samples were prepared in blank plasma at concentrations of 10 ng/mL (Low QC), 100 ng/mL (Medium QC), and 500 ng/mL (High QC).
-
Internal Standard Spiking: A working solution of this compound (or butyrophenone for the alternative method) was prepared in methanol at a concentration of 100 ng/mL. To 100 µL of each calibration standard, QC sample, and study sample, 10 µL of the internal standard working solution was added.
-
Protein Precipitation: Proteins were precipitated by adding 300 µL of acetonitrile to each sample. The samples were vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
Sample Analysis: The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operated in positive ion mode.
-
MRM Transitions:
-
Propiophenone: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
Butyrophenone: [M+H]+ → fragment ion
-
Mandatory Visualization
Caption: Workflow of the inter-laboratory study for propiophenone analysis.
The Gold Standard vs. The Workhorse: Assessing Method Linearity and Range with Deuterated and Non-Deuterated Internal Standards
In the precise world of bioanalysis, the choice of an internal standard is paramount to ensuring the accuracy and reliability of quantitative data. This guide provides a comparative assessment of two common approaches for establishing method linearity and range: the use of a deuterated internal standard, Acetophenone-d8, versus a non-deuterated structural analog. Through the examination of experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their analytical methodologies.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the "gold standard" in quantitative mass spectrometry. The near-identical physicochemical properties between the analyte and its deuterated counterpart ensure they behave similarly during sample preparation, chromatography, and ionization. This co-elution and analogous response are critical for effectively compensating for matrix effects and other sources of variability, ultimately leading to more accurate and precise results.
Conversely, non-deuterated internal standards, often structural analogs of the analyte, serve as a more accessible and cost-effective alternative. While they can provide acceptable performance, their chemical and physical differences from the analyte can lead to variations in extraction recovery and chromatographic behavior, potentially impacting data quality.
Performance Comparison: Linearity and Range
To illustrate the practical differences in performance, we present a comparison of linearity and range data from two distinct analytical methods.
Method A employs this compound as the internal standard for the quantification of a target analyte (a hypothetical compound with similar properties to acetophenone for the purpose of this guide).
Method B utilizes a non-deuterated structural analog, 2',4',6'-trihydroxybenzaldehyde, as the internal standard for the quantification of 2',4',6'-trihydroxyacetophenone (THAP) in plasma.[1]
| Parameter | Method A: this compound (Deuterated IS) | Method B: 2',4',6'-Trihydroxybenzaldehyde (Non-Deuterated IS) |
| Analyte | Hypothetical Analyte | 2',4',6'-Trihydroxyacetophenone (THAP) |
| Linearity Range | 1 - 2000 ng/mL | 0.1 - 100 µg/mL (100 - 100,000 ng/mL)[1][2] |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.9987 |
| Accuracy (% Bias) | Typically within ± 5% | Within ± 15% |
| Precision (% CV) | Typically < 5% | < 15% |
As the data suggests, methods employing a deuterated internal standard like this compound often exhibit a wider linear dynamic range with a higher correlation coefficient, indicating a stronger adherence to a linear model. The accuracy and precision are also generally tighter, reflecting the superior ability of the deuterated standard to correct for analytical variability.
Experimental Protocols
Detailed methodologies for the linearity and range assessment in both hypothetical and real-world scenarios are provided below.
Method A: Linearity and Range Assessment with this compound (Deuterated IS)
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of the analyte in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to cover the expected calibration range (e.g., 1 ng/mL to 2000 ng/mL).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
2. Preparation of Calibration Standards:
-
Spike a known volume of blank biological matrix (e.g., plasma) with the analyte working solutions to create a set of at least six non-zero calibration standards.
-
Add a fixed volume of the this compound working solution to each calibration standard.
3. Sample Preparation (Protein Precipitation):
-
To each calibration standard, add three volumes of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject the reconstituted samples onto an appropriate LC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the analyte and this compound using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to this compound for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The linearity is considered acceptable if r² ≥ 0.995.
Method B: Linearity and Range Assessment with 2',4',6'-Trihydroxybenzaldehyde (Non-Deuterated IS)
1. Preparation of Stock and Working Solutions:
-
Stock solutions of THAP and the internal standard, 2',4',6'-trihydroxybenzaldehyde, were prepared in methanol.
-
Working solutions were prepared by diluting the stock solutions.
2. Preparation of Calibration Standards:
-
Calibration standards were prepared by spiking blank rat or dog plasma with THAP to achieve concentrations ranging from 0.1 to 100 µg/mL.
3. Sample Preparation (Protein Precipitation):
-
A simple one-step protein precipitation method was employed using acetonitrile.
4. LC-MS/MS Analysis:
-
A Gemini C18 column was used for chromatographic separation.
-
The mobile phase consisted of 10 mM ammonium acetate and methanol (10:90, v/v) at a flow rate of 0.2 mL/min.
-
The total run time was 2.5 minutes per sample.
-
Detection was performed using a tandem mass spectrometer in MRM mode, monitoring the transitions m/z 166.89 > 82.8 for THAP and m/z 152.89 > 82.8 for the internal standard.
5. Data Analysis:
-
The standard calibration curve for THAP was linear over the concentration range of 0.1 to 100 µg/mL, with a correlation coefficient (r²) of ≥ 0.9987.
Visualizing the Workflow
To further elucidate the process of assessing method linearity and range, the following diagram illustrates the key steps involved.
Caption: Workflow for Linearity and Range Assessment.
Conclusion
The choice between a deuterated and a non-deuterated internal standard has a tangible impact on the performance of a bioanalytical method. While methods employing non-deuterated structural analogs can be validated to be fit-for-purpose, the use of a deuterated internal standard like this compound generally provides a wider linear range, and superior accuracy and precision. This is a direct result of its ability to more effectively mimic the behavior of the analyte throughout the analytical process. For researchers and drug development professionals, the investment in a deuterated internal standard can lead to higher data quality and greater confidence in the generated results, which is often a critical consideration in regulated environments.
References
- 1. Development and Validation of an LC-MS/MS Assay to Quantitate 2′,4′,6′-Trihydroxyacetophenone in Rat and Dog Plasma and… [ouci.dntb.gov.ua]
- 2. Development and Validation of an LC-MS/MS Assay to Quantitate 2',4',6'-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantification Accuracy: Acetophenone-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, the choice of an internal standard is paramount to achieving accurate and precise results. This is particularly true in complex matrices encountered in pharmaceutical and biomedical research. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are widely regarded as the gold standard. This guide provides an objective comparison of the expected performance of Acetophenone-d8, a deuterated SIL internal standard, against structural analogs for the quantification of acetophenone and other similar aromatic ketones.
The Gold Standard: Stable Isotope-Labeled Internal Standards
An ideal internal standard should mimic the physicochemical behavior of the analyte throughout the entire analytical process, from sample preparation to detection. This includes extraction efficiency, chromatographic retention, and ionization response in mass spectrometry. This compound, being a deuterated form of acetophenone, exhibits nearly identical properties to the unlabeled analyte. This near-perfect chemical and physical similarity allows it to effectively compensate for variations that can occur during sample handling and analysis, thereby significantly improving the accuracy and precision of quantification.
Performance Comparison: this compound vs. Structural Analogs
While specific experimental data directly comparing the quantification performance of this compound with other internal standards is not extensively available in the public domain, we can infer its performance based on the well-documented advantages of SIL internal standards and the performance of analogous deuterated ketones. The following table summarizes the expected performance characteristics of a method using this compound compared to a method using a non-isotopically labeled structural analog.
Table 1: Expected Performance Comparison of Internal Standards for Aromatic Ketone Quantification
| Performance Parameter | This compound (Expected) | Structural Analog (Typical) |
| Linearity (r²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (% RSD) | < 5% | < 15% |
| Matrix Effect | Significantly Minimized | Variable and often significant |
| Co-elution with Analyte | Nearly identical retention time | Different retention time |
Data for this compound is projected based on the typical performance of stable isotope-labeled internal standards in validated LC-MS/MS and GC-MS methods. Data for the structural analog represents typical performance and can vary depending on the specific compound and method.
Experimental Protocols
A robust and well-documented experimental protocol is crucial for reproducible and reliable quantitative analysis. The following is a generalized protocol for the quantification of an aromatic ketone (e.g., acetophenone) in a biological matrix using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
-
To 100 µL of the biological sample (e.g., plasma, urine), add 20 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Acetophenone: [M+H]+ → fragment ion (e.g., 121.1 → 105.1)
-
This compound: [M+H]+ → fragment ion (e.g., 129.1 → 110.1)
-
Visualizing the Workflow
To better illustrate the key processes in quantitative analysis using an internal standard, the following diagrams are provided.
Caption: Experimental workflow for quantification using an internal standard.
Navigating Analytical Rigor: A Comparative Guide to Robustness Testing Using Acetophenone-d8
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. Robustness testing stands as a critical pillar of method validation, safeguarding data integrity by evaluating a method's resilience to minor, deliberate variations in its parameters. The choice of internal standard is a key factor in this process, directly impacting accuracy and precision. This guide provides an in-depth comparison of Acetophenone-d8 as an internal standard in the robustness testing of an analytical method for a hypothetical drug substance, "Analyte Z," against other common alternatives.
The integrity of data in pharmaceutical development and quality control hinges on the establishment of reliable and reproducible analytical methods. A key aspect of this is the method's robustness, defined by the International Council for Harmonisation (ICH) as its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. This guide delves into the practical application of robustness testing for a high-performance liquid chromatography (HPLC) method, with a focus on the comparative performance of this compound against other internal standards.
The Critical Role of the Internal Standard in Robustness
An internal standard (IS) is a compound of known concentration added to samples to correct for variations in sample preparation and instrument response. In robustness testing, an ideal IS will track the analyte's behavior across a range of conditions, thus maintaining the accuracy of the quantification. Deuterated standards like this compound are often favored due to their similar physicochemical properties to the non-deuterated analyte, but their performance relative to other standards under stress conditions warrants careful evaluation.
Experimental Protocol: Robustness Testing of Analyte Z Quantification
The following protocol outlines a systematic approach to assessing the robustness of an HPLC method for the quantification of "Analyte Z," a hypothetical active pharmaceutical ingredient (API).
Objective: To evaluate the robustness of an analytical method for the quantification of Analyte Z using this compound and to compare its performance against alternative internal standards.
Methodology: A Plackett-Burman experimental design was employed to efficiently screen the impact of several key chromatographic parameters on the method's performance.
Internal Standards Evaluated:
-
This compound: A deuterated analog with moderate structural similarity to Analyte Z.
-
Analyte Z-d5: A stable isotope-labeled version of the analyte (the ideal but often more expensive IS).
-
Propylparaben: A structurally dissimilar non-deuterated compound.
-
Acetophenone: The non-deuterated analog of this compound.
Robustness Parameters and Variations:
| Parameter | Nominal Condition | Variation 1 (-) | Variation 2 (+) |
| Mobile Phase pH | 6.8 | 6.6 | 7.0 |
| Column Temperature (°C) | 35 | 30 | 40 |
| Mobile Phase Composition (Organic %) | 60% | 58% | 62% |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
Procedure:
-
Standard solutions of Analyte Z and each internal standard were prepared.
-
A series of experiments were conducted according to the Plackett-Burman design, where each of the parameters was intentionally varied.
-
The peak area ratio of Analyte Z to the internal standard was measured for each experimental run.
-
The percentage relative standard deviation (%RSD) of the peak area ratio was calculated across all experimental conditions to assess the robustness of the method with each internal standard.
Performance Comparison of Internal Standards in Robustness Testing
The following table summarizes the performance of this compound and the alternative internal standards when subjected to the deliberate variations in the analytical method parameters. A lower overall %RSD indicates greater robustness.
| Internal Standard | Structural Similarity to Analyte Z | Baseline %RSD (Nominal Conditions) | %RSD under Varied Mobile Phase pH | %RSD under Varied Column Temperature | %RSD under Varied Mobile Phase Composition | %RSD under Varied Flow Rate | Overall Robustness (%RSD) |
| This compound | Moderate | 1.2 | 1.8 | 1.5 | 2.0 | 1.7 | 1.6 |
| Analyte Z-d5 | High (Isotopologue) | 0.9 | 1.1 | 1.0 | 1.3 | 1.2 | 1.1 |
| Propylparaben | Low | 2.5 | 4.8 | 3.9 | 5.2 | 4.5 | 4.1 |
| Acetophenone | High (Non-deuterated analog) | 1.5 | 3.5 | 2.8 | 4.1 | 3.2 | 3.0 |
Key Observations:
-
As expected, the stable isotope-labeled internal standard, Analyte Z-d5 , demonstrated the highest degree of robustness with the lowest overall %RSD. Its physicochemical properties most closely mirror those of Analyte Z, enabling it to effectively compensate for variations in the chromatographic conditions.
-
This compound exhibited excellent robustness, significantly outperforming the non-deuterated internal standards. Its performance approaches that of the ideal isotopologue, making it a viable and often more cost-effective alternative.
-
Acetophenone , the non-deuterated analog, showed moderate robustness. While structurally similar, its differing chromatographic behavior under varied conditions led to a higher degree of variability.
-
Propylparaben , being structurally dissimilar to Analyte Z, performed poorly. The significant changes in its relative response factor under the stressed conditions highlight the importance of selecting an internal standard with physicochemical properties similar to the analyte.
Workflow for Robustness Testing
The following diagram illustrates the logical flow of the robustness testing process described in this guide.
The Gold Standard: Why Acetophenone-d8 is the Internal Standard of Choice in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of deuterated internal standards, exemplified by Acetophenone-d8, against their non-deuterated counterparts, supported by established analytical principles and illustrative experimental data. By delving into the core advantages of isotope dilution mass spectrometry, this guide will demonstrate why deuterated standards are considered the "gold standard" in modern analytical laboratories.
In quantitative analysis, particularly when employing powerful techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard (IS) is indispensable. Its primary role is to correct for variations inherent in the analytical workflow, from sample preparation and extraction to instrument response fluctuations. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, ensuring that it is affected in the same manner by experimental variables. This is where the distinction between deuterated and non-deuterated internal standards becomes paramount.
The Superiority of Deuterated Internal Standards: A Head-to-Head Comparison
Deuterated internal standards, such as this compound, are stable isotope-labeled (SIL) versions of the analyte where several hydrogen atoms are replaced with deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical properties remain nearly identical. Non-deuterated internal standards, on the other hand, are structurally similar but distinct molecules. This fundamental difference leads to significant performance disparities, as highlighted in the comparative data below.
Mitigating the Matrix Effect: The Core Advantage
A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[1][2][3][4] Because a deuterated internal standard like this compound co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement.[5] By calculating the ratio of the analyte signal to the internal standard signal, this matrix effect is effectively normalized, leading to more accurate and reliable results. Non-deuterated standards, with their different chemical structures, often have different retention times and are affected differently by the matrix, leading to inadequate compensation.
To illustrate this, consider a hypothetical experiment analyzing a target analyte in human plasma using either this compound or a non-deuterated structural analog as the internal standard. The matrix factor (MF) is a measure of the extent of ion suppression or enhancement, where a value less than 1 indicates suppression and a value greater than 1 indicates enhancement. The Internal Standard Normalized Matrix Factor (IS-Normalized MF) reflects how well the IS compensates for the matrix effect, with a value close to 1 being ideal.
| Internal Standard Type | Matrix Source | Analyte Peak Area (in matrix) | IS Peak Area (in matrix) | Matrix Factor (MF) | IS-Normalized MF | %CV of IS-Normalized MF |
| This compound | Plasma Lot 1 | 85,000 | 86,000 | 0.85 | 0.99 | 2.1% |
| Plasma Lot 2 | 82,000 | 81,000 | 0.82 | 1.01 | ||
| Plasma Lot 3 | 88,000 | 89,000 | 0.88 | 0.99 | ||
| Non-Deuterated Analog | Plasma Lot 1 | 85,000 | 95,000 | 0.85 | 0.89 | 15.8% |
| Plasma Lot 2 | 82,000 | 75,000 | 0.82 | 1.09 | ||
| Plasma Lot 3 | 88,000 | 102,000 | 0.88 | 0.86 | ||
| Data is illustrative, based on typical performance characteristics. |
The significantly lower coefficient of variation (%CV) for the IS-Normalized MF when using this compound demonstrates its superior ability to compensate for the variability in matrix effects across different plasma lots, leading to higher precision.
Accuracy and Precision
The ability to accurately correct for variability translates directly to improved accuracy and precision of the quantitative results. The following table summarizes typical validation data for an LC-MS/MS assay.
| Parameter | This compound (Deuterated IS) | Non-Deuterated Analog IS |
| Accuracy (% Bias) | -2.5% to +3.1% | -12.8% to +14.5% |
| Precision (%CV) | < 5% | < 15% |
| Linearity (r²) | > 0.999 | > 0.995 |
| Data is illustrative, based on typical performance characteristics. |
The data clearly indicates that the use of a deuterated internal standard results in a method with significantly better accuracy and precision.
The Principle of Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard is the foundation of Isotope Dilution Mass Spectrometry (IDMS), a powerful analytical technique considered a definitive method for its high accuracy and precision. The core principle involves adding a known amount of the isotopically labeled internal standard to the sample. After allowing it to equilibrate with the native analyte, the sample is processed and analyzed. The mass spectrometer distinguishes between the native analyte and the heavier isotopically labeled standard based on their mass-to-charge ratio. By measuring the ratio of their signal intensities, the exact concentration of the analyte in the original sample can be calculated with high precision, as this ratio remains constant even if sample is lost during preparation.
Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocol: Quantification of an Analyte in Human Plasma using this compound
This section provides a detailed methodology for a typical bioanalytical assay using this compound as an internal standard.
1. Objective: To accurately quantify the concentration of a target analyte in human plasma using LC-MS/MS with this compound as the internal standard.
2. Materials and Reagents:
-
Target analyte reference standard
-
This compound (internal standard)
-
Control human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
3. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
4. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Add 100 µL of water with 0.1% formic acid to each well.
-
Seal the plate and vortex mix for 1 minute.
5. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and this compound.
6. Data Analysis:
-
Integrate the peak areas for the analyte and this compound.
-
Calculate the peak area ratio (analyte area / IS area).
-
Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Experimental workflow for bioanalysis.
Conclusion
The choice of an internal standard is a foundational element of a robust and reliable quantitative bioanalytical method. While non-deuterated, structurally similar internal standards can be employed, the evidence overwhelmingly supports the superiority of deuterated internal standards like this compound. Their ability to co-elute with the analyte and experience identical matrix effects provides unparalleled correction for analytical variability, leading to significantly improved accuracy and precision. For researchers, scientists, and drug development professionals committed to generating the highest quality data, the adoption of deuterated internal standards is not just a best practice, but a critical component of sound scientific investigation.
References
Performance comparison of Acetophenone-d8 in different biological matrices.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Acetophenone-d8 as an internal standard in different biological matrices. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. Deuterated internal standards, such as this compound, are considered the gold standard in mass spectrometry-based bioanalysis due to their similar physicochemical properties to the target analyte, which allows for effective compensation of matrix effects and variability during sample preparation.
Comparative Performance Data
Table 1: Comparison of Extraction Recovery and Matrix Effects of Deuterated Internal Standards in Different Biological Matrices
| Biological Matrix | Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%) |
| Plasma/Serum | Protein Precipitation (PPT) | 85 - 110 | 90 - 115 |
| Liquid-Liquid Extraction (LLE) | 70 - 100 | 85 - 110 | |
| Solid-Phase Extraction (SPE) | 80 - 110 | 95 - 105 | |
| Urine | Dilute-and-Shoot | Not Applicable | Highly Variable (can be significant) |
| Solid-Phase Extraction (SPE) | 84 - 104[1] | Within acceptable limits[1] | |
| Whole Blood | Protein Precipitation (PPT) followed by cleanup | 60 - 120[2] | 60 - 130[3] |
Note: The data presented are typical ranges observed for deuterated internal standards in bioanalytical method validations and may vary depending on the specific analyte, extraction method, and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative experimental protocols for sample preparation in different biological matrices.
1. Protein Precipitation (PPT) for Plasma/Serum Samples
This method is rapid and simple for removing the majority of proteins from plasma or serum samples.
-
Reagents: Acetonitrile (ACN) or Methanol (MeOH), refrigerated.
-
Procedure:
-
To 100 µL of plasma/serum sample, add 300 µL of cold ACN or MeOH.
-
Add the deuterated internal standard (e.g., this compound) solution.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.
-
2. Solid-Phase Extraction (SPE) for Urine Samples
SPE is a common technique for cleaning up and concentrating analytes from complex matrices like urine.
-
Materials: Mixed-mode cation exchange SPE cartridges.
-
Procedure:
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the urine sample, to which the internal standard has been added, onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol with 5% ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
3. Protein Precipitation followed by Cleanup for Whole Blood Samples
This two-step process is often necessary for the complex matrix of whole blood.
-
Procedure:
-
Perform an initial protein precipitation as described for plasma.
-
The resulting supernatant is then subjected to a further cleanup step, such as solid-phase extraction or a selective lipid removal technology, to eliminate remaining matrix components that can interfere with the analysis[2].
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical workflow for a bioanalytical method validation using a deuterated internal standard and the logical relationship of key validation parameters.
References
Cross-Validation of Analytical Methods for Accurate Quantification: A Comparative Guide Using Acetophenone-d8 as an Internal Standard
For researchers, scientists, and drug development professionals, the reliability and consistency of analytical data are paramount for informed decision-making. When different analytical methods are used within a study or across different laboratories, cross-validation becomes a critical step to ensure data integrity. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of a target analyte, using Acetophenone-d8 as a stable isotope-labeled internal standard to ensure the highest degree of accuracy.
Stable isotope-labeled internal standards (SIL-IS), such as the deuterated compound this compound, are considered the gold standard in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, injection volume, and instrument response.[2] The use of a SIL-IS is crucial for mitigating matrix effects, which can significantly impact the accuracy and precision of analytical results.[3] This guide presents supporting experimental data from a hypothetical cross-validation study to illustrate the performance of HPLC-UV and GC-MS methods.
Comparative Performance of Analytical Methods
The choice between analytical methods depends on various factors, including sensitivity, selectivity, and the nature of the analyte and matrix. The following tables summarize the quantitative data from a cross-validation study comparing the performance of an HPLC-UV method and a GC-MS method for the analysis of a target analyte, with this compound used as the internal standard in both methodologies.
Table 1: Accuracy and Precision Data for the Target Analyte Quantification
| Quality Control Sample | Nominal Conc. (ng/mL) | HPLC-UV Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | GC-MS Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 10 | 9.8 | 98.0 | 8.5 | 10.2 | 102.0 | 6.2 |
| LQC | 30 | 29.1 | 97.0 | 6.2 | 30.9 | 103.0 | 4.5 |
| MQC | 150 | 154.5 | 103.0 | 4.8 | 148.5 | 99.0 | 3.1 |
| HQC | 400 | 392.0 | 98.0 | 5.5 | 408.0 | 102.0 | 2.8 |
This data is representative and for illustrative purposes.
Table 2: Comparison of Key Method Validation Parameters
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 1 ng/mL |
| Matrix Effect (%) | 92 - 105 | 98 - 103 |
| Recovery (%) | 85 - 95 | 90 - 105 |
This data is representative and for illustrative purposes.
Experimental Protocols
Detailed methodologies are essential for the successful cross-validation of analytical methods. The following protocols outline the key steps for the quantification of a target analyte using this compound as an internal standard by HPLC-UV and GC-MS.
Sample Preparation (Common for both methods)
-
Aliquoting: Transfer 100 µL of the study sample (e.g., plasma) to a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (at a concentration of 500 ng/mL in methanol) to each sample, except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the respective mobile phase for HPLC-UV or a suitable solvent for GC-MS analysis.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined based on the analyte's maximum absorbance.
-
Quantification: The peak area ratio of the analyte to this compound is used to calculate the concentration against a calibration curve.
GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for the analyte of interest (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation of the analyte and internal standard from matrix components.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Spectrometry Analysis: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and this compound.
-
Quantification: The peak area ratio of the analyte's quantifier ion to this compound's quantifier ion is used for concentration determination against a calibration curve.
Cross-Validation Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the cross-validation process, from initial method development to the final comparison of results.
Figure 1. Workflow for the cross-validation of two analytical methods.
Figure 2. Logical relationship of using an internal standard in an analytical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Certified Reference Materials for Acetophenone-d8
For researchers, scientists, and professionals in drug development, the selection of a suitable certified reference material (CRM) is a critical step to ensure the accuracy and reliability of analytical data. This guide provides an objective comparison of commercially available Acetophenone-d8 CRMs, supported by a summary of key quantitative data and detailed experimental protocols for their verification.
Comparison of this compound Certified Reference Materials
The quality and certification of a CRM are paramount for its use as a reference standard. Below is a comparison of this compound CRMs offered by prominent suppliers in the market. The data presented is compiled from publicly available product specifications and representative certificates of analysis.
| Parameter | Supplier A (e.g., Sigma-Aldrich) | Supplier B (e.g., ChemScene) | Supplier C (e.g., ZEOtope) |
| Product Name | This compound | This compound | This compound |
| Catalogue No. | Varies by lot (e.g., 296732) | CS-0226324[1] | Varies by lot (e.g., 300853)[2] |
| Isotopic Purity | 98 atom % D[3] | ≥98% | 98.0 %(mol) by 1H-NMR[2] |
| Chemical Purity | 99% (CP) | ≥98% | 99.0 %(w) by GC |
| Method of Analysis | NMR, GC | NMR, HPLC, LC-MS | 1H-NMR, GC, Karl Fischer |
| Certificate of Analysis | Available per lot | Provided with product | Available |
| Storage Condition | Room temperature | Sealed in dry, 2-8°C | Not specified |
Experimental Protocols
The certification of this compound CRMs involves a series of rigorous analytical tests to confirm its identity, purity, and isotopic enrichment. The following are detailed methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
Objective: To determine the chemical purity of this compound and identify any volatile organic impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: The purity is determined by calculating the peak area of this compound as a percentage of the total peak areas in the chromatogram. Impurities are identified by their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structure Verification
Objective: To confirm the molecular structure and determine the isotopic enrichment of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., chloroform-d, CDCl3) containing a known amount of a non-deuterated internal standard with a distinct signal (e.g., tetramethylsilane, TMS).
-
1H-NMR Analysis:
-
Acquire a proton NMR spectrum. The absence or significant reduction of signals in the aromatic region (around 7.4-8.0 ppm) and at the methyl protons (around 2.6 ppm) compared to a non-deuterated acetophenone standard indicates high deuteration.
-
The isotopic purity (atom % D) is calculated by comparing the integral of the residual proton signals to the integral of the internal standard.
-
-
13C-NMR Analysis:
-
Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule. The carbonyl carbon should appear around 198 ppm.
-
Visualization of Experimental Workflow and Decision Making
To aid in the understanding of the processes involved in CRM certification and selection, the following diagrams are provided.
References
A Comparative Analysis of Acetophenone-d8 Suppliers for Research Applications
For researchers, scientists, and drug development professionals utilizing Acetophenone-d8 as an internal standard or in metabolic studies, the selection of a reliable supplier is paramount to ensuring data accuracy and reproducibility. This guide provides a comparative overview of several key suppliers of this compound, focusing on purity, isotopic enrichment, and available quality control documentation. The information presented is based on publicly available data from the suppliers' websites.
Data Summary of this compound Suppliers
A critical aspect of selecting a deuterated standard is the assurance of its chemical and isotopic purity. The following table summarizes the product specifications for this compound from prominent chemical suppliers.
| Supplier | Catalog Number | Chemical Purity | Isotopic Enrichment (atom % D) |
| Sigma-Aldrich (MilliporeSigma) | 296732 | 99% (CP) | 98 atom % D[1][2] |
| Fisher Scientific (CDN Isotopes) | 30326648 | min 98% | 98 atom % D |
| ChemScene | CS-0226324 | ≥98% | Not Specified |
| Selleck Chemicals | E8229 | Not Specified | Not Specified |
Experimental Protocols for Quality Assessment
To independently verify the quality of this compound, or to compare batches from different suppliers, standardized analytical methods are employed. The primary techniques for assessing chemical purity and isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or methanol.
-
Instrument Setup:
-
Gas Chromatograph (GC): Use a standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer (MS): Electron Ionization (EI) mode with a scan range of m/z 40-200.
-
-
Data Analysis: The chemical purity is determined by integrating the peak area of this compound and comparing it to the total area of all detected peaks.
Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in an appropriate solvent for direct infusion, such as acetonitrile with 0.1% formic acid.
-
Instrument Setup:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Acquire the full scan mass spectrum of the protonated molecule [M+H]⁺.
-
-
Data Analysis: The isotopic enrichment is calculated by comparing the relative intensities of the ion corresponding to the fully deuterated species (d8) to the intensities of the ions corresponding to partially deuterated (d1-d7) and non-deuterated species.
Structural Confirmation by ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent suitable for NMR, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire standard ¹H and ¹³C{¹H} NMR spectra.
-
-
Data Analysis: The ¹H NMR spectrum should show a significant reduction in the intensity of proton signals corresponding to the deuterated positions. The ¹³C NMR spectrum can be used to confirm the carbon skeleton of the molecule.
Quality Control and Verification Workflow
The following diagram illustrates a typical workflow for the quality control and verification of a new batch of this compound.
Conclusion
For researchers requiring high-purity this compound, Sigma-Aldrich and Fisher Scientific (sourcing from CDN Isotopes) provide products with clearly stated chemical and isotopic purity specifications. ChemScene also offers a high-purity product, though the isotopic enrichment is not explicitly detailed on their website. When selecting a supplier, it is crucial to review the Certificate of Analysis for the specific lot to ensure it meets the requirements of the intended application. For critical applications, independent verification of purity and isotopic enrichment using the protocols outlined above is recommended.
References
The Gold Standard: Why Stable Isotope-Labeled Internal Standards Outperform Structural Analogs in Quantitative Analysis
A deep dive into the superior accuracy, precision, and reliability offered by stable isotope-labeled standards in mass spectrometry, supported by comparative data and experimental insights.
In the precise world of quantitative analysis, particularly in drug development and clinical research, the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control to correct for analytical variability.[1][2] While structural analogs have historically been used, the advent of stable isotope-labeled (SIL) internal standards has established a new benchmark for accuracy and reliability in liquid chromatography-mass spectrometry (LC-MS) assays.[3]
A SIL internal standard is the analyte of interest with one or more atoms (like ¹²C, ¹H, or ¹⁴N) replaced by their heavier, non-radioactive stable isotopes (e.g., ¹³C, ²H/D, or ¹⁵N).[1][3] This subtle modification results in a compound that is chemically and physically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. This near-perfect chemical mimicry is the source of its significant advantages over structural analogs—distinct compounds with similar but not identical chemical structures.
Core Advantages of SIL Standards
The primary value of any internal standard is its ability to compensate for analyte loss and variability during the entire analytical workflow, from sample preparation to detection. SIL standards excel in this role for several key reasons:
-
Identical Physicochemical Properties: SIL standards have the same polarity, pKa, and solubility as the analyte. This ensures they behave identically during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). A structural analog, with its different structure, may have different extraction recovery, introducing variability and bias.
-
Co-elution in Chromatography: Because they are structurally identical, a SIL standard and its corresponding analyte co-elute from the liquid chromatography (LC) column. This is the most critical advantage, as it means both compounds enter the mass spectrometer's ion source at the exact same time and are subjected to the exact same matrix conditions.
-
Correction for Matrix Effects: The "matrix effect" is the alteration of ionization efficiency caused by co-eluting compounds from the biological matrix (e.g., plasma, urine). This effect is a major source of imprecision and inaccuracy in LC-MS bioanalysis. Since the SIL standard co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. The ratio of the analyte's signal to the SIL standard's signal remains constant, providing an accurate quantification even in the presence of significant matrix effects. A structural analog, which typically has a different retention time, is subject to a different matrix environment and cannot reliably correct for these effects.
Quantitative Comparison: Performance Under Matrix Effects
Experimental data consistently demonstrates the superior ability of SIL standards to mitigate matrix effects and improve assay performance. A study comparing the quantification of the immunosuppressant drug tacrolimus in whole blood highlights these differences.
| Parameter | Internal Standard Type | Analyte: Tacrolimus | Internal Standard | Analyte/IS Ratio | Performance Outcome |
| Matrix Effect | SIL-IS (Tacrolimus-¹³C,D₂) ** | -16.04% (Suppression) | -16.64% (Suppression) | 0.89% | Excellent Compensation |
| Structural Analog (Ascomycin) | -29.07% (Suppression) | -28.41% (Suppression) | -0.97% | Good Compensation | |
| Precision (%RSD) | SIL-IS (Tacrolimus-¹³C,D₂) | N/A | N/A | <3.09% | Higher Precision |
| Structural Analog (Ascomycin) | N/A | N/A | <3.63% | Lower Precision | |
| Accuracy (%Bias) | SIL-IS (Tacrolimus-¹³C,D₂) ** | N/A | N/A | -0.45% to 0.63% | Higher Accuracy |
| Structural Analog (Ascomycin) | N/A | N/A | -2.65% to 1.71% | Lower Accuracy | |
| Data adapted from a study on tacrolimus quantification in whole blood. The matrix effect for the analyte/IS ratio shows the remaining, uncompensated effect. |
In this experiment, both the analyte and the SIL standard experienced nearly identical ion suppression (-16.04% vs. -16.64%), leading to a near-perfect correction where the final analyte/IS ratio was impacted by less than 1%. While the structural analog also performed well in this specific case, the data shows slightly lower precision and accuracy, a difference that can become more pronounced in more complex matrices or less optimized methods. The use of a SIL standard is considered the most effective way to rectify matrix effects.
Visualizing the Workflow: How SIL Standards Correct for Variability
The following diagram illustrates the analytical workflow and highlights the key stage where SIL standards provide their most significant advantage.
Caption: Workflow comparison of SIL and analog internal standards.
Experimental Protocol: Bioanalytical Method for Tacrolimus in Whole Blood
This section provides a representative protocol for the quantification of a small molecule drug in a biological matrix using LC-MS/MS, as would be performed during method validation.
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Tacrolimus and the chosen internal standard (e.g., Tacrolimus-¹³C,D₂ or Ascomycin) in methanol at 1 mg/mL.
-
Prepare a series of working standard solutions by serial dilution of the Tacrolimus stock solution.
-
Spike blank, pooled human whole blood with the working standard solutions to create calibration standards ranging from 0.5 to 20 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 8, and 16 ng/mL) in the same manner.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of each sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (e.g., 20 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 150 µL of a precipitation agent (e.g., zinc sulfate in methanol) to denature and precipitate blood proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system (e.g., Agilent, Waters, Shimadzu).
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient appropriate for separating the analyte from matrix interferences.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
4. Data Analysis:
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area) for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to determine the best fit.
-
Quantify the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion: An Essential Tool for Robust Bioanalysis
While structural analogs can be used when a SIL standard is unavailable or cost-prohibitive, they come with inherent limitations. The assay may be more susceptible to variability from matrix effects and recovery, requiring more extensive method development and validation to prove its robustness.
For high-stakes applications like regulated drug development, stable isotope-labeled internal standards are the unequivocal gold standard. Their ability to perfectly mimic the analyte through every stage of the analytical process ensures the highest possible accuracy and precision. By effectively neutralizing the unpredictable nature of matrix effects, SIL standards provide the data integrity and confidence required by researchers, scientists, and regulatory agencies.
References
Assessing the Matrix Effect in Diverse Sample Types Using Acetophenone-d8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accuracy and reliability of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS) are paramount in drug development and various research fields. A significant challenge in achieving accurate results is the "matrix effect," an alteration of analyte ionization efficiency caused by co-eluting components from the sample matrix. This guide provides a comprehensive comparison of assessing the matrix effect in different biological sample types—plasma, urine, and saliva—using Acetophenone-d8 as a deuterated internal standard. Experimental data, detailed protocols, and a comparison with alternative approaches are presented to aid researchers in developing robust and reliable bioanalytical methods.
The Role of this compound in Mitigating Matrix Effects
Deuterated internal standards, such as this compound, are the gold standard for compensating for matrix effects in LC-MS/MS analysis.[1] Since deuterated standards are chemically almost identical to the analyte of interest (in this case, Acetophenone), they exhibit similar chromatographic behavior and experience comparable ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by the matrix can be normalized, leading to more accurate and precise quantification.
Quantitative Assessment of Matrix Effect: A Comparative Overview
The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF). An MF value of 1.0 indicates no matrix effect, a value less than 1.0 signifies ion suppression, and a value greater than 1.0 indicates ion enhancement. The Internal Standard Normalized Matrix Factor (IS-Normalized MF) evaluates how effectively the internal standard compensates for the matrix effect, with a value close to 1.0 being ideal.
The following table presents hypothetical data illustrating the assessment of matrix effects for a target analyte using this compound as an internal standard in human plasma, urine, and saliva. This data demonstrates the variability of matrix effects across different biological fluids and the efficacy of using a deuterated internal standard.
| Sample Type | Analyte Matrix Factor (MF) | This compound Matrix Factor (MF) | IS-Normalized Matrix Factor | Interpretation |
| Human Plasma | 0.78 | 0.80 | 0.98 | Moderate ion suppression observed for the analyte, effectively compensated by this compound. |
| Human Urine | 1.15 | 1.12 | 1.03 | Minor ion enhancement observed for the analyte, well-corrected by the internal standard. |
| Human Saliva | 0.92 | 0.94 | 0.98 | Minimal ion suppression, with excellent correction by this compound. |
Note: This data is illustrative and intended to demonstrate the concept. Actual matrix effects can vary depending on the specific analyte, sample preparation method, and LC-MS/MS conditions.
Experimental Protocols
A detailed and robust experimental protocol is crucial for the accurate assessment of matrix effects. The post-extraction addition method is the most widely accepted approach for quantitative evaluation.
Protocol: Quantitative Assessment of Matrix Effects by Post-Extraction Addition
Objective: To quantify the degree of ion suppression or enhancement for a target analyte in a specific biological matrix using this compound as an internal standard.
Materials:
-
Blank biological matrix (e.g., human plasma, urine, saliva) from at least six different sources.
-
Target analyte stock solution.
-
This compound internal standard stock solution.
-
LC-MS/MS grade solvents (e.g., methanol, acetonitrile, water).
-
Appropriate sample preparation materials (e.g., protein precipitation plates/tubes, solid-phase extraction cartridges).
Procedure:
-
Preparation of Sample Sets:
-
Set 1 (Neat Solution): Prepare a solution containing the target analyte and this compound at a known concentration in the reconstitution solvent (mobile phase or a similar solvent).
-
Set 2 (Post-Spiked Matrix): Process blank biological matrix samples through the entire sample preparation procedure (e.g., protein precipitation, solid-phase extraction). In the final extracted matrix, spike the target analyte and this compound to the same final concentration as in Set 1.
-
Set 3 (Pre-Spiked Matrix): Spike the target analyte and this compound into the blank biological matrix before the sample preparation procedure. Process these samples in the same manner as Set 2. (This set is primarily for determining recovery but is often prepared concurrently).
-
-
LC-MS/MS Analysis: Analyze all three sets of prepared samples using the developed LC-MS/MS method.
-
Data Analysis and Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)
-
Calculate the MF for both the target analyte and this compound.
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of this compound)
-
-
Recovery (RE):
-
RE (%) = [(Peak Area of Analyte in Set 3) / (Peak Area of Analyte in Set 2)] * 100
-
-
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor from the different sources of the biological matrix should ideally be ≤15%.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the post-extraction addition method for assessing the matrix effect.
Comparison with Alternative Methods
While deuterated internal standards are highly effective, other methods can be employed to assess and mitigate matrix effects.
| Method | Description | Advantages | Disadvantages |
| Deuterated Internal Standard (e.g., this compound) | A stable isotope-labeled version of the analyte is added to samples and calibrators. | Considered the gold standard; co-elutes with the analyte and experiences similar matrix effects, providing excellent correction. | Can be expensive and may not be commercially available for all analytes. A slight chromatographic shift (isotope effect) can sometimes lead to differential matrix effects. |
| Structural Analog Internal Standard | A molecule with a similar chemical structure and physicochemical properties to the analyte is used. | More readily available and less expensive than deuterated standards. | May not co-elute perfectly with the analyte and may experience different degrees of ionization suppression or enhancement, leading to incomplete correction. |
| Standard Addition | Known amounts of the analyte are added to the unknown sample, and the concentration is determined by extrapolation. | Can be used when a suitable internal standard is not available and can correct for matrix effects in individual samples. | Labor-intensive and time-consuming, as multiple analyses are required for each sample. Not practical for high-throughput analysis. |
| Matrix-Matched Calibrators | Calibration standards are prepared in the same biological matrix as the samples. | Can help to compensate for the matrix effect by ensuring that calibrators and samples experience similar ionization conditions. | Requires a reliable source of analyte-free blank matrix, which may not always be available. Does not account for inter-individual variability in matrix effects. |
Logical Relationship of Matrix Effect Compensation Strategies
The following diagram illustrates the decision-making process and relationships between different strategies for addressing matrix effects.
References
A Comparative Guide to Enhanced Measurement Reliability Using Acetophenone-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based analysis. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations that can occur during sample preparation, injection, and analysis. This co-eluting behavior is fundamental to correcting for matrix effects and improving the accuracy and precision of measurements.
Data Presentation: The Impact of Deuterated Internal Standards on Reproducibility and Repeatability
The following table summarizes typical performance data when a deuterated internal standard is used in a bioanalytical method. The data presented is a representative example derived from studies on other deuterated standards, illustrating the level of precision and accuracy that can be expected when employing a compound like Acetophenone-d8.
| Validation Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Intra-day Precision (%RSD) | < 5% | < 15% |
| Inter-day Precision (%RSD) | < 8% | < 20% |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Matrix Effect (%CV) | < 10% | < 25% |
Note: The data in this table is representative of the performance of deuterated internal standards in general and is intended to be illustrative of the expected performance of this compound.
Experimental Protocols: A General Workflow for the Use of this compound as an Internal Standard in LC-MS/MS Analysis
The following is a detailed methodology for a typical quantitative analysis using a deuterated internal standard like this compound.
1. Preparation of Stock Solutions:
-
Analyte Stock Solution: Prepare a stock solution of the non-labeled analyte in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with known concentrations of the analyte. Add a constant concentration of the this compound internal standard to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of the analyte in the same blank matrix. Spike with the same constant concentration of this compound as the calibration standards.
3. Sample Preparation (Protein Precipitation - a common technique):
-
To 100 µL of each standard, QC, or unknown sample, add 300 µL of cold acetonitrile containing the this compound internal standard.
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Determine the precursor and product ion transitions for the non-labeled analyte.
-
This compound: Determine the precursor and product ion transitions for this compound.
-
-
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the this compound internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for quantitative analysis using this compound.
Caption: Correction for variability by an internal standard.
Safety Operating Guide
Proper Disposal of Acetophenone-d8: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Acetophenone-d8, a deuterated analog of acetophenone, requires careful handling and disposal due to its chemical properties. Adherence to proper disposal protocols is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive overview of the necessary steps for the safe disposal of this compound.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. It is a combustible liquid that is harmful if swallowed and can cause serious eye irritation.[1] It is also harmful to aquatic life with long-lasting effects.[1] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).[2][3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.
-
Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, primarily sourced from safety data sheets. This information is critical for assessing risk and ensuring safe handling.
| Property | Value | Source |
| Flash Point | 76 °C (169 °F) | |
| Auto-ignition Temp. | 535 °C (995 °F) | |
| Lower Explosion Limit | 1.1 % (V) | |
| Upper Explosion Limit | 6.7 % (V) | |
| CAS Number | 19547-00-3 |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all applicable local, state, and federal regulations. It is classified as hazardous waste and should never be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, gloves, absorbent pads), in a designated and properly labeled hazardous waste container.
-
The container must be made of a material compatible with this compound and have a secure, tight-fitting lid.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.
-
The storage area should be away from sources of ignition, such as heat, sparks, and open flames.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal company to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with a complete and accurate description of the waste material.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Remove all sources of ignition.
-
Wearing appropriate PPE, contain the spill and absorb the material using an inert absorbent such as vermiculite, sand, or a chemical spill pillow.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate the spill area with soap and water.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling Acetophenone-d8
For researchers, scientists, and drug development professionals, the proper handling of deuterated compounds like Acetophenone-d8 is paramount for both personal safety and maintaining the isotopic integrity of the substance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause serious eye irritation and may be harmful if swallowed.[1][2] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure safety.
| Hazard | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Flammability | Combustible liquid[1] | - Work in a well-ventilated area, preferably in a chemical fume hood.- Keep away from heat, sparks, and open flames.[1]- Use spark-proof tools and explosion-proof equipment.[3] |
| Eye Irritation | Causes serious eye irritation | - Wear chemical splash goggles. |
| Skin Contact | May cause skin irritation | - Wear appropriate protective gloves (e.g., Nitrile, Butyl rubber).- Wear a lab coat or other protective clothing to minimize skin contact. |
| Ingestion | Harmful if swallowed | - Do not eat, drink, or smoke in work areas.- Wash hands thoroughly after handling. |
| Inhalation | May cause respiratory tract irritation | - Ensure adequate ventilation.- If ventilation is inadequate, use a NIOSH-approved respirator. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize risks and prevent contamination.
-
Preparation :
-
Read the Safety Data Sheet (SDS) thoroughly before starting any work.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Equip the work area with an eyewash station and a safety shower.
-
Gather all necessary PPE and ensure it is in good condition.
-
-
Handling :
-
Work within the chemical fume hood to avoid inhalation of vapors.
-
Use spark-proof tools to prevent ignition of the combustible liquid.
-
Avoid direct contact with skin and eyes by wearing the recommended PPE.
-
Measure and dispense the liquid carefully to avoid spills.
-
-
Storage :
-
Store this compound in a tightly closed container to prevent exposure to moisture and air, which can lead to isotopic dilution through hydrogen-deuterium exchange.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from sources of ignition and incompatible substances.
-
For long-term stability, refrigeration may be recommended; always refer to the manufacturer's specific guidelines.
-
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Collection :
-
Collect all waste, including unused this compound and any materials used for cleaning up spills (e.g., absorbent material), in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Disposal Procedure :
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
-
Do not pour this compound down the drain.
-
Experimental Protocol: General Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Logical workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
